Nickel phosphide
Description
Properties
CAS No. |
11104-08-8 |
|---|---|
Molecular Formula |
C17H24O2 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Nickel Phosphide Nanocrystals: A Technical Guide to Phase Control
Introduction: Nickel phosphide (Ni-P) nanocrystals have emerged as highly promising materials in various fields, particularly in catalysis for processes like hydrodesulfurization and the hydrogen evolution reaction (HER).[1][2] The catalytic activity and stability of these materials are strongly dependent on their crystalline phase, size, and morphology.[1] Nickel phosphides exist in several stoichiometric phases, including nickel-rich phases like Ni₁₂P₅ and phosphorus-rich phases such as Ni₅P₄, with Ni₂P being a commonly studied intermediate.[3][4] Achieving phase-pure synthesis of these different nanocrystals is a significant challenge but is crucial for optimizing their performance in specific applications.[5][6]
This technical guide provides an in-depth overview of the primary synthetic strategies for producing this compound nanocrystals with controlled phases. It details experimental protocols, summarizes key quantitative data, and illustrates the logical workflows involved in achieving phase selectivity.
Core Synthetic Strategies
The synthesis of phase-pure this compound nanocrystals primarily relies on wet-chemical methods, which offer excellent control over reaction parameters. The most prevalent strategies include thermal decomposition, solvothermal/hydrothermal synthesis, and low-temperature phosphidation.
-
Thermal Decomposition: This approach, often called the "hot-injection" method, involves the high-temperature decomposition of nickel and phosphorus precursors in a high-boiling point organic solvent.[3] Typically, a nickel salt like nickel(II) acetylacetonate [Ni(acac)₂] is used as the nickel source, while trioctylphosphine (TOP) serves as both the phosphorus source and a capping agent.[1] Oleylamine (OAm) is frequently used as a solvent and reductant.[3][7] This method allows for the synthesis of monodispersed nanocrystals with controllable phases.[3][8]
-
Solvothermal/Hydrothermal Synthesis: In this method, precursors are sealed in a Teflon-lined autoclave with a suitable solvent and heated above the solvent's boiling point. This technique can be performed at lower temperatures compared to thermal decomposition. For instance, Ni₂P and Ni₁₂P₅ have been synthesized via a one-step solvothermal method using nickel chloride (NiCl₂·6H₂O) and red phosphorus in ethylene glycol (EG) at 190 °C.[9] A key advantage is the potential to use less toxic and more stable phosphorus sources like red phosphorus.[9][10]
-
Low-Temperature Phosphidation: This two-step strategy involves first synthesizing a nickel precursor, such as nickel hydroxide [Ni(OH)₂], which is then chemically converted into this compound at a relatively low temperature (e.g., 250 °C) using a phosphorus source like sodium hypophosphite (NaH₂PO₂).[4] The final phase of the this compound can be tuned by adjusting the properties of the initial Ni(OH)₂ precursor.[4]
Parameters for Phase Control
The selective synthesis of a specific this compound phase (e.g., Ni₁₂P₅, Ni₂P, Ni₅P₄) is governed by a set of critical reaction parameters. The interplay between these factors determines the final stoichiometry and crystallinity of the nanocrystals.
-
P:Ni Precursor Molar Ratio: The ratio of the phosphorus source to the nickel source is one of the most influential factors in determining the final phase.[3][11] A lower P:Ni ratio generally favors the formation of nickel-rich phases like Ni₁₂P₅.[8] As the P:Ni ratio is increased, more phosphorus-rich phases such as Ni₂P and subsequently Ni₅P₄ are formed.[3][8]
-
Reaction Temperature: Temperature plays a crucial role in both the decomposition of precursors and the crystallization of the final product. Different phases can be accessed by precisely modulating the reaction or annealing temperature.[5][6] For instance, an amorphous Ni-P intermediate can be transformed into crystalline Ni₁₂P₅, Ni₂P, or Ni₅P₄ by controlled heating at successively higher temperatures.[1][5]
-
Reaction Time: The duration of the synthesis can also influence the phase composition. Shorter reaction times may yield nickel-rich phases like Ni₁₂P₅, while longer reaction times can lead to the formation of more thermodynamically stable phases such as Ni₂P.[7][12]
-
Precursor and Solvent Choice: The type of nickel precursor (e.g., nickel acetylacetonate vs. nickel chloride) and the coordinating solvent (e.g., oleylamine) can affect reaction kinetics and the formation of intermediates, thereby influencing the final product phase.[13]
The logical relationship between these control parameters and the resulting this compound phase is illustrated in the diagram below.
Experimental Protocols and Data
This section provides detailed experimental methodologies and summarizes the quantitative data for synthesizing different phases of this compound nanocrystals.
Thermal Decomposition of Organometallic Precursors
This method is highly effective for producing monodispersed nanocrystals of various Ni-P phases by adjusting the P:Ni precursor ratio.[3][8] A general workflow for this synthesis is outlined below.
Detailed Protocol: A typical synthesis involves placing nickel(II) acetylacetonate, oleylamine, and 1-octadecene into a three-neck flask.[8] The mixture is heated under an argon atmosphere (e.g., to 120°C for 30 minutes) to remove moisture and oxygen.[8] Subsequently, trioctylphosphine (TOP) is swiftly injected into the hot solution, which is then rapidly heated to a final temperature (e.g., 320°C) and maintained for a specific duration (e.g., 2 hours).[2][8] After the reaction, the solution is cooled, and the nanocrystal product is precipitated with ethanol, collected by centrifugation, and washed multiple times before being dried under vacuum.[8]
Table 1: Quantitative Data for Thermal Decomposition Synthesis
| Target Phase | Ni Precursor | P Precursor | P:Ni Molar Ratio | Solvent / Reductant | Temp. (°C) | Time (h) | Resulting Morphology | Reference |
|---|---|---|---|---|---|---|---|---|
| Ni₁₂P₅ | Ni(acac)₂ | TOP | 0.65 | OAm / ODE | 320 | 2 | Hollow spheres | [3][8] |
| Ni₂P | Ni(acac)₂ | TOP | 2.18 | OAm / ODE | 320 | 2 | Hollow spheres | [3][8] |
| Ni₅P₄ | Ni(acac)₂ | TOP | 8.75 | OAm / ODE | 320 | 2 | Solid spheres | [3][8] |
| Ni₂P | Ni(acac)₂ | TOP | - | OAm / ODE | 315 | - | Crystalline nanoparticles | [1] |
| Ni₁₂P₅ | Ni(acac)₂ | TOP | - | OAm / ODE | 280 | - | Crystalline nanoparticles |[1] |
Solvothermal Synthesis
This method provides a facile, often one-step, route to different this compound phases at moderate temperatures.
Detailed Protocol: For the synthesis of Ni₂P, nickel chloride hexahydrate (NiCl₂·6H₂O) is dissolved in ethylene glycol (EG) with stirring.[9] Red phosphorus powder is then added to the solution, and stirring is continued to form a uniform suspension.[9] The mixture is transferred to a Teflon-lined stainless-steel autoclave, sealed, and heated (e.g., at 190°C for 12 hours).[9] After cooling, the black precipitate is collected by centrifugation, washed with ethanol and distilled water, and dried under vacuum.[9] The Ni₁₂P₅ phase can be synthesized using a similar procedure by adjusting the precursor amounts.[9]
Table 2: Quantitative Data for Solvothermal Synthesis
| Target Phase | Ni Precursor | P Precursor | Ni:P Mass Ratio | Solvent | Temp. (°C) | Time (h) | Reference |
|---|---|---|---|---|---|---|---|
| Ni₂P | NiCl₂·6H₂O | Red Phosphorus | 200 mg : 260 mg | Ethylene Glycol | 190 | 12 | [9] |
| Ni₁₂P₅ | NiCl₂·6H₂O | Red Phosphorus | 200 mg : 100 mg | Ethylene Glycol | 190 | 12 | [9] |
| Ni₂P | Nickel Acetate | Red Phosphorus | - | Deionized Water | - | 30 |[10] |
Single-Source Precursor Decomposition
An alternative thermal decomposition approach utilizes a single-source precursor that contains both nickel and phosphorus, simplifying the reaction system.
Detailed Protocol: In a representative synthesis, bis(triphenylphosphine)nickel dichloride (BTND) and oleylamine (OAm) are placed in a flask and stirred under an argon flow.[12] The mixture is heated to 120°C for 30 minutes, then rapidly heated to a final temperature between 300-340°C and maintained for a duration ranging from 10 minutes to 5 hours.[12] The phase of the resulting nanocrystals is controlled by the reaction time; shorter times favor Ni₁₂P₅, while longer times lead to the formation of Ni₂P.[7][12]
Table 3: Quantitative Data for Single-Source Precursor Synthesis
| Target Phase | Single-Source Precursor | Solvent / Capping Agent | Temp. (°C) | Time | Result | Reference |
|---|---|---|---|---|---|---|
| Ni₁₂P₅ | BTND | Oleylamine (OAm) | 300-340 | Short (e.g., < 1 h) | Ni₁₂P₅ NCs | [7][12] |
| Ni₂P | BTND | Oleylamine (OAm) | 300-340 | Long (e.g., > 1 h) | Ni₂P NCs |[7][12] |
Characterization of Nanocrystals
To confirm the successful synthesis of the desired this compound phase and to analyze its properties, several characterization techniques are essential:
-
X-ray Diffraction (XRD): Used to identify the crystalline phase and structure of the synthesized nanocrystals.[3][7]
-
Transmission Electron Microscopy (TEM): Provides information on the morphology, size, and size distribution of the nanocrystals.[3][7]
-
Energy-Dispersive X-ray Spectroscopy (EDX): Confirms the elemental composition and stoichiometry of the material.[3]
-
X-ray Photoelectron Spectroscopy (XPS): Used to determine the surface elemental composition and chemical states of nickel and phosphorus.[3][7]
Conclusion
The synthesis of this compound nanocrystals with distinct phases is a highly controllable process achievable through various wet-chemical methods. The choice of synthetic strategy, whether thermal decomposition, solvothermal reaction, or low-temperature phosphidation, provides a platform for tuning the material's properties. Precise control over key parameters—most notably the P:Ni precursor ratio, reaction temperature, and time—is paramount to achieving phase selectivity between Ni-rich (Ni₁₂P₅), intermediate (Ni₂P), and P-rich (Ni₅P₄) phases. The protocols and data summarized in this guide offer a comprehensive resource for researchers aiming to fabricate tailored this compound nanocrystals for advanced applications in catalysis and materials science.
References
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- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of this compound with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An efficient method for the synthesis of this compound nanocrystals via thermal decomposition of single-source precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. Facile preparation of this compound for enhancing the photoelectrochemical water splitting performance of BiVO 4 photoanodes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00346A [pubs.rsc.org]
- 10. Frontiers | One-Step Synthesis of Bifunctional this compound Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
- 11. Phase-Controlled Synthesis of this compound Nanocrystals and Their Electrocatalytic Performance for the Hydrogen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An efficient method for the synthesis of this compound nanocrystals via thermal decomposition of single-source precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to Nickel Phosphide: Crystal Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Nickel phosphides (NiₓPᵧ) represent a versatile class of inorganic compounds that have garnered significant attention across various scientific disciplines, including catalysis, materials science, and electronics. Their unique structural and electronic properties, which can be tuned by varying the nickel-to-phosphorus stoichiometric ratio, make them highly attractive for a range of applications. This technical guide provides an in-depth exploration of the crystal structures, physicochemical properties, and synthetic methodologies of key nickel phosphide phases.
Crystal Structures of this compound Phases
The nickel-phosphorus binary system is rich with a multitude of stable stoichiometric phases, each possessing a distinct crystal structure that dictates its intrinsic properties. The crystal systems for various this compound polymorphs include tetragonal, hexagonal, cubic, trigonal, orthorhombic, and monoclinic structures. This structural diversity allows for the fine-tuning of material properties for specific applications. Below is a summary of the crystallographic data for several prominent this compound compounds.
Table 1: Crystallographic Data for Common this compound Phases
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) |
| This compound | Ni₂P | Hexagonal | P-62m (No. 189) | a = 5.82, c = 3.34[1] |
| This compound | Ni₅P₄ | Hexagonal | P6₃mc (No. 186) | a = 6.729, c = 10.890[2] |
| This compound | Ni₁₂P₅ | Tetragonal | I4/m (No. 87) | a = 8.646, c = 5.07[3] |
| This compound | NiP₂ | Monoclinic | C2/c (No. 15) | a = 6.45, b = 5.57, c = 5.59, β = 119.14°[4] |
| This compound | NiP₂ | Cubic | Pa-3 (No. 205) | a = 5.59[5] |
| This compound | Ni₃P | Tetragonal | I-4 (No. 82) | a = 8.94, c = 4.38[6] |
The crystal structure of Ni₂P is hexagonal and consists of alternating Ni₃P and Ni₃P₂ planes along the[7] direction.[8] The Ni atoms in Ni₂P are coordinated to phosphorus atoms in distorted trigonal bipyramidal and tetrahedral geometries.[1] In the more phosphorus-rich Ni₅P₄, which also possesses a hexagonal structure, the arrangement is more complex, featuring both NiP₄ tetrahedra and NiP₅ trigonal bipyramids.[9][10]
The Ni₁₂P₅ phase crystallizes in a tetragonal system.[11] Its structure is characterized by two distinct nickel sites, where Ni is bonded to four phosphorus atoms in tetrahedral arrangements, and two inequivalent phosphorus sites with coordination numbers of 8 and 10 with nickel atoms.[11][12]
Interestingly, NiP₂ can exist in two different polymorphic forms: a monoclinic structure and a cubic pyrite-type structure.[4][5][13] The cubic phase is a semimetal, while the monoclinic form behaves as an n-type semiconductor.[13]
Physicochemical Properties of Nickel Phosphides
The properties of nickel phosphides are intrinsically linked to their crystal structure and composition. These materials exhibit a range of interesting electronic, magnetic, and catalytic properties.
Table 2: Selected Properties of this compound Phases
| Property | Ni₂P | Ni₅P₄ | Ni₁₂P₅ | NiP₂ (cubic) | NiP₂ (monoclinic) |
| Electrical Conductivity | Metallic[14] | Metallic[14] | Metallic[15] | Semimetal[13] | n-type semiconductor[13] |
| Magnetic Properties | Paramagnetic | - | Paramagnetic[3] | Non-magnetic[4] | Non-magnetic[4] |
| Band Gap (eV) | - | - | - | - | 0.37[4] |
| Thermal Conductivity (W·m⁻¹·K⁻¹ at 300 K) | - | - | - | 1.7[13] | Low[13] |
A key characteristic of many this compound phases, particularly the metal-rich compositions like Ni₂P, Ni₅P₄, and Ni₁₂P₅, is their metallic conductivity.[14][15] This high electrical conductivity is advantageous for electrochemical applications where efficient charge transfer is crucial.
The catalytic activity of nickel phosphides is a major area of research, with significant promise shown in electrocatalysis, particularly for the hydrogen evolution reaction (HER).[7][16] The performance is highly dependent on the specific phase and its surface structure. For instance, Ni₅P₄ has demonstrated catalytic activity for HER that is comparable to platinum at low current densities. The catalytic activity is attributed to the synergistic effect between nickel and phosphorus atoms, where phosphorus sites can act as proton acceptors, facilitating the reaction.[7]
Experimental Protocols: Synthesis and Characterization
A variety of synthetic methods have been developed to produce this compound nanoparticles with controlled phase, size, and morphology.
Synthesis Methodologies
1. Thermal Decomposition of Organometallic Precursors
This is a widely used method for synthesizing high-quality, monodisperse this compound nanocrystals.[17][18] The phase of the resulting nanocrystals can often be controlled by adjusting the ratio of the nickel and phosphorus precursors.
-
Protocol for Ni₁₂P₅, Ni₂P, and Ni₅P₄ Nanocrystals: [9][17]
-
Precursor Solution: Nickel(II) acetylacetonate (Ni(acac)₂) is used as the nickel source, and trioctylphosphine (TOP) serves as the phosphorus source and solvent. Oleylamine (OLAM) and 1-octadecene (ODE) are used as co-solvents and reducing agents.
-
Reaction Setup: The reaction is carried out in a three-neck flask under an inert atmosphere (e.g., Argon).
-
Procedure:
-
A mixture of Ni(acac)₂, OLAM, and ODE is degassed.
-
TOP is injected into the mixture at room temperature.
-
The reaction mixture is heated to a specific temperature and held for a designated time to induce the decomposition of the precursors and the formation of this compound nanocrystals. The final phase is dependent on the final temperature, with Ni₁₂P₅ forming at lower temperatures (e.g., 280°C), Ni₂P at intermediate temperatures (e.g., 315°C), and Ni₅P₄ at higher temperatures (e.g., 350°C).[9]
-
-
Purification: The resulting nanocrystals are isolated by centrifugation and washed with a suitable solvent (e.g., ethanol) to remove unreacted precursors and byproducts.
-
2. Hydrothermal Synthesis
Hydrothermal methods offer a facile, low-temperature route to crystalline this compound nanoparticles.
-
Protocol for Ni₂P Nanowires: [10]
-
Reactants: Nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O), red phosphorus, and hexadecyl trimethyl ammonium bromide (CTAB) as a surfactant are dissolved in deionized water.
-
Reaction Vessel: The solution is transferred to a Teflon-lined stainless-steel autoclave.
-
Procedure: The autoclave is heated to 195°C and maintained for 30 hours.
-
Product Collection: After cooling, the precipitate is collected by filtration, washed with water and ethanol, and dried.
-
3. Electroless Plating
This method is often used to deposit amorphous this compound films.
-
Protocol for Amorphous Ni-P: [7]
-
Plating Bath: A mixed salt solution containing sodium hypophosphite (NaH₂PO₂·H₂O) as the phosphorus source and reducing agent, and nickel chloride (NiCl₂·6H₂O) is prepared. Sodium acetate is added as a buffering agent.
-
pH Adjustment: The pH of the solution is adjusted to 3 using sodium hydroxide.
-
Deposition: The electroless plating is carried out by heating the solution to 80°C for 2 hours.
-
Crystallization (Optional): The as-prepared amorphous Ni-P can be calcined under an inert atmosphere at different temperatures (e.g., 300-500°C) to induce crystallization and phase transformation.[7]
-
Characterization Techniques
1. X-ray Diffraction (XRD)
XRD is the primary technique for identifying the crystal phase and determining the lattice parameters of the synthesized nickel phosphides. The diffraction pattern provides a unique fingerprint for each crystalline phase.
-
Experimental Setup: A powder diffractometer with Cu Kα radiation is commonly used. Data is typically collected over a 2θ range of 20-80°.[19]
2. Transmission Electron Microscopy (TEM)
TEM is employed to investigate the morphology, size, and crystal structure of the nanoparticles. High-resolution TEM (HRTEM) can reveal the lattice fringes of individual nanocrystals.
-
Sample Preparation: A dilute suspension of the nanoparticles in a volatile solvent is drop-casted onto a TEM grid (e.g., carbon-coated copper grid) and allowed to dry.[7]
3. X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on the surface of the material.
-
Analysis: High-resolution spectra of the Ni 2p and P 2p core levels are analyzed to identify the presence of this compound and any surface oxidation states. The binding energy of P 2p in this compound is typically observed in the range of 129-130 eV.[20]
Interrelationships and Applications
The synthesis conditions, resulting crystal structure, and the final properties of nickel phosphides are intricately linked. The choice of precursors, temperature, and reaction time during synthesis directly influences the stoichiometry and phase of the final product. This, in turn, dictates the material's electronic and catalytic behavior.
Caption: Relationship between synthesis, structure, and properties of nickel phosphides.
The ability to control the synthesis to produce specific this compound phases is crucial for tailoring their properties for desired applications. For example, in the context of electrocatalysis, the synthesis of phase-pure materials with high surface area is a key objective.
Caption: Thermal transformation of amorphous Ni-P to crystalline phases.
Conclusion
Nickel phosphides constitute a fascinating and technologically important class of materials. Their rich structural chemistry gives rise to a wide array of tunable properties, making them promising candidates for applications ranging from catalysis to energy storage. A thorough understanding of the relationships between synthesis, structure, and properties is paramount for the rational design and development of advanced this compound-based materials for future technologies. Further research into novel synthetic routes and in-depth characterization of their catalytic mechanisms will undoubtedly unlock even greater potential for this versatile family of compounds.
References
- 1. Ni12P5 and Ni12P5-rGO for multifunctional electrocatalyst and supercapacitor application - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. CONTROLLABLE HYDROTHERMAL SYNTHESIS OF this compound MICRO/NANO-MATERIALS [sylzyhg.com]
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- 8. [PDF] Synthesis of Highly Monodisperse Nickel and this compound Nanoparticles | Semantic Scholar [semanticscholar.org]
- 9. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of this compound with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | One-Step Synthesis of Bifunctional this compound Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
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- 20. orbit.dtu.dk [orbit.dtu.dk]
The Formation of Nickel Phosphide Nanocrystals: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nickel phosphide (NiₓPᵧ) nanocrystals are emerging as critical materials in catalysis, energy storage, and electronics, owing to their unique physicochemical properties. Understanding the fundamental mechanisms governing their formation is paramount for the rational design and synthesis of nanocrystals with tailored functionalities. This technical guide provides an in-depth exploration of the prevalent formation mechanisms of this compound nanocrystals, including thermal decomposition, solvothermal/hydrothermal, and trioctylphosphine (TOP)-mediated methods. Detailed experimental protocols, a comprehensive summary of quantitative data, and visual representations of reaction pathways and workflows are presented to offer a thorough understanding for researchers in the field.
Introduction
Transition metal phosphides, particularly nickel phosphides, have garnered significant attention due to their excellent performance in a wide array of applications, such as hydrodesulfurization catalysis and as electrocatalysts for the hydrogen evolution reaction.[1] The catalytic activity and selectivity of this compound nanocrystals are intrinsically linked to their phase, size, and morphology. Consequently, precise control over the synthesis process is crucial. This guide delves into the core principles of this compound nanocrystal formation, providing a foundational understanding for the synthesis of materials with desired characteristics.
Key Synthesis Methodologies and Formation Mechanisms
The formation of this compound nanocrystals can be broadly categorized into several key synthetic strategies. Each method offers distinct advantages and control over the final product's properties.
Thermal Decomposition
Thermal decomposition is a widely employed method for the synthesis of high-quality this compound nanocrystals. This approach typically involves the high-temperature decomposition of single-source or multiple precursors in a high-boiling point solvent.
Mechanism: The formation process in thermal decomposition generally follows a three-stage mechanism: nucleation, diffusion, and aggregation growth.[2] Initially, the nickel and phosphorus precursors decompose at elevated temperatures to form atomic or molecular species. These species then nucleate to form small this compound clusters. Subsequently, these clusters grow through the diffusion of monomers to their surface. The final size and morphology of the nanocrystals are influenced by the aggregation of these growing particles, which can be controlled by capping agents.
For instance, using bis(triphenylphosphine)nickel dichloride as a single-source precursor in the presence of oleylamine (OAm), the precursor begins to decompose around 200 °C.[2] As the temperature rises to 300 °C, complete decomposition and phosphorization occur simultaneously. The P-C bonds in the triphenylphosphine break, releasing phosphorus atoms that diffuse into the initially formed nickel nanoparticles.[2] The disparity in the outward diffusion rate of nickel atoms and the inward diffusion rate of phosphorus atoms can lead to the formation of hollow structures.[2]
Trioctylphosphine (TOP)-Mediated Synthesis
The use of trioctylphosphine (TOP) as a phosphorus source and/or solvent is a versatile method that allows for the synthesis of various phases of this compound nanocrystals with uniform sizes.[3][4]
Mechanism: The TOP-mediated synthesis is characterized by the formation of a Ni(0)-TOPₓ complex which facilitates nucleation.[3][4] The overall formation mechanism involves a competition between two kinetic processes: the addition of reduced Ni(0) and the incorporation of phosphorus into the nickel lattice.[3][5] At lower temperatures (e.g., 215 °C), the incorporation of phosphorus into the in-situ formed metallic nickel nanoparticles can lead to the formation of amorphous this compound intermediates.[3] These amorphous nanoparticles can then be transformed into phase-pure crystalline structures (Ni₁₂P₅, Ni₂P, and Ni₅P₄) by modulating the reaction temperature.[2][3] A higher TOP-to-Ni(II) ratio generally favors the kinetics of phosphorus incorporation, leading to the formation of smaller, more phosphorus-rich amorphous nanoparticles.[3][4]
Solvothermal and Hydrothermal Synthesis
Solvothermal and hydrothermal methods involve the reaction of nickel and phosphorus precursors in a sealed vessel (autoclave) at elevated temperatures and pressures. The solvent can be either organic (solvothermal) or aqueous (hydrothermal).
Mechanism: In a typical solvothermal synthesis, a nickel salt (e.g., NiCl₂·6H₂O) and a phosphorus source (e.g., red phosphorus) are heated in a solvent like ethylene glycol.[6] The reaction mechanism involves the dissolution of the precursors followed by a chemical reaction at high temperature and pressure to form this compound nanocrystals. The choice of solvent and the presence of surfactants or capping agents play a crucial role in controlling the phase and morphology of the final product.[7] For instance, in a hydrothermal synthesis using red phosphorus and nickel chloride, an alkaline environment is often necessary to obtain nanoparticles.[8] The reaction proceeds through the gradual decomposition of red phosphorus to generate phosphine, which then reacts with nickel ions in the solution, leading to nucleation and growth of Ni₂P nanowires.[9]
Quantitative Data Summary
The precise control over the synthesis of this compound nanocrystals is highly dependent on various experimental parameters. The following tables summarize the quantitative data from cited literature, correlating synthesis conditions with the resulting nanocrystal properties.
| Synthesis Method | Nickel Precursor | Phosphorus Source | Solvent/Surfactant | Temp (°C) | Time | P:Ni Ratio | Resulting Phase | Size/Morphology | Reference |
| Thermal Decomposition | Ni(acac)₂ | Trioctylphosphine (TOP) | Oleylamine (OAm), 1-Octadecene (ODE) | 320 | - | Varied | Ni₁₂P₅, Ni₂P, Ni₅P₄ | Monodispersed nanocrystals | [10] |
| Thermal Decomposition | Bis(triphenylphosphine)nickel dichloride | (Single Source) | Oleylamine (OAm) | 300-340 | - | - | Ni₂P | Size-controllable nanoparticles | [11] |
| TOP-Mediated | Ni(acac)₂ | Trioctylphosphine (TOP) | Oleylamine (OAm), 1-Octadecene (ODE) | 215 (amorphous), 280-350 (crystalline) | 10-120 min | 0.5-11.0 | Amorphous, Ni₁₂P₅, Ni₂P, Ni₅P₄ | Uniform nanoparticles | [2][3] |
| Solvothermal | NiCl₂·6H₂O | Red Phosphorus | Ethylene Glycol (EG) | 190 | 12 h | - | Ni₂P | - | [6] |
| Hydrothermal | Ni(CH₃COO)₂·4H₂O | Red Phosphorus | Water, CTAB | 195 | 30 h | 4.5 | Ni₂P | Nanowires (~40 nm diameter) | [1][12] |
| Hydrothermal | NiCl₂·6H₂O | Red Phosphorus | Water, KOH | 200 | 10 h | Varied | Ni₂P, Ni₁₂P₅ | Nanoparticles (10-40 nm) | [8] |
Detailed Experimental Protocols
Protocol for TOP-Mediated Synthesis of Ni₂P Nanocrystals[3]
-
Preparation of Reaction Mixture: In a three-neck round-bottom flask equipped with a Schlenk line, combine nickel(II) acetylacetonate (Ni(acac)₂, 52.4 mg, 0.2 mmol), 1 mL of oleylamine (OLAM), and 4 mL of 1-octadecene (ODE).
-
Degassing: Degas the mixture for 10 minutes under a flow of argon gas.
-
Addition of Phosphorus Source: Inject 1 mL of trioctylphosphine (TOP) into the flask.
-
Formation of Amorphous Intermediate: Heat the reaction mixture to 215 °C and maintain this temperature for 1 hour.
-
Crystallization: To obtain crystalline Ni₂P, introduce an additional heating step at 315 °C.
-
Quenching and Purification: After the reaction is complete, quench the reaction by removing the flask from the heating mantle. The resulting nanoparticles are purified by precipitation with a non-solvent (e.g., ethanol or acetone) followed by centrifugation and redispersion in a suitable solvent like toluene.
Protocol for Solvothermal Synthesis of Ni₂P Nanocrystals[6]
-
Precursor Dissolution: Dissolve 200 mg of NiCl₂·6H₂O in 30 mL of ethylene glycol (EG) in a beaker with stirring for 20 minutes.
-
Addition of Phosphorus Source: Add 260 mg of red phosphorus powder to the solution and continue stirring for another 20 minutes.
-
Solvothermal Reaction: Transfer the mixture to a 50 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it at 190 °C for 12 hours.
-
Product Collection: After the autoclave cools to room temperature, collect the black precipitate by centrifugation.
-
Washing and Drying: Wash the collected product with ethanol and distilled water multiple times. Dry the final product under vacuum.
Protocol for Hydrothermal Synthesis of Ni₂P Nanowires[1][12]
-
Preparation of Solution: In a beaker, dissolve 2 mmol of Ni(CH₃COO)₂·4H₂O, 9 mmol of red phosphorus, and 1 mmol of hexadecyl trimethyl ammonium bromide (CTAB) in 60 mL of pure water.
-
Hydrothermal Reaction: Transfer the solution into a 100 mL Teflon-lined stainless-steel autoclave. Heat the autoclave at 195 °C for 30 hours.
-
Product Recovery: After cooling to room temperature, filter the collected precipitate.
-
Washing and Drying: Wash the product with water and ethanol and then dry it overnight.
Visualizing the Formation Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflows and proposed formation mechanisms for this compound nanocrystals.
Caption: Experimental workflow for TOP-mediated synthesis.
Caption: Proposed mechanism for TOP-mediated formation.
Caption: General workflow for solvothermal synthesis.
Conclusion
The formation of this compound nanocrystals is a complex process influenced by a multitude of factors, including the choice of precursors, solvents, temperature, and reaction time. This guide has outlined the primary synthetic routes and their underlying mechanisms, providing a framework for the controlled synthesis of these important nanomaterials. By understanding the principles of nucleation, growth, and phase transformation, researchers can better tailor the properties of this compound nanocrystals for specific applications in catalysis, drug delivery, and beyond. The provided experimental protocols and quantitative data serve as a valuable resource for the practical implementation of these synthetic strategies.
References
- 1. Frontiers | One-Step Synthesis of Bifunctional this compound Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
- 2. escholarship.org [escholarship.org]
- 3. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of this compound with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile preparation of this compound for enhancing the photoelectrochemical water splitting performance of BiVO 4 photoanodes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00346A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. One-Step Synthesis of Bifunctional this compound Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties of Different Nickel Phosphide Phases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of various nickel phosphide (NiₓPᵧ) phases. As interest in these materials for applications ranging from catalysis to electronics grows, a thorough understanding of their fundamental electronic structure is crucial. This document summarizes key electronic and magnetic properties, details experimental protocols for their synthesis and characterization, and provides visual workflows and relationship diagrams to facilitate comprehension.
Core Electronic and Magnetic Properties of this compound Phases
Nickel phosphides exist in a variety of stoichiometric phases, each exhibiting distinct electronic and magnetic characteristics. The properties are highly dependent on the nickel-to-phosphorus ratio, which influences the crystal structure and the nature of the Ni-P and Ni-Ni bonding. Generally, nickel-rich phosphides tend to exhibit metallic or semi-metallic behavior, while phosphorus-rich phases are more likely to be semiconductors.[1][2]
Summary of Electronic Properties
The electronic behavior of this compound phases ranges from metallic conductivity to semiconducting properties. This variation is a direct consequence of the differences in their crystal and electronic band structures.
| Phase | Common Crystal System(s) | Electronic Classification | Band Gap (eV) | Electrical Resistivity (Ω·cm) | Key Features |
| Ni₃P | Tetragonal[3] | Metallic | 0 (Metallic) | Not widely reported, expected to be low | Ferromagnetic properties observed in nanoparticles. |
| Ni₁₂P₅ | Tetragonal[3] | Semi-metal[1][2] | ~5.31 (Optical) | High conductivity reported[4] | --- |
| Ni₂P | Hexagonal[3] | Metallic / Semiconductor[1] | ~5.38 (Optical)[5] | Low resistivity[6] | Exhibits Pauli or Curie-Weiss paramagnetism.[5] |
| Ni₅P₄ | Hexagonal[3] | Metallic | 0 (Metallic) | Low charge transfer resistance[7] | Pauli paramagnetic. |
| NiP | Orthorhombic[3] | Metallic | 0 (Metallic) | Varies with P content[8] | --- |
| NiP₂ | Monoclinic, Cubic[3] | Semiconductor | 0.14 - 0.69 (Theoretical for planar)[9] | Higher than metallic phases | --- |
| NiP₃ | Cubic[3] | Semiconductor | Not widely reported | Higher than metallic phases | Pauli paramagnetic.[5] |
Note: The reported high band gap values for Ni₁₂P₅ and Ni₂P are likely optical band gaps and may not represent the true electronic band gap.
Summary of Magnetic Properties
The magnetic properties of nickel phosphides are diverse, ranging from Pauli paramagnetism to ferromagnetism, and are closely linked to the electronic structure and the local atomic environment of the nickel atoms.
| Phase | Magnetic Behavior | Magnetic Moment / Susceptibility | Key Features |
| Ni₃P | Ferromagnetic (nanoparticles) | Not widely reported | Magnetic properties are size-dependent. |
| Ni₁₂P₅ | Paramagnetic | No localized magnetic moment[5] | --- |
| Ni₂P | Pauli Paramagnetic / Curie-Weiss Paramagnetic | No localized magnetic moment[5] | Weakly magnetic. |
| Ni₅P₄ | Pauli Paramagnetic | No localized magnetic moment | --- |
| NiP | Not widely reported | Not widely reported | --- |
| NiP₂ | Not widely reported | Not widely reported | --- |
| NiP₃ | Pauli Paramagnetic | No localized magnetic moment[5] | --- |
Experimental Protocols
This section details the methodologies for the synthesis of various this compound phases and the key experimental techniques used for characterizing their electronic and magnetic properties.
Synthesis of this compound Nanoparticles
Two common methods for the synthesis of this compound nanoparticles are the solvothermal/hydrothermal method and the hot-injection method. The choice of method and the reaction parameters are critical in controlling the stoichiometry and phase of the final product.
2.1.1. General Protocol for Solvothermal/Hydrothermal Synthesis
This method involves heating precursor materials in a sealed vessel (autoclave) with a solvent at temperatures above its boiling point.
-
Precursor Preparation : Dissolve a nickel salt (e.g., nickel chloride, NiCl₂·6H₂O) and a phosphorus source (e.g., red phosphorus, sodium hypophosphite) in a suitable solvent (e.g., deionized water, ethanol, or a mixture).[8]
-
Additive Introduction : Add any surfactants or capping agents (e.g., PVP, CTAB) to the solution to control particle size and morphology.[10] The pH of the solution can be adjusted using a base (e.g., KOH) as it can influence the final product.[8]
-
Autoclave Treatment : Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.
-
Heating : Heat the autoclave to the desired temperature (typically 160-200°C) and maintain it for a specific duration (e.g., 10-20 hours).[8][10] The reaction time and temperature are critical parameters for phase selection.
-
Cooling and Collection : Allow the autoclave to cool down to room temperature naturally.
-
Washing : Collect the product by centrifugation or filtration and wash it multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Drying : Dry the final product in a vacuum oven at a moderate temperature (e.g., 60°C).
2.1.2. General Protocol for Hot-Injection Synthesis
This technique involves the rapid injection of a precursor solution into a hot solvent, leading to the nucleation and growth of nanoparticles.
-
Solvent and Surfactant Preparation : Heat a high-boiling point solvent (e.g., 1-octadecene, dioctyl ether) containing a coordinating ligand or surfactant (e.g., oleylamine, trioctylphosphine oxide - TOPO) in a three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).[7][11]
-
Precursor Solution Preparation : In a separate container, dissolve a nickel precursor (e.g., nickel acetylacetonate, Ni(acac)₂) and a phosphorus source (e.g., trioctylphosphine - TOP) in a suitable solvent.[7]
-
Injection : Rapidly inject the precursor solution into the hot solvent mixture. The injection temperature is a critical parameter (typically 250-360°C).[2][11]
-
Growth and Aging : Maintain the reaction mixture at a specific temperature for a set period to allow for nanoparticle growth and phase formation. The ratio of precursors, temperature, and time are key to controlling the final phase (e.g., Ni₂P, Ni₅P₄, Ni₁₂P₅).[7][12]
-
Cooling : After the aging period, cool the reaction mixture to room temperature.
-
Purification : Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol, isopropanol) and collect them by centrifugation. Repeat the washing process several times with a suitable solvent (e.g., hexane) and non-solvent combination.[11]
-
Storage : Disperse the purified nanoparticles in a non-polar solvent for storage.
Characterization Techniques
2.2.1. Four-Point Probe Measurement for Electrical Resistivity
The four-point probe method is a standard technique for measuring the sheet resistance of thin films, which can then be used to calculate the electrical resistivity.[13][14]
-
Sample Preparation : Prepare a thin film of the this compound material on an insulating substrate.
-
Instrument Setup : Turn on the four-point probe system, including the current source and voltmeter.
-
Probe Contact : Gently lower the four-point probe head onto the center of the thin film sample, ensuring all four probes make good contact.
-
Current Application : Apply a known DC current through the two outer probes.[14]
-
Voltage Measurement : Measure the voltage difference between the two inner probes.[14]
-
Sheet Resistance Calculation : Calculate the sheet resistance (Rₛ) using the formula: Rₛ = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I), where V is the measured voltage and I is the applied current.[13]
-
Resistivity Calculation : Calculate the electrical resistivity (ρ) using the formula: ρ = Rₛ * t, where t is the thickness of the thin film.
-
Data Collection : Repeat the measurement at multiple locations on the sample to ensure uniformity.
2.2.2. Vibrating Sample Magnetometry (VSM) for Magnetic Properties
VSM is used to measure the magnetic moment of a material as a function of an applied magnetic field, allowing for the determination of properties like saturation magnetization, remanence, and coercivity.[15][16][17]
-
Sample Preparation : Place a known mass of the powdered this compound sample into a sample holder.
-
Instrument Calibration : Calibrate the VSM using a standard sample with a known magnetic moment.
-
Sample Loading : Mount the sample holder onto the VSM's sample rod and position it correctly between the electromagnet poles.
-
Measurement Execution :
-
Apply a strong magnetic field to saturate the sample.
-
Sweep the magnetic field from the maximum positive value to the maximum negative value and back to the maximum positive value to trace the entire hysteresis loop.[18]
-
During the field sweep, the sample is vibrated at a constant frequency, and the induced voltage in the pickup coils, which is proportional to the sample's magnetic moment, is measured.[15][16]
-
-
Data Analysis :
-
Plot the measured magnetic moment (emu) versus the applied magnetic field (Oe or A/m) to obtain the hysteresis loop.
-
Normalize the magnetic moment by the sample mass to get the magnetization in emu/g.
-
From the hysteresis loop, determine the saturation magnetization (Mₛ), remanence (Mᵣ), and coercivity (H𝒸).
-
2.2.3. X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface.[19]
-
Sample Preparation : Mount the this compound sample on a sample holder using conductive carbon tape.
-
Introduction to UHV : Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Survey Scan : Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans : Acquire high-resolution spectra for the elements of interest, specifically the Ni 2p and P 2p regions.
-
Ni 2p region : Typically scanned from ~845 to 890 eV. The Ni 2p₃/₂ peak for Ni in nickel phosphides is expected around 852.5-853.5 eV, with associated satellite peaks at higher binding energies.[2][20][21] Oxidized nickel species (Ni²⁺, Ni³⁺) will appear at higher binding energies (855-857 eV).[2][20]
-
P 2p region : Typically scanned from ~125 to 140 eV. The P 2p peak for phosphide (Pᵟ⁻) is expected around 129-130 eV.[11][20] Oxidized phosphorus species (phosphates) will appear at higher binding energies (~133-134 eV).[11]
-
-
Charge Correction : If the sample is charging, use a flood gun and reference the C 1s peak of adventitious carbon to 284.8 eV to correct the binding energy scale.
-
Data Analysis :
-
Use appropriate software to perform background subtraction (e.g., Shirley background).
-
Fit the high-resolution spectra with appropriate peak shapes (e.g., Gaussian-Lorentzian) to deconvolve the different chemical states.
-
Calculate the atomic concentrations of the elements from the peak areas and their respective sensitivity factors.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key relationships and workflows in the study of this compound electronic properties.
Caption: Control of this compound phase through synthesis parameters.
Caption: General workflow for characterizing this compound properties.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Synthetic Levers on this compound Nanoparticle Formation: Ni5P4 and NiP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. media.neliti.com [media.neliti.com]
- 11. Synthesis of Highly Monodisperse Nickel and this compound Nanoparticles [mdpi.com]
- 12. specificbiva.com [specificbiva.com]
- 13. dewesoft.com [dewesoft.com]
- 14. Four Point Probe Measurement Explained [suragus.com]
- 15. nanomagnetics-inst.com [nanomagnetics-inst.com]
- 16. stanfordmagnets.com [stanfordmagnets.com]
- 17. magnetism.eu [magnetism.eu]
- 18. researchgate.net [researchgate.net]
- 19. XPS Studies on Electroless As-Deposited and Annealed Ni-P Films [scirp.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
A Technical Guide to the Phase-Controlled Synthesis of Nickel Phosphide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the phase-controlled synthesis of nickel phosphide. Nickel phosphides (NiₓPᵧ) are a class of inorganic compounds that have garnered significant attention for their diverse applications, including in catalysis, particularly for hydrodesulfurization and hydrodenitrogenation, and as electrocatalysts for hydrogen and oxygen evolution reactions.[1][2][3] The catalytic activity and selectivity of nickel phosphides are strongly dependent on their crystalline phase, size, and morphology.[3][4][5][6] Therefore, the ability to selectively synthesize specific this compound phases is crucial for optimizing their performance in various applications.
This guide summarizes key synthesis parameters from the scientific literature, presents detailed experimental protocols for major synthesis routes, and provides visual representations of the logical relationships governing phase control.
Core Principles of Phase Control
The synthesis of a specific this compound phase (e.g., Ni₂P, Ni₁₂P₅, Ni₅P₄, NiP₂) is a delicate interplay of several critical experimental parameters.[1][3][7][8] Understanding and precisely controlling these factors are paramount to achieving the desired stoichiometry and crystal structure. The most influential parameters include:
-
P:Ni Precursor Ratio: The molar ratio of the phosphorus source to the nickel source is a primary determinant of the final this compound phase.[3][7][9] Higher P:Ni ratios generally favor the formation of phosphorus-rich phases.
-
Reaction Temperature and Time: The reaction temperature and duration significantly influence the kinetics of nucleation and growth, as well as phase transformations.[1][4][8] Certain phases are stable only within specific temperature ranges, and prolonged reaction times can lead to the evolution of more thermodynamically stable phases.[1]
-
Choice of Precursors: The reactivity and decomposition pathways of the nickel and phosphorus precursors play a crucial role. Common nickel sources include nickel salts (e.g., NiCl₂, Ni(NO₃)₂, Ni(CH₃COO)₂) and organometallic compounds (e.g., nickel acetylacetonate).[1][3][4] Phosphorus sources range from elemental red or white phosphorus to compounds like sodium hypophosphite (NaH₂PO₂) and trioctylphosphine (TOP).[1][2][4][10]
-
Solvents and Surfactants: In solution-phase syntheses, the choice of solvent can affect precursor solubility and reactivity.[1] Surfactants, such as oleylamine (OLAM) or trioctylphosphine oxide (TOPO), can control the size and morphology of the resulting nanoparticles and, in some cases, influence the crystalline phase.[4][11][12]
Data Presentation: Synthesis Parameters and Resulting Phases
The following tables summarize the quantitative data from various studies, illustrating the relationship between experimental conditions and the resulting this compound phases.
Table 1: Solvothermal/Hydrothermal Synthesis
| Nickel Source | Phosphorus Source | P:Ni Molar Ratio | Solvent(s) | Temperature (°C) | Time (h) | Resulting Phase(s) | Reference |
| NiCl₂·6H₂O | Red Phosphorus | - | Ethylene Glycol | 190 | 12 | Ni₂P | [13] |
| Ni(NO₃)₂·6H₂O | Red Phosphorus | - | Water/Ethylenediamine (1:1 v/v) | 200 | 17 | Ni₁₂P₅ | [14] |
| Ni(CH₃COO)₂·4H₂O | Red Phosphorus | 4.5 | Water | - | - | Ni₂P | [15] |
| NiCl₂·6H₂O | Red Phosphorus | - | Water | 130 | - | Ni₂P | [1] |
| Ni(NO₃)₂·6H₂O | Red Phosphorus | - | Water | 150 | - | Ni₁₂P₅ | [1] |
| NiCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O, NiSO₄·6H₂O, Ni(NO₃)₂·6H₂O | Red Phosphorus | - | Water, Methanol, Ethanol, Glycol, Glycerol, Polyglycol | 130-190 | - | Ni₂P, Ni₁₂P₅ | [1] |
| Ni(NO₃)₂·6H₂O | Ammonium Phosphate | P/PDA ratio: 0.15 | Ethanol/Water | 900 (pyrolysis) | 2 | Ni₁₂P₅ | [7] |
| Ni(NO₃)₂·6H₂O | Ammonium Phosphate | P/PDA ratio: 0.6 | Ethanol/Water | 900 (pyrolysis) | 2 | Ni₂P | [7] |
Table 2: Thermal Decomposition/Hot-Injection Synthesis
| Nickel Source | Phosphorus Source | P:Ni Molar Ratio | Solvent(s)/Surfactant(s) | Temperature (°C) | Time (h) | Resulting Phase(s) | Reference |
| Ni(acac)₂ | Trioctylphosphine (TOP) | - | Oleylamine (OLAM), 1-Octadecene (ODE) | 280 | - | Ni₁₂P₅ | [4] |
| Ni(acac)₂ | Trioctylphosphine (TOP) | - | Oleylamine (OLAM), 1-Octadecene (ODE) | 315 | - | Ni₂P | [4] |
| Ni(acac)₂ | Trioctylphosphine (TOP) | - | Oleylamine (OLAM), 1-Octadecene (ODE) | - | - | Ni₅P₄ | [4] |
| Ni(acac)₂ | Trioctylphosphine (TOP) | - | Oleylamine, 1-Octadecene | - | - | Ni₁₂P₅, Ni₂P, Ni₅P₄ | [3] |
| Ni(acac)₂ | Trioctylphosphine (TOP) | - | Trioctylphosphine Oxide (TOPO) | 330 | 0.5 | Amorphous Ni₂P, Crystalline Ni₂P | [11] |
| Ni(acac)₂ | Trioctylphosphine (TOP) | - | Trioctylphosphine Oxide (TOPO) | 360 | 1 | Ni₅P₄ | [16] |
| Ni(Ac)₂·4H₂O | Trioctylphosphine (TOP) | - | Trioctylphosphine Oxide (TOPO) | 360 | 5 | NiP₂ | [16] |
Table 3: Solid-State and Other Synthesis Methods
| Nickel Source | Phosphorus Source | P:Ni Molar Ratio | Method | Temperature (°C) | Time (h) | Resulting Phase(s) | Reference |
| Nickel Foil | Red Phosphorus | - | Contact-Conversion | 550 | 1 | Ni₅P₄ | [17] |
| NiCl₂·6H₂O | NaH₂PO₂ | - | Solid-phase reaction with annealing | 300 | 0.5 | Ni₂P | [10] |
| {Ni[iPr₂P(S)NP(Se)iPr₂]₂} | Single-Source Precursor | - | Chemical Vapor Deposition (CVD) | 425 | 1 | Ni₂P and Ni₅P₄ mixture | [18] |
| {Ni[iPr₂P(S)NP(Se)iPr₂]₂} | Single-Source Precursor | - | Chemical Vapor Deposition (CVD) | 450-475 | 1 | Ni₂P | [18] |
Experimental Protocols
This section provides detailed methodologies for key synthesis techniques, compiled from the cited literature.
Protocol 1: Solvothermal Synthesis of Ni₂P[13]
-
Precursor Preparation: Dissolve 200 mg of NiCl₂·6H₂O in 30 mL of ethylene glycol (EG) and stir for 20 minutes.
-
Addition of Phosphorus Source: Add 260 mg of red phosphorus powder to the solution and continue stirring for another 20 minutes.
-
Solvothermal Reaction: Transfer the resulting mixture to a 50 mL Teflon-lined stainless-steel autoclave.
-
Heating: Heat the autoclave at 190 °C for 12 hours.
-
Product Recovery: After the autoclave cools to room temperature, collect the black precipitate by centrifugation.
-
Washing and Drying: Wash the product with ethanol and distilled water, and then dry it under vacuum.
Protocol 2: Solvothermal Synthesis of Ni₁₂P₅[14]
-
Phosphorus Dispersion: Add 200 mg of red phosphorus to a mixture of 40 mL of deionized water and ethylenediamine (En) in a 1:1 volume ratio. Stir the mixture for 10 minutes at room temperature.
-
Pre-reaction: Transfer the solution to a 100 mL Teflon-lined stainless-steel autoclave and heat it at 100 °C for 1 hour.
-
Nickel Addition: After the autoclave cools to room temperature, add 300 mg of Ni(NO₃)₂·6H₂O to the mixture.
-
Solvothermal Reaction: Place the autoclave back in the electric oven and heat at 200 °C for 17 hours.
-
Product Recovery and Cleaning: Once cooled, the product is collected, washed, and dried.
Protocol 3: Hot-Injection Synthesis of Phase-Pure Ni₁₂P₅, Ni₂P, and Ni₅P₄ Nanoparticles[4]
This method relies on the transformation of an amorphous this compound intermediate.
-
Formation of Amorphous NiₓPᵧ:
-
In a three-neck flask under argon, combine 52.4 mg (0.2 mmol) of Ni(acac)₂, 1 mL of oleylamine (OLAM), and 4 mL of 1-octadecene (ODE).
-
Degas the mixture for 10 minutes under argon.
-
Inject 1 mL of trioctylphosphine (TOP).
-
Heat the mixture to 215 °C and maintain this temperature for 1 hour. This produces amorphous this compound nanoparticles.
-
-
Phase-Selective Crystallization:
-
For Ni₁₂P₅: After the initial 1-hour reaction at 215 °C, further heat the solution to 280 °C and maintain this temperature for a specified duration to induce crystallization into the Ni₁₂P₅ phase.
-
For Ni₂P: Following the 1-hour reaction at 215 °C, increase the temperature to 315 °C and hold to form Ni₂P nanoparticles.
-
For Ni₅P₄: The synthesis of Ni₅P₄ may require adjusting the TOP/Ni(acac)₂ ratio and the final annealing temperature and time. Specific conditions for pure Ni₅P₄ are achieved by carefully controlling these parameters.
-
Protocol 4: Chemical Vapor Deposition (CVD) of Ni₂P Thin Films[18][19]
-
Precursor and Substrate Preparation: Use a single-source precursor such as {Ni[iPr₂P(S)NP(Se)iPr₂]₂}. Place a glass or indium tin oxide (ITO)-coated glass substrate in a cold-walled low-pressure CVD reactor.
-
Deposition Conditions:
-
Maintain the precursor temperature at a constant 300 °C.
-
Heat the substrate to the desired deposition temperature.
-
For Ni₂P films, deposition temperatures of 450 °C or 475 °C are effective.
-
-
Deposition Process: Carry out the deposition for a specified duration, for example, 60 minutes.
-
Product Characterization: After deposition, the thin film on the substrate is characterized to confirm the Ni₂P phase.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the experimental workflows and logical relationships in the phase-controlled synthesis of this compound.
Caption: Workflow for Solvothermal Synthesis of this compound.
Caption: Key Parameters Influencing this compound Phase Formation.
Caption: Workflow for Hot-Injection Synthesis and Phase Transformation.
References
- 1. Facile synthesis of nanosized nickel phosphides with controllable phase and morphology - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase-Controlled Synthesis of this compound Nanocrystals and Their Electrocatalytic Performance for the Hydrogen Evolution Reaction. | Semantic Scholar [semanticscholar.org]
- 6. Phase-Controlled Synthesis of this compound Nanocrystals and Their Electrocatalytic Performance for the Hydrogen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. 2.4. Synthesis of Ni2P/NC [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phase transformations in the this compound system induced by transition-metal doping and their electro-catalytic study - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE01866C [pubs.rsc.org]
- 13. Facile preparation of this compound for enhancing the photoelectrochemical water splitting performance of BiVO 4 photoanodes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00346A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | One-Step Synthesis of Bifunctional this compound Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physical Properties of Nickel Phosphides for Water Electrolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of nickel phosphides, a class of materials showing immense promise as efficient and cost-effective electrocatalysts for water electrolysis. Detailing the synthesis, characterization, and structure-property-performance relationships, this document serves as a vital resource for researchers engaged in the development of advanced materials for sustainable energy applications.
Introduction: The Role of Nickel Phosphides in Water Electrolysis
Water electrolysis, the process of splitting water into hydrogen and oxygen using electrical energy, is a cornerstone of a future hydrogen-based economy. The efficiency of this process is largely dictated by the performance of the electrocatalysts used for the hydrogen evolution reaction (HER) at the cathode and the oxygen evolution reaction (OER) at the anode. While precious metals like platinum and iridium are highly effective, their scarcity and high cost impede large-scale application. Nickel phosphides have emerged as a promising alternative due to their high catalytic activity, excellent stability in both acidic and alkaline media, and abundance of constituent elements.
This guide delves into the key physical properties of various nickel phosphide phases that govern their electrocatalytic performance, providing a foundational understanding for the rational design of next-generation water splitting catalysts.
Physical Properties of this compound Phases
The nickel-phosphorus binary system comprises several stoichiometric compounds, each with unique crystal structures and, consequently, distinct physical and electrocatalytic properties. The most commonly studied phases in the context of water electrolysis are Ni₂P, Ni₅P₄, Ni₁₂P₅, and Ni₃P.
Crystal Structure
The arrangement of nickel and phosphorus atoms in the crystal lattice is a fundamental determinant of the electronic structure and the nature of active sites for catalysis.
| This compound Phase | Crystal System | Space Group | Lattice Parameters (Å) | JCPDS Reference |
| Ni₂P | Hexagonal | P-62m | a = 5.864, c = 3.384 | 03-065-1989 |
| Ni₅P₄ | Hexagonal | P6₃mc | a = 6.729, c = 10.890 | 01-089-2588 |
| Ni₁₂P₅ | Tetragonal | I4/m | a = 8.646, c = 5.070 | 00-022-1190 |
| Ni₃P | Tetragonal | I-4 | a = 8.948, c = 4.386 | 01-071-2336 |
Note: Lattice parameters can vary slightly depending on the synthesis method and the presence of strain or defects.
Electrical Conductivity
High electrical conductivity is crucial for an efficient electrocatalyst as it facilitates rapid electron transfer from the electrode to the active sites. Nickel phosphides generally exhibit metallic or semi-metallic behavior. The conductivity is influenced by the Ni:P ratio and the crystal structure. While specific values can vary significantly with morphology and preparation method, Ni₅P₄ is often cited for its high conductivity, which is beneficial for its catalytic activity.
| Property | Ni₂P | Ni₅P₄ | Ni₁₂P₅ | Ni₃P |
| Electrical Conductivity | Metallic | High Metallic | Metallic | Metallic |
Surface Properties
The surface of the catalyst is where the electrochemical reactions occur. Therefore, properties such as specific surface area and the nature of exposed crystal facets are of paramount importance.
| Property | Description | Influence on Electrocatalysis |
| Specific Surface Area (BET) | The total surface area of a material per unit of mass. | A higher specific surface area generally leads to a greater number of exposed active sites, enhancing the catalytic current density. Nanostructured materials like nanoparticles, nanowires, and nanosheets are synthesized to maximize this property. |
| Exposed Crystal Facets | The specific crystallographic planes exposed at the surface of a crystalline material. | Different facets can have different atomic arrangements and electronic structures, leading to variations in catalytic activity. For instance, the (001) facet of Ni₂P is reported to be particularly active for the HER. |
| Crystallinity | The degree of structural order in a solid. Can range from amorphous (disordered) to highly crystalline (ordered). | Crystalline nickel phosphides generally exhibit higher activity and stability compared to their amorphous counterparts, which is often attributed to the well-defined active sites and improved conductivity of the crystalline phases.[1][2] |
Experimental Protocols
This section outlines detailed methodologies for the synthesis and characterization of this compound electrocatalysts.
Synthesis of this compound Nanomaterials
This method involves the high-temperature decomposition of nickel and phosphorus precursors in a high-boiling point solvent.
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Trioctylphosphine (TOP)
-
Oleylamine (OAm)
-
1-octadecene (ODE)
-
Argon gas (high purity)
-
Ethanol and Chloroform (for washing)
Procedure:
-
In a three-neck flask equipped with a condenser and a thermocouple, combine Ni(acac)₂ (e.g., 0.2 mmol), OAm (e.g., 5 mL), and ODE (e.g., 5 mL).
-
Heat the mixture to 120°C under a constant flow of argon and maintain for 30 minutes to remove water and oxygen.
-
Inject TOP (the phosphorus source) into the flask at this temperature. The molar ratio of Ni:P can be controlled to target specific phosphide phases.
-
Raise the temperature to 300-330°C and hold for 1-2 hours. The color of the solution will change, indicating the formation of nanoparticles.
-
Cool the reaction mixture to room temperature.
-
Add ethanol and chloroform to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles and wash them repeatedly with a mixture of ethanol and chloroform.
-
Dry the resulting Ni₂P nanoparticles in a vacuum oven.
This method utilizes a sealed, heated aqueous solution to crystallize the desired material.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium hypophosphite (NaH₂PO₂)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve NiCl₂·6H₂O and NaH₂PO₂ in deionized water in a beaker. The molar ratio of Ni to P precursor is crucial for phase control.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature of 180-200°C for 12-24 hours.
-
After cooling to room temperature, collect the black precipitate by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final Ni₅P₄ nanowire product in a vacuum oven at 60-80°C.
This technique involves the deposition of a this compound film onto a conductive substrate from an electrolytic bath.
Materials:
-
Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Phosphoric acid (H₃PO₄)
-
Phosphorous acid (H₃PO₃)
-
Conductive substrate (e.g., nickel foam, carbon paper)
-
Deionized water
Procedure:
-
Prepare the electrolytic bath by dissolving NiSO₄·6H₂O, NiCl₂·6H₂O, H₃PO₄, and H₃PO₃ in deionized water.
-
Clean the conductive substrate by sonicating in acetone, ethanol, and deionized water.
-
Set up a three-electrode electrochemical cell with the prepared substrate as the working electrode, a platinum wire or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Perform electrodeposition at a constant current density (e.g., -10 to -20 mA/cm²) or a constant potential for a specific duration to achieve the desired film thickness.
-
After deposition, rinse the electrode thoroughly with deionized water and dry it.
Physical Characterization Techniques
Purpose: To identify the crystalline phases present in the synthesized material and determine their crystal structure and crystallite size.
Procedure:
-
Prepare a powder sample of the this compound material.
-
Mount the sample on a zero-background sample holder.
-
Place the sample in an X-ray diffractometer.
-
Set the instrument parameters: typically using Cu Kα radiation (λ = 1.5406 Å), a voltage of 40 kV, and a current of 40 mA.
-
Scan a 2θ range (e.g., 20° to 80°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction patterns from the JCPDS database to identify the phases.
-
The average crystallite size can be estimated using the Scherrer equation.
Purpose: To measure the electrical conductivity of thin films or pressed pellets of the this compound material.
Procedure:
-
Prepare a thin film of the this compound on an insulating substrate or press a pellet of the powder.
-
Use a four-point probe setup with four equally spaced, co-linear probes.
-
Apply a constant DC current (I) through the two outer probes.
-
Measure the voltage drop (V) across the two inner probes using a high-impedance voltmeter.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π/ln(2)) * (V/I) for a thin film.
-
The electrical conductivity (σ) can then be calculated if the thickness (t) of the film is known: σ = 1 / (Rs * t).
Purpose: To determine the specific surface area of the synthesized nanomaterials.
Procedure:
-
Degas a known mass of the powder sample under vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove adsorbed moisture and other contaminants.
-
Place the degassed sample in the analysis port of a BET instrument.
-
Cool the sample to liquid nitrogen temperature (77 K).
-
Introduce known amounts of nitrogen gas into the sample tube and measure the pressure.
-
An adsorption isotherm is generated by plotting the amount of gas adsorbed versus the relative pressure (P/P₀).
-
The BET equation is applied to the linear portion of the isotherm (typically in the P/P₀ range of 0.05 to 0.35) to calculate the monolayer adsorption capacity.
-
From the monolayer capacity and the cross-sectional area of a nitrogen molecule, the specific surface area of the material is calculated.
Electrochemical Characterization for Water Electrolysis Performance
Setup: A standard three-electrode electrochemical cell is used.
-
Working Electrode: The synthesized this compound material deposited on a conductive substrate.
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE), Ag/AgCl, or a reversible hydrogen electrode (RHE).
-
Electrolyte: Typically 0.5 M H₂SO₄ for acidic conditions or 1.0 M KOH for alkaline conditions.
Procedures:
-
Linear Sweep Voltammetry (LSV): The potential is swept at a slow scan rate (e.g., 5 mV/s) and the resulting current is measured. This provides the polarization curve, from which the overpotential required to achieve a certain current density (e.g., 10 mA/cm²) can be determined.
-
Tafel Analysis: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of current density). It provides insights into the reaction mechanism (e.g., Volmer, Heyrovsky, or Tafel step as the rate-determining step).
-
Electrochemical Impedance Spectroscopy (EIS): This technique is used to study the electrode kinetics and charge transfer resistance. A small amplitude AC potential is applied over a range of frequencies, and the impedance response is measured.
-
Chronoamperometry or Chronopotentiometry: These are used to evaluate the long-term stability of the electrocatalyst by holding the potential or current constant, respectively, and monitoring the current or potential change over time.
Visualizing Workflows and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the logical relationships between the physical properties of nickel phosphides and their electrocatalytic performance.
Caption: A generalized workflow for the synthesis of this compound nanomaterials.
Caption: A standard workflow for the characterization of this compound electrocatalysts.
Caption: The relationship between physical properties and electrocatalytic performance.
Conclusion
The physical properties of nickel phosphides are intrinsically linked to their efficacy as electrocatalysts for water electrolysis. A thorough understanding of the crystal structure, electrical conductivity, and surface characteristics of different this compound phases is essential for designing materials with enhanced activity, kinetics, and stability. By carefully controlling the synthesis parameters to tailor these properties, researchers can pave the way for the development of highly efficient and economically viable water splitting technologies. This guide provides the foundational knowledge and experimental framework to support these endeavors.
References
A Technical Guide to the Thermal Decomposition Synthesis of Nickel Phosphide Nanocrystals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal decomposition method for synthesizing nickel phosphide nanocrystals, a class of materials with significant applications in catalysis, energy storage, and electronics. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the influence of various reaction parameters on the final product's phase, size, and morphology.
Introduction to Thermal Decomposition Synthesis
Thermal decomposition is a versatile and widely employed "bottom-up" approach for the synthesis of high-quality, crystalline nanoparticles. In the context of this compound synthesis, this method involves the heating of a reaction mixture containing nickel and phosphorus precursors in a high-boiling point solvent. At elevated temperatures, the precursors decompose, leading to the nucleation and growth of this compound nanocrystals. The use of capping agents or surfactants is crucial in controlling the particle size, preventing aggregation, and ensuring monodispersity.
The key advantages of this method include excellent control over nanoparticle size and composition, the ability to produce a variety of this compound phases (e.g., Ni₂P, Ni₁₂P₅, Ni₅P₄), and the potential for scalable production.[1] The phase of the resulting this compound can often be controlled by adjusting the ratio of nickel to phosphorus precursors, the reaction time, and the temperature.[2][3]
Key Precursors and Reagents
The selection of appropriate nickel and phosphorus precursors is a critical factor that dictates the reaction kinetics and the properties of the final product.
Nickel Precursors:
-
Nickel(II) acetylacetonate (Ni(acac)₂): A common and effective nickel source used in many thermal decomposition syntheses.[3][4][5]
-
Bis(triphenylphosphine)nickel dichloride (BTND): A single-source precursor that contains both nickel and phosphorus.[2]
-
Nickel(II) chloride (NiCl₂·6H₂O): A readily available and cost-effective nickel salt.[6]
-
Nickel(II) nitrate (Ni(NO₃)₂·6H₂O): Another common nickel salt.[7]
-
Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂): An organometallic precursor.
Phosphorus Precursors:
-
Trioctylphosphine (TOP): A widely used phosphorus source and surfactant.[4][8]
-
Tributylphosphine (TBP): Another common organophosphine reagent.[1]
-
Triphenylphosphine (TPP): Often used in conjunction with other nickel precursors or as part of a single-source precursor.[2][9]
-
Sodium hypophosphite (NaH₂PO₂): An inorganic phosphorus source.[6]
-
Red Phosphorus: An elemental phosphorus source.[7]
Solvents and Surfactants:
-
Oleylamine (OAm): Frequently used as both a solvent and a capping agent, it also acts as a reducing agent in some cases.[1][2][3]
-
1-Octadecene (ODE): A high-boiling point, non-coordinating solvent.[3]
-
Dioctyl ether: Another high-boiling point solvent.[1]
-
Trioctylphosphine oxide (TOPO): A coordinating solvent and capping agent.[4]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of different this compound phases, compiled from various research articles.
Synthesis of Ni₂P Nanorods
This protocol is adapted from a method utilizing the thermal decomposition of a Ni-TOP complex.[4]
Methodology:
-
Preparation of Ni-TOP complex: Nickel(II) acetylacetonate [Ni(acac)₂] is reacted with trioctylphosphine (TOP).
-
Reaction Setup: A three-neck flask equipped with a condenser, a thermocouple, and a syringe pump is charged with trioctylphosphine oxide (TOPO).
-
Inert Atmosphere: The system is degassed and backfilled with an inert gas (e.g., Argon).
-
Heating: The TOPO is heated to 360 °C.
-
Injection: The prepared Ni-TOP complex is continuously delivered into the hot TOPO solution using a syringe pump.
-
Aging: The reaction mixture is aged at 360 °C for 30 minutes.
-
Work-up: The resulting nanorods are isolated by centrifugation and washed with a suitable solvent (e.g., ethanol).
Synthesis of Phase-Controlled this compound Nanocrystals (Ni₁₂P₅, Ni₂P, and Ni₅P₄)
This protocol, based on the work of Liu et al., demonstrates phase control by varying the P:Ni precursor ratio.[3]
Methodology:
-
Reaction Setup: A three-neck flask is charged with nickel acetylacetonate, oleylamine, and 1-octadecene.
-
Degassing: The mixture is degassed under vacuum at an elevated temperature (e.g., 120 °C) for a specified time.
-
Phosphorus Precursor Injection: Under an inert atmosphere, a specific amount of trioctylphosphine (TOP) is injected into the hot solution. The P:Ni molar ratio is varied to control the final phase (see table below).
-
Heating and Aging: The reaction mixture is heated to a high temperature (e.g., 300-330 °C) and maintained for a specific duration (e.g., 1-2 hours).
-
Isolation: The nanocrystals are precipitated by adding a non-solvent (e.g., ethanol) and collected by centrifugation.
-
Washing: The product is washed multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove unreacted precursors and byproducts.
Synthesis of Ni₁₂P₅ and Ni₂P from a Single-Source Precursor
This method utilizes bis(triphenylphosphine)nickel dichloride (BTND) as a single-source precursor, with phase control achieved by varying the reaction time.[2]
Methodology:
-
Reaction Setup: Bis(triphenylphosphine)nickel dichloride and oleylamine are added to a three-neck flask.
-
Inert Atmosphere: The flask is flushed with an inert gas.
-
Heating: The mixture is heated to a specific temperature (e.g., 300-340 °C) and held for a designated time. Shorter reaction times favor the formation of Ni₁₂P₅, while longer times lead to Ni₂P.
-
Cooling and Isolation: The reaction is cooled to room temperature, and the product is isolated by adding ethanol and centrifuging.
-
Washing: The nanocrystals are washed with ethanol and hexane.
Data Presentation: Summary of Synthetic Conditions
The following tables summarize the quantitative data from various studies on the thermal decomposition synthesis of this compound.
Table 1: Synthesis of Various this compound Phases
| Target Phase | Nickel Precursor | Phosphorus Precursor | Solvent/Surfactant | Temp (°C) | Time (min) | P:Ni Ratio | Resulting Size/Morphology | Reference |
| Ni₂P | Ni(acac)₂ | TOP | TOPO | 360 | 30 | - | 4 nm x 8 nm nanorods | [4] |
| Ni₁₂P₅ | Ni(acac)₂ | TOP | OAm, ODE | 330 | 60 | 2:1 | ~11 nm nanoparticles | [3] |
| Ni₂P | Ni(acac)₂ | TOP | OAm, ODE | 330 | 60 | 4:1 | ~9 nm nanoparticles | [3] |
| Ni₅P₄ | Ni(acac)₂ | TOP | OAm, ODE | 330 | 120 | 8:1 | ~7 nm nanoparticles | [3] |
| Ni₁₂P₅ | BTND | (BTND) | OAm | 320 | 30 | - | - | [2] |
| Ni₂P | BTND | (BTND) | OAm | 320 | 120 | - | - | [2] |
| Ni₁₂P₅ | Ni-oleylamine complex | TBP | Dioctyl ether | 280 | 30 | - | - | [1] |
| Amorphous NiₓPᵧ | Ni(acac)₂ | TOP | OAm, ODE | 215 | 60 | 11:1 | Uniform amorphous nanoparticles | [5][8] |
Table 2: Influence of Reaction Parameters on Ni₂P Nanocrystal Size [2]
| Temperature (°C) | OAm Quantity (mL) | Reaction Time (min) | Average Size (nm) |
| 300 | 20 | 120 | 10.5 |
| 320 | 20 | 120 | 12.8 |
| 340 | 20 | 120 | 15.2 |
| 320 | 10 | 120 | 10.3 |
| 320 | 30 | 120 | 16.5 |
Visualizing the Process: Experimental Workflow and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the generalized experimental workflow for the thermal decomposition synthesis of this compound.
Caption: Generalized workflow for thermal decomposition synthesis.
Caption: Key parameters for phase control in this compound synthesis.
Conclusion
The thermal decomposition method offers a robust and tunable platform for the synthesis of various this compound nanocrystals. By carefully controlling experimental parameters such as precursor choice, stoichiometric ratios, temperature, and reaction time, researchers can achieve desired phases, sizes, and morphologies. The detailed protocols and summarized data in this guide provide a solid foundation for scientists and professionals to design and execute experiments for the synthesis of this compound materials tailored to their specific research and development needs. The continued exploration of this synthetic route is expected to yield novel this compound nanomaterials with enhanced properties for a wide range of applications.
References
- 1. mdpi.com [mdpi.com]
- 2. An efficient method for the synthesis of this compound nanocrystals via thermal decomposition of single-source precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of this compound with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Molten state synthesis of nickel phosphides: mechanism and composition-activity correlation for electrochemical applications - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
The Influence of P:Ni Precursor Ratio on Nickel Phosphide Phase Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nickel phosphide nanocrystals with controlled stoichiometry is of paramount importance for various applications, including catalysis and electrocatalysis. The precise control over the crystalline phase of this compound is a critical factor that dictates its physicochemical properties and, consequently, its performance in these applications. A key parameter governing the final phase of the synthesized this compound is the molar ratio of the phosphorus to nickel precursors used during synthesis. This technical guide provides an in-depth overview of the effect of the P:Ni precursor ratio on the resulting this compound phase, supported by quantitative data from recent literature, detailed experimental protocols, and visual representations of the synthetic workflow and phase relationships.
Data Presentation: P:Ni Precursor Ratio and Resulting this compound Phases
The following tables summarize the quantitative relationship between the P:Ni precursor ratio and the observed this compound phase, as reported in various studies. These studies primarily utilize trioctylphosphine (TOP) as the phosphorus source and nickel(II) acetylacetonate (Ni(acac)₂) as the nickel source.
| P:Ni Molar Ratio | Resulting Phase(s) | Reaction Temperature (°C) | Reaction Time | Reference |
| 0:1 | Ni | 215 | 15 min | [1] |
| 0.5:1 | Ni₉₉P₁ | 215 | 60 min | [1] |
| 1:1 | Ni particles | 240 | - | [1][2] |
| 2.18:1 | Ni₂P | - | - | [3] |
| 2.5:1 | Ni₉₅P₅ | 215 | 60 min | [1] |
| 5.5:1 | Ni₈₆P₁₄ | 215 | 60 min | [1] |
| >9:1 | Amorphous NiₓPᵧ | 240 | - | [1][2] |
| 11:1 | Ni₇₂P₂₈ (Amorphous) | 215 | 60 min | [1] |
Table 1: Effect of TOP/Ni(acac)₂ ratio on the composition and phase of this compound nanoparticles synthesized at 215°C.
| P:Ni Molar Ratio | Resulting Phase(s) | Reaction Temperature (°C) | Reaction Time | Reference |
| 0.65:1 | Ni₁₂P₅ | - | - | [3] |
| 1.1:1 | Mixture of Ni₁₂P₅ and Ni₂P | - | - | [3] |
| 2.18:1 | Ni₂P | - | - | [3] |
| 5.45:1 | Mixture of Ni₂P and Ni₅P₄ | - | - | [3] |
| 7:1 | Mixture of Ni₂P and Ni₅P₄ | - | - | [3] |
| 8.75:1 | Ni₅P₄ | - | - | [3] |
| 13-20:1 | Ni₅P₄ or NiP₂ | 350-385 | 10-48 h | [4][5] |
Table 2: Phase evolution of this compound nanocrystals with varying P:Ni precursor ratios, demonstrating the progression from nickel-rich to phosphorus-rich phases.
Experimental Protocols
The synthesis of this compound nanocrystals with controlled phases typically involves the thermal decomposition of nickel and phosphorus precursors in a high-boiling point solvent. The following is a generalized experimental protocol based on the cited literature for the synthesis of various this compound phases by tuning the P:Ni precursor ratio.
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Trioctylphosphine (TOP)
-
Oleylamine (OLAM)
-
1-Octadecene (ODE)
-
Argon gas (Ar)
-
Toluene
-
Acetone
Procedure:
-
Precursor Preparation: In a three-neck round-bottom flask equipped with a condenser and a Schlenk line, a specific amount of Ni(acac)₂ (e.g., 0.2 mmol) is mixed with a solvent mixture, typically containing oleylamine (OLAM) and 1-octadecene (ODE).
-
Degassing: The mixture is degassed under a flow of argon gas for a specified period (e.g., 10-30 minutes) at room temperature or a slightly elevated temperature to remove oxygen and moisture.
-
Phosphorus Precursor Injection: A calculated amount of trioctylphosphine (TOP), corresponding to the desired P:Ni molar ratio, is injected into the flask under an argon atmosphere.
-
Heating and Reaction: The reaction mixture is then heated to a specific temperature (e.g., 215°C, 240°C, or higher) and maintained at that temperature for a defined duration (e.g., 15 minutes to several hours). The reaction temperature and time are critical parameters that, along with the P:Ni ratio, determine the final phase of the this compound.
-
Quenching and Purification: After the reaction is complete, the flask is rapidly cooled to room temperature to quench the reaction. The resulting nanoparticles are typically purified by precipitation with a non-solvent like acetone, followed by centrifugation and redispersion in a solvent like toluene. This washing step is often repeated multiple times to remove unreacted precursors and byproducts.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the P:Ni precursor ratio and the resulting this compound phases.
Caption: Experimental workflow for the synthesis of this compound nanoparticles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of this compound with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of Synthetic Levers on this compound Nanoparticle Formation: Ni5P4 and NiP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solution-Phase Synthesis of Discrete Nickel Phosphide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solution-phase synthesis of discrete nickel phosphide (NiₓPᵧ) nanoparticles. Nickel phosphides are emerging as critical materials in catalysis, energy storage, and potentially in biomedical applications, owing to their unique electronic and catalytic properties.[1][2] This document outlines established experimental protocols, presents quantitative data from various synthetic routes, and illustrates the underlying chemical pathways and experimental workflows.
Introduction to this compound Nanoparticles
This compound nanoparticles are a class of non-precious metal compounds that have garnered significant attention for their high activity and stability in various catalytic applications, including hydrodesulfurization (HDS), hydrodenitrogenation (HDN), and electrocatalysis for the hydrogen evolution reaction (HER).[3][4][5] The ability to synthesize discrete, well-defined nanoparticles through solution-phase methods allows for precise control over their size, phase, and morphology, which in turn dictates their performance.[1][3][6] Common phases of this compound include Ni₂P, Ni₁₂P₅, and Ni₅P₄, each exhibiting distinct catalytic properties.[4][5]
Synthetic Methodologies and Experimental Protocols
The solution-phase synthesis of this compound nanoparticles typically involves the thermal decomposition of nickel and phosphorus precursors in the presence of coordinating solvents and surfactants. These components play a crucial role in controlling the nucleation and growth of the nanoparticles.
Key Reagents and Their Roles
-
Nickel Precursors: Nickel(II) acetylacetonate (Ni(acac)₂) and bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂) are commonly used nickel sources.[1][3][7]
-
Phosphorus Precursors: Trioctylphosphine (TOP) and triphenylphosphine (PPh₃) are the most prevalent phosphorus sources.[3][4][7][8] Acylphosphines have also been explored as a reactive alternative.[2]
-
Solvents and Surfactants: High-boiling point solvents like 1-octadecene (ODE) and dioctyl ether are used to achieve the necessary reaction temperatures.[1][3][8] Coordinating ligands such as oleylamine (OAm) and trioctylphosphine oxide (TOPO) stabilize the nanoparticles, prevent aggregation, and influence their growth.[1][3][7][8]
Experimental Protocol: Synthesis of Ni₂P Nanoparticles
This protocol is based on the thermal decomposition of a nickel-phosphine complex.
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Trioctylphosphine (TOP)
-
Oleylamine (OAm)
-
1-Octadecene (ODE)
-
Argon or Nitrogen gas
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Schlenk line
Procedure:
-
In a three-neck round-bottom flask, combine Ni(acac)₂ (0.2 mmol, 52.4 mg), oleylamine (1 mL), and 1-octadecene (4 mL).[3]
-
Degas the mixture under a flow of argon for 10 minutes.[3]
-
Inject trioctylphosphine (1 mL) into the flask.[3]
-
Heat the reaction mixture to 215 °C and maintain this temperature for 1 hour to form amorphous this compound nanoparticles.[3]
-
To obtain crystalline Ni₂P, increase the temperature to 315 °C and hold for an additional hour.[3]
-
After the reaction, cool the flask to room temperature.
-
The resulting nanoparticles can be purified by precipitation with a non-solvent like ethanol or isopropanol, followed by centrifugation.[8]
Experimental Protocol: Synthesis of Ni₁₂P₅ and Ni₅P₄ Nanoparticles
The synthesis of different this compound phases can be achieved by modifying the reaction parameters, primarily the temperature and the precursor ratios.[3][4]
-
For Ni₁₂P₅ Nanoparticles: Follow the same initial procedure as for Ni₂P. After the formation of the amorphous intermediate at 215 °C, increase the temperature to 280 °C and hold for 1 hour.
-
For Ni₅P₄ Nanoparticles: A higher temperature and a different solvent/surfactant ratio are required. Use Ni(acac)₂ (0.2 mmol), TOP (1 mL), and OAm (5 mL) without ODE. After the initial step at 215 °C, raise the temperature to 350 °C and maintain it for 1 hour.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported syntheses of this compound nanoparticles, highlighting the influence of reaction parameters on the final product.
| Nickel Precursor | Phosphorus Precursor | Solvent/Surfactant | Temp (°C) | Time (h) | Resulting Phase | Avg. Size (nm) | Reference |
| Ni(acac)₂ | TOP | OAm/ODE | 215 -> 315 | 1 + 1 | Ni₂P | Not Specified | [3] |
| Ni(acac)₂ | TOP | OAm/ODE | 215 -> 280 | 1 + 1 | Ni₁₂P₅ | Not Specified | |
| Ni(acac)₂ | TOP | OAm | 215 -> 350 | 1 + 1 | Ni₅P₄ | Not Specified | [3] |
| Ni(COD)₂ | TOP | TOPO | 345 | Not Specified | Ni₂P | 10.2 ± 0.7 | [7] |
| Ni(CO)₂(PPh₃)₂ | PPh₃ | OAm/ODE | 250 -> 300 | 0.25 + 1 | Ni₂P | Not Specified | [8] |
| Ni(acac)₂ | TBP | OAm/Dioctyl ether | 280 | 0.5 | Ni₁₂P₅ | Not Specified | [1] |
Table 1: Synthesis Parameters for Different this compound Phases.
| P:Ni Molar Ratio | Temp (°C) | Resulting Phase | Nanoparticle Size (nm) | Reference |
| 0.5:1 | 215 | Ni₉₉P₁ | 48.4 ± 8.3 | [3] |
| 2.5:1 | 215 | Ni₉₅P₅ | 33.7 ± 5.4 | [3] |
| 5.5:1 | 215 | Ni₈₆P₁₄ | 20.4 ± 3.8 | [3] |
| 11.0:1 | 215 | Ni₇₂P₂₈ | 12.7 ± 1.0 | [3] |
Table 2: Effect of P:Ni Precursor Ratio on Nanoparticle Composition and Size.
Visualizing the Synthesis Workflow and Phase Control
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships governing the synthesis of different this compound phases.
Caption: General experimental workflow for the solution-phase synthesis of this compound nanoparticles.
Caption: Logical relationship between annealing temperature and the resulting crystalline phase of this compound.
Conclusion
The solution-phase synthesis of discrete this compound nanoparticles offers a versatile and controllable approach to producing materials with tailored properties for a range of applications. By carefully manipulating reaction parameters such as precursor choice, precursor ratio, temperature, and time, it is possible to selectively synthesize various crystalline phases of this compound with narrow size distributions. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and optimize this compound nanoparticles for their specific needs. Further research into novel precursors and the fine-tuning of surface ligation will continue to expand the capabilities of this synthetic methodology.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Discrete this compound Nanoparticles: Effect of Surface Ligation Chemistry on Catalytic Hydrodesulfurization of Thiophene | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to Trioctylphosphine-Mediated Synthesis of Amorphous Nickel Phosphide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the trioctylphosphine (TOP)-mediated synthesis of amorphous nickel phosphide nanoparticles. This method offers a robust route to produce uniform nanoparticles that can serve as intermediates for various phase-pure crystalline nickel phosphides, which are of significant interest as catalysts in petroleum refining, biorefining, and hydrogen production.[1][2][3][4][5][6][7]
Core Concepts and Mechanism
The synthesis of amorphous this compound nanoparticles via this route hinges on the dual role of trioctylphosphine (TOP) as both a phosphorus source and a capping agent. The process involves the in-situ reduction of a nickel precursor, typically nickel(II) acetylacetonate (Ni(acac)₂), by a reducing agent like oleylamine (OLAM) in a high-boiling point solvent such as 1-octadecene (ODE).[1]
The key to forming an amorphous phase lies in controlling the reaction kinetics. Two competing processes occur simultaneously: the reduction of Ni(II) to Ni(0) and the incorporation of phosphorus from TOP into the nickel lattice.[1][2][3][4][5][6][7] A high ratio of TOP to the nickel precursor favors the kinetics of phosphorus incorporation, leading to the formation of uniform amorphous this compound nanoparticles.[1][2][3][4][5] Specifically, a high TOP-to-Ni(II) ratio can lead to the formation of amorphous Ni₇₀P₃₀ nanoparticles.[1][2][3][4][6][7] These amorphous nanoparticles can be isolated or used as intermediates to synthesize various crystalline phases of this compound (e.g., Ni₁₂P₅, Ni₂P, and Ni₅P₄) by adjusting the reaction temperature and time.[1][2][3][4][5]
The reaction proceeds through the formation of a Ni(0)-TOPₓ complex, which facilitates nucleation.[1][5] The subsequent growth is dictated by the balance between the addition of reduced nickel atoms and the incorporation of phosphorus.[1][2][3][4][5][6]
Experimental Protocols
This section details the methodologies for the synthesis of amorphous this compound nanoparticles.
Synthesis of Amorphous NiₓPᵧ Nanoparticles
This protocol is adapted from a robust method for producing amorphous this compound nanoparticles which can be stopped at the amorphous stage.[1][2][3][4]
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Trioctylphosphine (TOP)
-
Oleylamine (OLAM)
-
1-Octadecene (ODE)
-
Argon gas
Procedure:
-
In a three-neck round-bottom flask equipped with a Schlenk line, combine Ni(acac)₂ (52.4 mg, 0.2 mmol), 1 mL of OLAM, and 4 mL of ODE.
-
Degas the mixture for 10 minutes under a flow of argon gas.
-
Introduce a specific volume of TOP (ranging from 0.05 mL to 1 mL) into the flask. A higher volume of TOP promotes the formation of the amorphous phase.
-
Heat the reaction mixture to 215 °C.
-
Maintain the temperature at 215 °C for a designated period (e.g., 10, 30, 60, or 120 minutes) to allow for nanoparticle formation.
-
After the desired reaction time, quench the reaction by rapidly cooling the flask.
-
Purify the resulting nanoparticles using standard nanoparticle purification procedures, such as precipitation with a non-solvent and centrifugation.
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of amorphous this compound nanoparticles.
| Parameter | Value | Reference |
| Nickel Precursor | Nickel(II) acetylacetonate (Ni(acac)₂) | [1] |
| Amount of Ni(acac)₂ | 52.4 mg (0.2 mmol) | [1] |
| Phosphorus Source | Trioctylphosphine (TOP) | [1] |
| Reducing Agent | Oleylamine (OLAM) | [1] |
| Solvent | 1-Octadecene (ODE) | [1] |
| Reaction Temperature | 215 °C | [1] |
| Variable | Range | Effect | Reference |
| Volume of TOP | 0.05 mL - 1 mL | Controls the amount of phosphorus incorporation; higher ratios of TOP to Ni(II) favor the formation of amorphous nanoparticles. | [1] |
| Reaction Time | 10 min - 120 min | Affects the growth and potential crystallization of the nanoparticles. | [1] |
Mandatory Visualization
The following diagrams illustrate the key processes in the trioctylphosphine-mediated synthesis of amorphous this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Synthesis of Amorphous and Various Phase-Pure Nanoparticles of this compound with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - Inorganic Chemistry - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of this compound with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of this compound with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Synthesis of Amorphous and Various Phase-Pure Nanoparticles of Nickel " by David Thompson, Adam S. Hoffman et al. [scholarworks.uark.edu]
Methodological & Application
"nickel phosphide as an electrocatalyst for hydrogen evolution reaction"
An electrocatalyst for the hydrogen evolution reaction (HER) is a material that speeds up the process of producing hydrogen gas from a proton source, typically water. This is a critical component in technologies like water electrolyzers for green hydrogen production.
Application Notes
Introduction to Nickel Phosphide as a Hydrogen Evolution Reaction (HER) Electrocatalyst
The global shift towards a sustainable energy economy has intensified the search for efficient and cost-effective methods for hydrogen production. Water electrolysis, which splits water into hydrogen and oxygen, is a promising route for generating clean hydrogen fuel. However, this process relies on electrocatalysts to overcome kinetic barriers, particularly for the hydrogen evolution reaction (HER) at the cathode. While platinum (Pt)-group metals are the benchmark catalysts for HER due to their high activity, their scarcity and high cost impede large-scale application.[1][2]
Transition metal phosphides, especially nickel phosphides (NiₓPᵧ), have emerged as a highly promising class of non-noble-metal electrocatalysts.[3] They offer a compelling combination of high catalytic activity, excellent stability in both acidic and alkaline media, and are composed of earth-abundant elements.[4][5] The unique electronic structure of nickel phosphides, where phosphorus modulates the d-band center of nickel, is believed to create active sites that facilitate hydrogen adsorption and desorption, mimicking the function of noble metals.[6] Various phases of this compound exist, such as Ni₂P, Ni₅P₄, and Ni₁₂P₅, with their catalytic performance often being phase-dependent.[4][7] Research has shown that phosphorus-rich phases like Ni₅P₄ can exhibit superior HER activity.[4][7]
Key Performance Metrics for HER Electrocatalysts
To evaluate and compare the efficiency of this compound electrocatalysts, several key metrics are used:
-
Overpotential (η): The additional potential required beyond the thermodynamic equilibrium potential to drive the reaction at a specific current density. A lower overpotential indicates a more efficient catalyst. The overpotential required to achieve a current density of 10 mA/cm² (η₁₀) is a standard benchmark for comparison.
-
Tafel Slope: Derived from the polarization curve, the Tafel slope (in mV/dec) provides insight into the reaction mechanism (e.g., Volmer-Heyrovsky or Volmer-Tafel steps).[8] A smaller Tafel slope signifies faster reaction kinetics with an increase in applied potential.
-
Exchange Current Density (j₀): The intrinsic rate of reaction at the equilibrium potential. A higher exchange current density corresponds to a more active catalyst.
-
Stability: The ability of the catalyst to maintain its performance over extended periods of operation. This is often tested using chronopotentiometry or chronoamperometry to observe changes in potential or current over time.[6]
Data Presentation: Performance of Various this compound Electrocatalysts
The following table summarizes the HER performance of various this compound-based electrocatalysts reported in the literature, highlighting the impact of synthesis methods and material composition.
| Catalyst Material | Synthesis Method | Electrolyte | Overpotential at 10 mA/cm² (η₁₀) | Tafel Slope (mV/dec) | Reference |
| Ni₅P₄/NF (Nickel Foam) | One-step hydrothermal | 1.0 M KOH | 64 mV | 64 | [4] |
| Ni₁₂P₅/CNT (Carbon Nanotubes) | One-pot hot-solution | 0.5 M H₂SO₄ | 129 mV | 56 | [4] |
| Flower-like Ni₅P₄ Microballs | Low-temperature phosphidation | 0.5 M H₂SO₄ | 35.4 mV | 48 | [4] |
| Ni-P 300 (Crystallized Ni₂P/Ni₃P) | Calcination of amorphous Ni-P at 300°C | 0.1 M HClO₄ | 65 mV | 44 | [6][9] |
| Ni₂P Nanowires | One-pot hydrothermal | 1.0 M KOH | 320 mV | 73 | [10] |
| Ni₂P (Annealed Ni-P/P layer) | Electrodeposition and Annealing | 0.5 M H₂SO₄ | 224 mV | - | [11] |
| Ni₅P₄ Nanocrystals | Thermal decomposition | 0.5 M H₂SO₄ | - | - | Exhibits higher activity than Ni₁₂P₅ and Ni₂P phases.[7] |
| Crystalline Ni₃P with Ni inclusions | Annealing of amorphous Ni₆₉P₃₁ electrodeposit | 0.5 M H₂SO₄ | 275 mV | 86 | [8] |
Experimental Protocols & Workflows
The following sections provide detailed protocols for the synthesis and electrochemical evaluation of this compound catalysts.
General Workflow for Catalyst Synthesis and Evaluation
The overall process from synthesizing a this compound catalyst to evaluating its HER performance involves several key stages, as illustrated in the diagram below.
Caption: General workflow for this compound catalyst synthesis and HER evaluation.
Protocol 1: One-Step Hydrothermal Synthesis of Ni₂P Nanowires
This protocol is adapted from a facile one-pot synthesis method for creating Ni₂P nanowires that are active for both HER and OER.[10]
Materials:
-
Nickel (II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O)
-
Red phosphorus (P)
-
Hexadecyl trimethyl ammonium bromide (CTAB)
-
Deionized (DI) water
-
Teflon-lined stainless steel autoclave (50 mL)
Procedure:
-
In a typical synthesis, dissolve 1 mmol of nickel acetate and 0.5 g of CTAB in 30 mL of DI water in a beaker with magnetic stirring until a clear solution is formed.
-
Add 2 mmol of red phosphorus powder to the solution.
-
Continue stirring for 30 minutes to ensure the mixture is homogeneous.
-
Transfer the resulting mixture into a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it in an oven at 200°C for 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation.
-
Wash the product thoroughly with DI water and ethanol several times to remove any unreacted precursors and surfactant.
-
Dry the final Ni₂P nanowire product in a vacuum oven at 60°C overnight.
-
The synthesized powder is now ready for characterization and electrode preparation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Nickel sulfide and phosphide electrocatalysts for hydrogen evolution reaction: challenges and future perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04897C [pubs.rsc.org]
- 3. This compound Electrocatalysts for Hydrogen Evolution Reaction [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. This compound: the effect of phosphorus content on hydrogen evolution activity and corrosion resistance in acidic medium - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA03468F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Frontiers | Electrocatalytic Properties of Pulse-Reverse Electrodeposited this compound for Hydrogen Evolution Reaction [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | One-Step Synthesis of Bifunctional this compound Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Hydrodesulfurization of Thiophene using Nickel Phosphide Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the hydrodesulfurization (HDS) of thiophene, a common sulfur-containing compound in fuel feedstocks, using nickel phosphide (Ni₂P) catalysts. The high activity and stability of Ni₂P catalysts make them a promising alternative to conventional hydrotreating catalysts.
Introduction
This compound catalysts have emerged as a highly effective class of materials for hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes in the petroleum refining industry.[1] Their catalytic activity is significantly influenced by their phase, size, and morphology.[1][2] Supported this compound catalysts, particularly the Ni₂P phase, have demonstrated substantially higher HDS activity compared to conventional sulfided nickel-molybdenum (Ni-Mo) catalysts.[3][4][5] For instance, a Ni₂P/SiO₂ catalyst was found to be approximately 15 and 3 times more active than sulfided Mo/SiO₂ and Ni-Mo/SiO₂ catalysts, respectively, for thiophene HDS.[3] This enhanced activity is attributed to a high density of active sites and a high turnover frequency (TOF).[3]
This document outlines the synthesis of supported Ni₂P catalysts, their characterization, and the experimental protocol for evaluating their performance in the hydrodesulfurization of thiophene.
Data Presentation
Catalyst Characterization and Activity
The properties and performance of this compound catalysts are highly dependent on the synthesis method and the support material used. The following tables summarize key quantitative data for silica- and alumina-supported this compound catalysts.
| Catalyst | Support | Precursor P/Ni Molar Ratio | Resulting Phase | BET Surface Area (m²/g) | O₂ Chemisorption (µmol/g) | Thiophene HDS Activity (nmol g⁻¹ s⁻¹) |
| Ni₂P/SiO₂ | SiO₂ | 0.8 | Phase-pure Ni₂P | 185 | 135 | 1500 |
| NiₓPᵧ/SiO₂ | SiO₂ | < 0.8 | Ni₂P with Ni₁₂P₅ impurities | - | - | Lower than phase-pure Ni₂P |
| Ni₂P/Al₂O₃ | Al₂O₃ | 2.0 | Phase-pure Ni₂P | 150 | 55 | 600 |
| NiₓPᵧ/Al₂O₃ | Al₂O₃ | < 2.0 | Ni₂P with Ni₁₂P₅ impurities | - | - | Lower than phase-pure Ni₂P |
| Sulfided Ni/SiO₂ | SiO₂ | - | - | - | - | ~75 |
| Sulfided Ni-Mo/SiO₂ | SiO₂ | - | - | - | - | ~450 |
| Sulfided Ni/Al₂O₃ | Al₂O₃ | - | - | - | - | ~220 |
| Sulfided Ni-Mo/Al₂O₃ | Al₂O₃ | - | - | - | - | ~1200 |
Note: Thiophene HDS activities were measured after 48 hours on stream. Data compiled from multiple sources.[3][4][5]
Experimental Protocols
I. Synthesis of Supported this compound (Ni₂P) Catalysts
This protocol describes the preparation of silica- and alumina-supported this compound catalysts via temperature-programmed reduction (TPR) of phosphate precursors.[3][4]
Materials:
-
Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
Silica (SiO₂) support (e.g., Cab-O-Sil M-7D, 200 m²/g)[6][7][8]
-
Alumina (γ-Al₂O₃) support
-
Deionized water
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, high purity
Procedure:
-
Precursor Impregnation:
-
Prepare an aqueous solution of nickel nitrate and diammonium hydrogen phosphate with the desired P/Ni molar ratio (e.g., 0.8 for SiO₂ support, 2.0 for Al₂O₃ support).[3][4][5]
-
Add the support material (e.g., 30 wt% catalyst loading on SiO₂ or 20 wt% on Al₂O₃) to the solution.[3]
-
Stir the slurry at room temperature for 2 hours.
-
Remove the excess water using a rotary evaporator.
-
Dry the resulting solid precursor in an oven at 120 °C (393 K) overnight.[3]
-
Calcination (Optional but can affect dispersion): Calcine the dried precursor in air at 500 °C (773 K) for 3 hours.[3][9]
-
-
Temperature-Programmed Reduction (TPR):
-
Place the dried (and optionally calcined) precursor in a quartz tube reactor.
-
Heat the precursor in flowing H₂. The temperature program should be a ramp from room temperature to a final temperature of 650-850 °C (923-1123 K), holding at the final temperature for 2-3 hours.[3] The specific ramp rate and final temperature can be optimized based on catalyst support and desired properties.
-
During TPR, the nickel phosphate precursor is reduced to this compound. The reaction proceeds through the formation of Ni metal, followed by phosphidation to Ni₁₂P₅ and finally to the desired Ni₂P phase.[3]
-
After reduction, cool the catalyst to room temperature under flowing H₂ or an inert gas like N₂.
-
Passivate the catalyst with a mixture of 1% O₂ in N₂ to prevent bulk oxidation upon exposure to air.
-
II. Hydrodesulfurization of Thiophene
This protocol details the procedure for evaluating the catalytic activity of the synthesized Ni₂P catalysts for the HDS of thiophene in a fixed-bed reactor.[3][10][11]
Materials:
-
Synthesized Ni₂P catalyst
-
Thiophene
-
n-Heptane (or other suitable solvent)
-
Hydrogen (H₂) gas, high purity
-
Nitrogen (N₂) gas, high purity
-
Fixed-bed reactor system equipped with a furnace, mass flow controllers, and a condenser.
-
Gas chromatograph (GC) with a flame ionization detector (FID) for product analysis.
Procedure:
-
Catalyst Loading and Activation:
-
Load a specific amount of the passivated Ni₂P catalyst into the fixed-bed reactor.
-
Re-reduce the catalyst in situ by heating in flowing H₂ at approximately 400 °C for 2 hours to remove the passivation layer.
-
-
Reaction:
-
Prepare a feed stream by dissolving thiophene in a solvent like n-heptane to a desired concentration (e.g., 1-5 wt%).
-
Introduce the liquid feed into the reactor via a high-pressure liquid pump.
-
Co-feed H₂ gas at a specified flow rate to achieve the desired H₂/thiophene molar ratio (e.g., >10).[10]
-
Maintain the reactor at the desired reaction temperature (e.g., 300-400 °C) and pressure (e.g., atmospheric or higher).[11][12][13]
-
Typical experimental conditions can include a Liquid Hourly Space Velocity (LHSV) of 2-5 hr⁻¹.[10]
-
-
Product Analysis:
-
Pass the reactor effluent through a condenser to separate the liquid and gas products.
-
Analyze the liquid products periodically using a gas chromatograph (GC) to determine the conversion of thiophene and the selectivity to various products (e.g., butane, butenes).[12][14]
-
The HDS activity is typically calculated based on the rate of thiophene conversion per gram of catalyst (nmol g⁻¹ s⁻¹).[3]
-
Visualizations
Experimental Workflow for Catalyst Synthesis and HDS Reaction
Caption: Workflow for Ni₂P catalyst synthesis and thiophene HDS.
Thiophene Hydrodesulfurization Reaction Pathways
The hydrodesulfurization of thiophene on Ni₂P catalysts can proceed through two main pathways: Direct Desulfurization (DDS) and Hydrogenation (HYD).[13]
Caption: Thiophene HDS reaction pathways on Ni₂P catalysts.
References
- 1. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of this compound with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. canli.dicp.ac.cn [canli.dicp.ac.cn]
- 4. cgl.org.cn [cgl.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rational Design of this compound Hydrodesulfurization Catalysts: Controlling Particle Size and Preventing Sintering | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cup.edu.cn [cup.edu.cn]
- 14. Hydrodesulfurization of Thiophene in n-Heptane Stream Using CoMo/SBA-15 and CoMo/AlSBA-15 Mesoporous Catalysts [mdpi.com]
Nickel Phosphide Nanoparticles for Electrocatalytic Water Splitting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of nickel phosphide (Ni-P) nanoparticles as efficient electrocatalysts for water splitting. The following sections offer a comprehensive guide for researchers interested in exploring these promising materials for hydrogen and oxygen evolution reactions (HER and OER).
Introduction
This compound nanoparticles have emerged as a cost-effective and highly active alternative to precious metal catalysts (e.g., Pt, RuO₂, IrO₂) for electrocatalytic water splitting.[1][2][3] Their unique electronic structure, excellent corrosion resistance, and tunable composition make them attractive for sustainable hydrogen production.[4][5] Different crystalline phases of this compound, such as Ni₂P, Ni₅P₄, and Ni₁₂P₅, exhibit distinct electrocatalytic activities, which can be controlled through various synthetic strategies.[4][6][7][8] This document outlines key synthesis methodologies and electrochemical evaluation protocols to guide researchers in this field.
Synthesis Protocols for this compound Nanoparticles
Several methods have been developed for the synthesis of this compound nanoparticles with controlled phase, size, and morphology. Below are detailed protocols for three common approaches.
Protocol 1: Solution-Phase Synthesis (Thermal Decomposition)
This method allows for the synthesis of monodispersed this compound nanocrystals with tunable phases by adjusting the precursor ratio.[6][7][8]
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Trioctylphosphine (TOP)
-
Oleylamine
-
1-octadecene (ODE)
-
Ethanol
-
Hexanes
-
Argon or Nitrogen gas (inert atmosphere)
-
Schlenk line and glassware
Procedure:
-
In a three-neck flask equipped with a condenser and a thermocouple, combine Ni(acac)₂, oleylamine, and 1-octadecene.
-
Degas the mixture under vacuum at 120°C for 1 hour to remove water and oxygen.
-
Switch to an inert atmosphere (Ar or N₂).
-
Inject trioctylphosphine (TOP) into the solution at a specific Ni:P precursor ratio to control the final phase of the this compound nanocrystals.[6][7][8]
-
Heat the reaction mixture to 320°C and maintain this temperature for 2 hours.[3]
-
After the reaction, cool the mixture to room temperature.
-
Add excess ethanol to precipitate the nanoparticles and centrifuge to collect the product.
-
Wash the nanoparticles multiple times with a mixture of ethanol and hexanes.
-
Dry the final product under vacuum.
Protocol 2: Hydrothermal Synthesis
The hydrothermal method is a straightforward, one-step process for synthesizing this compound nanostructures directly on a conductive substrate, such as nickel foam (NF).[1][4]
Materials:
-
Nickel acetate
-
Red phosphorus
-
Hexadecyl trimethyl ammonium bromide (CTAB)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Nickel foam (NF)
Procedure:
-
Clean a piece of nickel foam by sonicating in 3M HCl, deionized water, and ethanol.
-
In a Teflon-lined stainless-steel autoclave, dissolve nickel acetate, red phosphorus, and CTAB in deionized water.
-
Place the cleaned nickel foam into the autoclave.
-
Seal the autoclave and heat it to 200°C for 12 hours.
-
After cooling to room temperature, take out the nickel foam, wash it with deionized water and ethanol, and dry it in a vacuum oven.
Protocol 3: Thermal Phosphidation
This method involves the conversion of a nickel-containing precursor into this compound at elevated temperatures in the presence of a phosphorus source.
Materials:
-
Nickel-containing precursor (e.g., Ni(OH)₂ grown on a substrate)
-
Sodium hypophosphite (NaH₂PO₂)
-
Tube furnace
-
Argon or Nitrogen gas
Procedure:
-
Place the nickel-containing precursor at the center of a tube furnace.
-
Place sodium hypophosphite upstream in the furnace.
-
Purge the tube furnace with an inert gas (Ar or N₂) for at least 30 minutes.
-
Heat the furnace to 300-500°C for 1-2 hours under a constant flow of inert gas.[9] The sodium hypophosphite will decompose, releasing phosphine gas (PH₃) which reacts with the nickel precursor.
-
After the reaction, cool the furnace to room temperature under the inert gas flow.
Electrochemical Characterization Protocols
The electrocatalytic performance of the synthesized this compound nanoparticles is evaluated in a standard three-electrode electrochemical cell.
Materials and Equipment:
-
Working electrode: Synthesized this compound catalyst loaded onto a conductive substrate (e.g., glassy carbon electrode, nickel foam, or carbon paper).
-
Counter electrode: Platinum foil or graphite rod.
-
Reference electrode: Saturated Calomel Electrode (SCE), Ag/AgCl, or Mercury/Mercuric Oxide (Hg/HgO) electrode.
-
Electrolyte: 0.5 M H₂SO₄ (acidic), 1.0 M KOH or NaOH (alkaline).
-
Potentiostat/Galvanostat.
Working Electrode Preparation:
-
Prepare a catalyst ink by dispersing 5 mg of the this compound nanoparticle powder in a solution containing 1 mL of isopropanol (or a water/ethanol mixture) and 40 µL of Nafion solution (5 wt%).
-
Sonicate the mixture for at least 30 minutes to form a homogeneous ink.
-
Drop-cast a specific volume of the catalyst ink onto the surface of the working electrode to achieve a desired mass loading (e.g., 0.3-1 mg cm⁻²).[3][9]
-
Dry the electrode at room temperature.
Electrochemical Measurements:
-
Linear Sweep Voltammetry (LSV): Record the polarization curves for HER and OER at a slow scan rate (e.g., 5 mV s⁻¹) in the appropriate electrolyte. The potential should be corrected for iR-drop.
-
Tafel Analysis: The Tafel slope is determined by plotting the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data. The linear portion of the plot is fitted to the Tafel equation (η = b log|j| + a), where 'b' is the Tafel slope. A smaller Tafel slope indicates more favorable reaction kinetics.[10]
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to evaluate the charge transfer resistance (Rct) of the catalyst.
-
Stability Test: Conduct chronoamperometry or chronopotentiometry for an extended period (e.g., 10-24 hours) at a constant potential or current density to assess the long-term stability of the catalyst.[5][11] Accelerated degradation studies can also be performed by cycling the potential for a large number of cycles.[3]
Quantitative Data Summary
The following tables summarize the electrocatalytic performance of various this compound nanoparticles for HER and OER under different conditions as reported in the literature.
Table 1: Hydrogen Evolution Reaction (HER) Performance of this compound Nanoparticles
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Ni₂P Nanoparticles | 0.5 M H₂SO₄ | 130 | 46 | [2][4] |
| Ni₅P₄ Nanocrystals | 0.5 M H₂SO₄ | 118 | 48 | [4][8] |
| Ni₁₂P₅ Nanocrystals | 0.5 M H₂SO₄ | >150 | - | [4] |
| Ni₂P/rGO | 1.0 M KOH | 142 | 58 | [4][5] |
| Ni₂P Nanowires | 1.0 M KOH | 320 | 73 | [1] |
| Ni₂P/NC-60 | 1.0 M KOH | 108 | 67.3 | [11] |
| Ni₂P Nanosheets/Ni Foam | 1.0 M KOH | 41 | 50 | [5] |
| Amorphous Ni-P | 0.5 M H₂SO₄ | 222 | - | [12] |
Table 2: Oxygen Evolution Reaction (OER) Performance of this compound Nanoparticles
| Catalyst | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Ni₂P Nanowires | 1.0 M KOH | 280 (1.51 V vs RHE) | 46 | [1] |
| Ni₂P/rGO | 1.0 M KOH | 380 (1.61 V vs RHE) | - | [4] |
| Ni₁₂P₅ Nanocrystals | 1.0 M KOH | 410 (1.64 V vs RHE) | - | [1] |
| NiFeP/NFF | 1.0 M KOH | - | - | [13] |
| NiPₓ-FeOx Core-Shell | 1.0 M KOH | 228 | - | [14] |
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental workflows.
Caption: Experimental workflow for the synthesis, characterization, and electrochemical evaluation of this compound nanoparticles.
Caption: Simplified signaling pathway for electrocatalytic water splitting into hydrogen and oxygen using this compound nanoparticle catalysts.
References
- 1. Frontiers | One-Step Synthesis of Bifunctional this compound Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Recent Tendency on Transition-Metal Phosphide Electrocatalysts for the Hydrogen Evolution Reaction in Alkaline Media [mdpi.com]
- 6. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. [PDF] Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. One-step synthesis of amorphous nickel iron phosphide hierarchical nanostructures for water electrolysis with superb stability at high current density - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application of Nickel Phosphide in Lithium-Ion Batteries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of nickel phosphide (Ni-P) materials as advanced anodes for lithium-ion batteries. Nickel phosphides, including various stoichiometries like Ni₂P and Ni₁₂P₅, are gaining significant attention due to their high theoretical specific capacities, which surpass that of conventional graphite anodes.[1][2] However, challenges such as volume expansion during cycling and lower intrinsic conductivity necessitate the development of advanced composite structures to enhance their performance and stability.[2][3] These notes detail the electrochemical performance of various this compound-based materials, provide standardized protocols for their synthesis and testing, and visualize key processes and relationships.
Electrochemical Performance of this compound Anodes
The performance of this compound-based anodes is highly dependent on their composition, morphology, and the presence of conductive additives or coatings. The following table summarizes the key electrochemical performance metrics of various this compound materials from recent studies.
| Material | Specific Capacity (mAh g⁻¹) | Cycling Stability | Rate Capability | Initial Coulombic Efficiency (ICE) (%) | Reference |
| Ni₂P@NC (N-doped Carbon) | 750 (initial) at 0.1 A g⁻¹, 630 after 150 cycles at 0.1 A g⁻¹ | 630 mAh g⁻¹ retained after 150 cycles at 0.1 A g⁻¹, 170 mAh g⁻¹ after 6000 cycles at 5 A g⁻¹ | 130 mAh g⁻¹ at 10 A g⁻¹ | ~61.8 (in SIBs) | [3][4] |
| Amorphous Ni₂P (a-Ni₂P) | 942.6 (initial discharge), 573.2 (reversible charge) at 0.5 C | 351.5 mAh g⁻¹ retained after 50 cycles | Superior to crystalline Ni₂P | ~60.8 | [5] |
| Crystalline Ni₂P (c-Ni₂P) | 974.9 (initial discharge), 526.8 (reversible charge) at 0.5 C | 262.9 mAh g⁻¹ retained after 50 cycles | - | ~54.0 | [5] |
| Ni₂P Films | ~398.5 (reversible discharge) | 91.4% capacity retention after 50 cycles | - | - | [6] |
| Ni₂P/NPC (N,P co-doped Carbon) | 377.7 at 0.1 A g⁻¹ | 301.8 mAh g⁻¹ retained after 200 cycles at 0.5 A g⁻¹ (80.7% retention) | 187.5 mAh g⁻¹ at 5 A g⁻¹ | - | [1] |
| Ni₁₂P₅ in Carbon Fibers | 600 over 200 cycles | Stable for over 200 cycles | - | - | [7][8] |
| Nickel Vanadium Oxyphosphide | 1345 (initial discharge) | 442 mAh g⁻¹ retained after 200 cycles at 0.1 A g⁻¹ | 359 mAh g⁻¹ at 1.0 A g⁻¹ | 58.39 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of this compound-based anode materials. The following protocols are compiled from various successful studies.
Protocol 1: Synthesis of N-doped Carbon-coated Ni₂P Nanorod Arrays (Ni₂P@NC)
This protocol is based on a simple pyrolysis method reported for synthesizing Ni₂P@NC from nickel foam and an ionic resin.[3]
Materials:
-
Nickel foam
-
Nitrogen- and phosphorus-containing ionic resin
-
Argon gas
Procedure:
-
Place the ionic resin in a quartz boat.
-
Lay a sheet of nickel foam on top of the resin.
-
Heat the setup in a tube furnace under an argon atmosphere.
-
The pyrolysis process leads to the in-situ growth of N-doped carbon-coated Ni₂P nanorod arrays on the nickel foam.
Protocol 2: Synthesis of Amorphous and Crystalline Ni₂P Nanoparticle Clusters
This protocol describes a method to synthesize Ni₂P with controlled crystallinity by adjusting precursor concentrations.[5]
Materials:
-
Nickel acetylacetonate
-
Trioctylphosphine (TOP)
Procedure:
-
Prepare nickel-trioctylphosphine (Ni-TOP) solutions with varying concentrations of nickel acetylacetonate.
-
For amorphous Ni₂P (a-Ni₂P): Use a high concentration of the Ni-TOP solution (e.g., 0.714 M) and conduct the thermal decomposition at a limited temperature (~290 °C).
-
For crystalline Ni₂P (c-Ni₂P): Use a lower concentration of the Ni-TOP solution (e.g., 0.357 M) which allows for a reaction temperature of approximately 315 °C.
-
The thermal decomposition of the nickel-surfactant complex yields the respective Ni₂P nanoparticle clusters.
Protocol 3: Electrode Preparation and Electrochemical Testing
This is a general protocol for fabricating and testing coin cells with this compound-based anodes.
Materials:
-
Synthesized this compound active material
-
Conductive agent (e.g., carbon black)
-
Binder (e.g., polyvinylidene fluoride - PVDF)
-
N-methyl-2-pyrrolidone (NMP) solvent
-
Copper foil (current collector)
-
Lithium metal foil (counter and reference electrode)
-
Celgard separator
-
Electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate and dimethyl carbonate)
Procedure:
-
Slurry Preparation: Mix the active material, conductive agent, and binder in NMP to form a homogeneous slurry.
-
Electrode Casting: Coat the slurry onto a copper foil and dry it in a vacuum oven.
-
Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared electrode as the working electrode, lithium foil as the counter/reference electrode, a Celgard separator, and the electrolyte.
-
Electrochemical Measurements:
-
Cyclic Voltammetry (CV): Perform CV scans to identify the redox reactions.
-
Galvanostatic Charge-Discharge: Cycle the cells at various current densities to evaluate specific capacity, coulombic efficiency, and cycling stability.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS to analyze the charge transfer resistance.
-
Visualizations
The following diagrams illustrate key experimental and mechanistic aspects of applying this compound in lithium-ion batteries.
References
- 1. "Synthesis of this compound/Nitrogen Phosphorus Co-Doped Carbon and " by Jian Hu, Yan-Shuang Meng et al. [jelectrochem.xmu.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Peapod-like composite with this compound nanoparticles encapsulated in carbon fibers as enhanced anode for li-ion batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. deepdyve.com [deepdyve.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Pulse-Reverse Electrodeposition of Nickel Phosphide Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the fabrication of nickel phosphide (Ni-P) films using pulse-reverse electrodeposition. This technique offers precise control over the film's composition and morphology, making it suitable for a variety of applications, including catalysis and protective coatings.
Introduction
Pulse-reverse electrodeposition is an advanced electrochemical deposition technique that involves the periodic reversal of the applied current or potential. This method offers significant advantages over conventional direct current (DC) plating, including the ability to produce finer-grained, more uniform, and less stressed deposits. In the context of this compound films, pulse-reverse plating allows for the precise control of the phosphorus content, which in turn influences the material's properties such as hardness, corrosion resistance, and catalytic activity.[1][2][3] One of the key benefits of this technique is the ability to achieve higher phosphorus content in the Ni-P alloy compared to traditional DC electrodeposition methods.[1][4] This is accomplished through the selective dissolution of nickel during the anodic (reverse) pulse, thereby enriching the phosphorus content in the deposited film.[1]
Applications
This compound films are of significant interest in various fields:
-
Catalysis: Ni-P films serve as efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) in water splitting, a crucial process for renewable energy production.[1][4][5][6]
-
Corrosion Resistance: The amorphous nature and high phosphorus content of these films can impart excellent corrosion and wear resistance, making them suitable for protective coatings in harsh environments.
-
Electronics: In the electronics industry, Ni-P coatings are used as diffusion barriers and for creating reliable electrical contacts.
-
Drug Development: While not a direct application, the controlled fabrication of nanostructured materials like Ni-P films can be relevant for developing novel biosensors or drug delivery platforms where surface properties are critical.
Experimental Protocols
This section provides a detailed protocol for the pulse-reverse electrodeposition of this compound films, based on established methodologies.[1][4]
Substrate Preparation
-
Substrate Selection: Fluorine-doped tin oxide (FTO) coated glass is a suitable substrate.[4]
-
Cleaning:
-
Ultrasonically clean the substrates in deionized water for 20 minutes.
-
Subsequently, ultrasonically clean the substrates in a 1:1 (v/v) mixture of ethanol and acetone for 20 minutes.
-
Dry the substrates at 80°C for 30 minutes in air.[4]
-
Electrochemical Setup
-
Electrochemical Cell: A standard three-electrode configuration is used.[4]
-
Working Electrode: The prepared FTO substrate.[4]
-
Counter Electrode: A platinum (Pt) mesh.[4]
-
Reference Electrode: A saturated calomel electrode (SCE).[4]
-
Electrolyte Temperature: Maintain the electrolyte at 30°C.[4]
Electrolyte Composition
The electrolyte bath is a critical component for successful deposition. A typical composition is provided in the table below.
| Component | Concentration |
| Nickel(II) acetate tetrahydrate | 0.5 M |
| Phosphorous acid | 0.29 M |
| Phosphoric acid | 0.65 M |
| N-methylformamide (NMF) | 5 wt. % |
| pH | 3.4 |
Table 1: Composition of the electrolyte for Ni-P electrodeposition.[4]
Pulse-Reverse Electrodeposition Parameters
The pulse-reverse electrodeposition is performed by applying a periodic voltage waveform. The composition of the Ni-P films can be controlled by adjusting the duty cycle.[1]
-
Cathodic Potential (Deposition): -0.85 V vs. SCE[1]
-
Anodic Potential (Dissolution): -0.2 V vs. SCE[1]
-
Duty Cycle: The duty cycle is defined as the ratio of the cathodic pulse duration to the total cycle duration (cathodic + anodic pulse duration). By varying the duty cycle, the phosphorus content in the film can be tailored.[1]
Post-Deposition Treatment
For certain applications, such as enhancing crystallinity for specific catalytic properties, an annealing step can be performed. For example, annealing an amorphous Ni-P film with high phosphorus content can lead to the formation of crystalline Ni₃P with embedded elemental Ni.[1][5][6]
Data Presentation
The following tables summarize the quantitative data obtained from the pulse-reverse electrodeposition of Ni-P films, highlighting the influence of the duty cycle on the film's properties.
| Duty Cycle (%) | Phosphorus Content (at. %) | Average Grain Size (nm) |
| 100 (DC) | 24.7 | ~55 |
| 80 | 25.6 | ~45 |
| 60 | 27.0 | ~38 |
| 50 | 30.6 | ~30 |
Table 2: Effect of duty cycle on the phosphorus content and average grain size of the electrodeposited Ni-P films. The film thickness was maintained at approximately 527 ± 12.2 nm.[1][7]
| Ni-P Composition | Overpotential at -10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| Ni₇₅P₂₅ | -396 | 120 |
| Ni₇₄P₂₆ | -365 | 112 |
| Ni₇₃P₂₇ | -341 | 105 |
| Ni₆₉P₃₁ | -317 | 97 |
Table 3: Electrocatalytic properties for the hydrogen evolution reaction (HER) of amorphous Ni-P electrodeposits as a function of phosphorus content.[1]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the pulse-reverse electrodeposition of this compound films.
Figure 1: Experimental workflow for pulse-reverse electrodeposition of Ni-P films.
References
- 1. Frontiers | Electrocatalytic Properties of Pulse-Reverse Electrodeposited this compound for Hydrogen Evolution Reaction [frontiersin.org]
- 2. krc.cecri.res.in [krc.cecri.res.in]
- 3. nmfrc.org [nmfrc.org]
- 4. Electrocatalytic Properties of Pulse-Reverse Electrodeposited this compound for Hydrogen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Electrocatalytic Properties of Pulse-Reverse Electrodeposited this compound for Hydrogen Evolution Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Nickel Phosphide for Oxygen Evolution Reaction in Alkaline Medium
Audience: Researchers, scientists, and drug development professionals.
Introduction
The oxygen evolution reaction (OER) is a critical process in various renewable energy technologies, including water splitting for hydrogen production and metal-air batteries. However, the sluggish kinetics of the OER often necessitate the use of efficient electrocatalysts to minimize overpotential and enhance energy efficiency. While precious metal oxides like IrO₂ and RuO₂ are benchmarks for OER, their high cost and scarcity limit large-scale applications. Consequently, there is a significant research effort to develop cost-effective and highly active OER electrocatalysts based on earth-abundant elements.
Nickel phosphides (NiₓPᵧ) have emerged as promising non-precious metal catalysts for OER in alkaline media.[1][2][3] They offer high intrinsic activity, good electrical conductivity, and stability in alkaline electrolytes. A key aspect of their catalytic activity is the in-situ formation of a nickel (oxy)hydroxide (NiOOH) layer on the surface of the nickel phosphide during the OER process.[4][5] This NiOOH layer is widely considered to be the true active site for oxygen evolution, while the underlying this compound core provides a conductive and stable support.[6] The synergistic effect between the NiOOH layer and the NiₓPᵧ core contributes to the enhanced OER performance.[7]
These application notes provide an overview of the synthesis, characterization, and electrochemical evaluation of this compound-based catalysts for the OER in alkaline medium. Detailed protocols for catalyst synthesis and electrochemical testing are provided to guide researchers in this field.
Data Presentation: Performance of this compound-Based OER Catalysts
The following table summarizes the electrochemical performance of various this compound-based catalysts for the OER in alkaline medium, as reported in the literature. This allows for a clear comparison of their catalytic activity.
| Catalyst | Substrate | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability |
| Ni₂P Nanowires | 1.0 M KOH | 280 (potential of 1.51 V vs. RHE)[1] | 46[1] | Good durability for 12 hours.[1] | |
| e-NFP/NFF | Nickel-Iron Alloy Foam | 1.0 M KOH | 181[8] | 49.6[8] | Stable for 20 hours at 10 and 100 mA/cm².[8] |
| Ni₁₁(HPO₃)₈(OH)₆/rGO/Carbon Black | Graphite Electrode | 0.1 M KOH | Not specified, but low Tafel slope indicates good kinetics. | 46[7] | Lower stability compared to IrO₂.[7] |
| Fe-doped Ni₂P | Graphene | 1.0 M KOH | 260[2] | 35.7[2] | Stable for 17 hours.[2] |
| Ni₂P@C-350 | 1.0 M KOH | 326 | Not specified | Stable for 30 hours.[2] | |
| Co₂P-Ni₂P/NF | Nickel Foam | Not specified | 230 mV to offer 50 mA/cm² | Not specified | High performance for both HER and OER.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound Nanocatalysts
This protocol describes a general method for synthesizing this compound nanoparticles, which can be adapted from various reported procedures.[1][3][4]
1. Materials:
-
Nickel(II) salt (e.g., nickel chloride, nickel acetate, nickel nitrate)
-
Phosphorus source (e.g., sodium hypophosphite, red phosphorus, trioctylphosphine)
-
Solvent (e.g., deionized water, ethanol, oleylamine)
-
Surfactant/capping agent (optional, e.g., hexadecyltrimethylammonium bromide)
2. Procedure (Hydrothermal/Solvothermal Method):
-
Dissolve the nickel(II) salt and the phosphorus source in the chosen solvent in a Teflon-lined stainless-steel autoclave.
-
If a surfactant is used, add it to the solution and stir until fully dissolved.
-
Seal the autoclave and heat it to a specific temperature (typically between 120-200 °C) for a designated period (e.g., 6-24 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final this compound product in a vacuum oven at a moderate temperature (e.g., 60-80 °C).
8. (Optional) Annealing/Phosphidation Step:
-
For some synthesis routes, a subsequent annealing or phosphidation step under an inert or reducing atmosphere (e.g., Ar, N₂, or H₂/Ar) at elevated temperatures (e.g., 300-500 °C) may be required to obtain the desired crystalline phase of this compound.[3]
Protocol 2: Electrode Preparation and Electrochemical Evaluation of OER Activity
This protocol outlines the standard procedure for preparing a working electrode with the synthesized this compound catalyst and evaluating its OER performance in a three-electrode electrochemical cell.[10]
1. Materials and Equipment:
-
Working electrode (e.g., glassy carbon electrode, nickel foam, carbon paper)
-
Synthesized this compound catalyst
-
Conductive additive (e.g., carbon black)
-
Binder (e.g., Nafion® solution, polyvinylidene fluoride)
-
Solvent for ink preparation (e.g., isopropanol, ethanol, water mixture)
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl, Hg/HgO, or a reversible hydrogen electrode - RHE)
-
Alkaline electrolyte (e.g., 0.1 M, 0.5 M, or 1.0 M KOH or NaOH solution)[10]
-
Inert gas (e.g., N₂ or Ar) for purging the electrolyte
2. Electrode Preparation (Catalyst Ink Method):
-
Prepare the catalyst ink by ultrasonically dispersing a specific amount of the this compound catalyst and the conductive additive in a solvent mixture containing the binder. A typical ratio could be 80% catalyst, 10% conductive additive, and 10% binder by weight.
-
Drop-cast a precise volume of the catalyst ink onto the surface of the working electrode to achieve a desired catalyst loading (e.g., 0.2-1.0 mg/cm²).
-
Allow the electrode to dry completely at room temperature or in a low-temperature oven.
3. Electrochemical Measurements:
-
Assemble the three-electrode cell with the prepared working electrode, the counter electrode, and the reference electrode.
-
Fill the cell with the alkaline electrolyte and purge with an inert gas for at least 30 minutes to remove dissolved oxygen.[10]
-
Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH
-
iR-Correction: The measured potential should be corrected for the uncompensated solution resistance (Ru), which can be determined by electrochemical impedance spectroscopy (EIS). The corrected potential is calculated as: E(corrected) = E(measured) - i × Ru.
-
Cyclic Voltammetry (CV) Activation: Cycle the potential in a non-faradaic region for a number of cycles to electrochemically clean and activate the catalyst surface.
-
Linear Sweep Voltammetry (LSV): Record the OER polarization curve by sweeping the potential from a lower limit to an upper limit (e.g., 1.0 V to 2.0 V vs. RHE) at a slow scan rate (e.g., 5-10 mV/s) to obtain quasi-steady-state measurements.[10] The current density is normalized to the geometric surface area of the electrode.
-
Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential, η vs. log(current density, j)) according to the Tafel equation: η = b × log(j) + a, where 'b' is the Tafel slope. A smaller Tafel slope indicates more favorable reaction kinetics.[7]
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential to investigate the charge transfer resistance and electrode kinetics.
-
Chronoamperometry/Chronopotentiometry: Assess the long-term stability of the catalyst by holding the electrode at a constant potential (chronoamperometry) or a constant current density (chronopotentiometry) for an extended period (e.g., 10-24 hours) and monitoring the current or potential change over time.[8]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and electrochemical evaluation of this compound OER catalysts.
Proposed OER Mechanism in Alkaline Medium
Caption: Proposed mechanism for the Oxygen Evolution Reaction on this compound in an alkaline medium.
References
- 1. Frontiers | One-Step Synthesis of Bifunctional this compound Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Protocol for Screening Water Oxidation or Reduction Electrocatalyst Activity in a Three-Electrode Cell for Alkaline Exchange Membrane Electrolysis [frontiersin.org]
Application Note: Characterization of Nickel Phosphide Catalysts for the Hydrogen Evolution Reaction (HER)
Audience: Researchers, scientists, and drug development professionals.
Introduction Transition metal phosphides, particularly nickel phosphides (Ni-P), have emerged as a promising class of non-precious metal catalysts for the hydrogen evolution reaction (HER), a critical process for clean energy production.[1] Their high catalytic activity, stability in acidic and alkaline media, and cost-effectiveness make them attractive alternatives to platinum-based catalysts.[2][3] The performance of Ni-P catalysts is highly dependent on their physicochemical properties, including crystalline phase, morphology, composition, and electronic structure.[4][5] Therefore, a thorough characterization is essential to understand structure-activity relationships and to design more efficient HER electrocatalysts. This document provides detailed protocols for the key techniques used to characterize Ni-P HER catalysts.
Physicochemical Characterization
A comprehensive understanding of the material's physical and chemical properties is the foundation of catalyst evaluation.
X-Ray Diffraction (XRD)
XRD is used to identify the crystalline phases and determine the crystal structure of the synthesized nickel phosphide materials. Different Ni-P phases (e.g., Ni₂P, Ni₅P₄, Ni₁₂P₅) can be distinguished based on their unique diffraction patterns.[5][6]
Experimental Protocol: XRD Analysis
-
Sample Preparation: Prepare a flat, smooth surface of the powder sample on a sample holder. For catalysts grown on a substrate, mount the substrate directly.
-
Instrument Setup: Use a powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Acquisition:
-
Scan the sample over a 2θ range, typically from 20° to 80°.
-
Use a step size of 0.02° and a scan speed of 1-2° per minute.
-
-
Data Analysis:
-
Identify the crystalline phases by comparing the experimental diffraction peaks with standard patterns from the International Centre for Diffraction Data (ICDD) database.
-
Calculate the average crystallite size using the Scherrer equation based on the full width at half maximum (FWHM) of a prominent diffraction peak.
-
Electron Microscopy (SEM & TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to investigate the morphology, particle size, and microstructure of the catalysts.[7][8]
Experimental Protocol: SEM Analysis
-
Sample Preparation: Mount the catalyst powder or substrate onto an SEM stub using conductive carbon tape. Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging, especially for non-conductive substrates.
-
Imaging:
-
Insert the sample into the SEM chamber.
-
Use an accelerating voltage of 5-20 kV.
-
Acquire secondary electron (SE) images to visualize the surface morphology and topography.
-
-
Compositional Analysis (EDX):
-
Utilize Energy-Dispersive X-ray Spectroscopy (EDX) to perform elemental analysis and mapping, confirming the uniform distribution of Ni and P.[6]
-
Experimental Protocol: TEM Analysis
-
Sample Preparation:
-
Disperse the catalyst powder in a solvent (e.g., ethanol) by ultrasonication.
-
Drop-cast a small volume of the dispersion onto a TEM grid (e.g., carbon-coated copper grid).
-
Allow the solvent to evaporate completely.
-
-
Imaging:
-
Operate the TEM at an accelerating voltage of 100-200 kV.
-
Acquire bright-field images to observe the overall morphology and size distribution of nanoparticles.
-
Use High-Resolution TEM (HRTEM) to visualize crystal lattice fringes and identify crystal facets.[6]
-
Obtain Selected Area Electron Diffraction (SAED) patterns to confirm the crystalline structure identified by XRD.[6]
-
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements on the catalyst's surface.[5][7]
Experimental Protocol: XPS Analysis
-
Sample Preparation: Mount the sample on a holder and place it in the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Data Acquisition:
-
Use a monochromatic Al Kα or Mg Kα X-ray source.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans for the Ni 2p and P 2p regions to determine their chemical states.
-
-
Data Analysis:
-
Calibrate the binding energy scale using the C 1s peak (284.8 eV) as a reference.
-
Deconvolute the high-resolution spectra to identify the different chemical species (e.g., Ni⁰, Niδ+, Pδ-) and their relative concentrations.
-
Electrochemical Characterization for HER Performance
Electrochemical measurements are critical for evaluating the catalytic activity, kinetics, and stability of Ni-P catalysts for the HER. These tests are typically conducted in a three-electrode electrochemical cell containing an acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) electrolyte.[9]
Catalyst Ink and Working Electrode Preparation
-
Ink Formulation: Disperse 5 mg of the Ni-P catalyst powder and 1 mg of a conductive additive (e.g., carbon black) in a solution containing 950 µL of isopropanol and 50 µL of Nafion solution (5 wt%).
-
Homogenization: Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
Electrode Coating: Drop-cast a specific volume (e.g., 5-10 µL) of the ink onto a glassy carbon electrode (GCE) or other conductive substrate (e.g., carbon cloth, nickel foam).
-
Drying: Allow the electrode to dry at room temperature. The final mass loading is typically around 0.3 mg cm⁻².[4]
Linear Sweep Voltammetry (LSV)
LSV is used to measure the current-potential characteristics of the catalyst, providing information on its overall HER activity. The overpotential required to achieve a specific current density (e.g., 10 mA cm⁻²) is a key metric for comparison.[4]
Experimental Protocol: LSV Measurement
-
Cell Setup: Assemble a three-electrode cell:
-
Working Electrode: The prepared Ni-P catalyst electrode.
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A Reversible Hydrogen Electrode (RHE), Saturated Calomel Electrode (SCE), or Ag/AgCl electrode.
-
-
Electrolyte: Use 0.5 M H₂SO₄ (acidic) or 1.0 M KOH (alkaline), saturated with high-purity H₂ or N₂ gas.
-
Measurement:
-
Record the polarization curve by sweeping the potential from the open-circuit potential (OCP) in the cathodic direction at a slow scan rate (e.g., 2-5 mV s⁻¹).[9]
-
Correct the measured potential for the iR drop (uncompensated resistance) of the solution.
-
If not using an RHE, convert potentials to the RHE scale: E(RHE) = E(Ref) + E°(Ref) + 0.059 × pH.
-
Tafel Analysis
The Tafel slope is derived from the LSV data and provides insight into the HER reaction mechanism (e.g., Volmer, Heyrovsky, or Tafel step) that is the rate-determining step.[6]
Experimental Protocol: Tafel Plot Construction
-
Data Extraction: Use the steady-state polarization data from the LSV curve.
-
Plotting: Plot the overpotential (η) versus the logarithm of the current density (log|j|).
-
Analysis:
-
Fit the linear region of the plot to the Tafel equation: η = b × log|j| + a, where 'b' is the Tafel slope.
-
A Tafel slope of ~30 mV dec⁻¹ suggests the Tafel reaction is rate-limiting, ~40 mV dec⁻¹ points to the Heyrovsky reaction, and ~120 mV dec⁻¹ indicates the Volmer reaction is the slow step.[6]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is used to study the electrode kinetics and charge transfer processes at the catalyst-electrolyte interface. The charge transfer resistance (Rct) is a key parameter; a smaller Rct value indicates faster HER kinetics.[10]
Experimental Protocol: EIS Measurement
-
Setup: Use the same three-electrode cell configuration as for LSV.
-
Measurement:
-
Apply a specific overpotential (e.g., at the onset of the HER).
-
Superimpose a small AC voltage perturbation (e.g., 5-10 mV amplitude) over a wide frequency range (e.g., 100 kHz to 0.1 Hz).[4]
-
-
Analysis:
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real).
-
Fit the data to an appropriate equivalent electrical circuit to extract parameters like the solution resistance (Rs) and the charge transfer resistance (Rct).[11]
-
Stability Test
Long-term stability is crucial for practical applications. Chronopotentiometry or chronoamperometry is used to assess the durability of the catalyst.[4]
Experimental Protocol: Chronopotentiometry
-
Setup: Use the standard three-electrode cell.
-
Measurement: Apply a constant cathodic current density (e.g., -10 mA cm⁻²) and monitor the potential over an extended period (e.g., 10-100 hours).[4][12]
-
Analysis: A stable catalyst will show minimal change in potential over the duration of the test.
Data Presentation: Comparative Performance of Ni-P Catalysts
The following tables summarize typical quantitative data for various this compound catalysts characterized for HER in acidic media.
Table 1: HER Performance of Different this compound Phases.
| Catalyst Phase | Overpotential @ 10 mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Electrolyte | Reference |
|---|---|---|---|---|
| Ni₂P | 65 - 135 | 44 - 60 | 0.5 M H₂SO₄ / 0.1 M HClO₄ | [2][4] |
| Ni₅P₄ | ~35 | 48 | 0.5 M H₂SO₄ | [6] |
| Ni₁₂P₅ | > 200 | ~120 | 0.5 M H₂SO₄ | [13] |
| Amorphous Ni-P | > 100 | > 60 | 0.1 M HClO₄ |[4][12] |
Table 2: Electrochemical Impedance Spectroscopy Data.
| Catalyst | Rct (Ω cm⁻²) | Cdl (mF cm⁻²) | Electrolyte | Reference |
|---|---|---|---|---|
| Ni-P 300 (Crystallized) | 45 | 58.1 | 0.1 M HClO₄ | [12] |
| Amorphous Ni-P | 250 | 11.2 | 0.1 M HClO₄ |[12] |
Visualized Workflows and Mechanisms
Diagrams created using Graphviz help to visualize the logical flow of experiments and the underlying reaction mechanisms.
Caption: Workflow for the synthesis and characterization of Ni-P HER catalysts.
Caption: Reaction pathways for the Hydrogen Evolution Reaction (HER) on a catalyst surface.
References
- 1. Shape effects of this compound nanocrystals on hydrogen evolution reaction - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Dependent HER Activity and Durability on Flat and Macroporous Ni–P Electrocatalysts in Acidic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Physical Properties and Electrocatalytic Performance of Nickel Phosphides for Hydrogen Evolution Reaction of Water Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. open.library.ubc.ca [open.library.ubc.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Molten State Synthesis of Nickel Phosphides for Electrochemical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of various nickel phosphide (NiₓPᵧ) phases using a molten state or solvent-free thermal method. This approach offers a simple, scalable, and controllable route to produce electrocatalytically active materials for applications such as the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial in areas like water splitting for hydrogen production and advanced electrochemical sensors.
Introduction
Nickel phosphides have emerged as promising, cost-effective alternatives to precious metal catalysts (e.g., platinum) in various electrochemical processes. Their high catalytic activity, stability in both acidic and alkaline media, and unique electronic structures make them attractive for energy conversion and storage applications. The molten state synthesis method involves the direct thermal reaction of a nickel precursor with a phosphorus source in the absence of a conventional solvent. This method allows for good control over the final phase composition of the this compound, which in turn dictates its electrochemical performance.
Synthesis of Nickel Phosphides
The molten state synthesis of nickel phosphides can be achieved through a direct thermal reaction between nickel nitrate hexahydrate [Ni(NO₃)₂·6H₂O] and triphenylphosphine (PPh₃). The stoichiometry of the final this compound product can be controlled by adjusting the molar ratio of the nickel and phosphorus precursors.
Key Experimental Parameters
-
Precursors: Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) and Triphenylphosphine (PPh₃).
-
Temperature Profile: A controlled heating ramp is crucial for the reaction. A typical ramp rate is 2.5 °C/min.[1]
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Protocol for the Synthesis of Ni₂P
This protocol is based on achieving a 2:1 molar ratio of Ni:P in the final product.
-
Precursor Mixture: In a ceramic crucible, thoroughly mix nickel nitrate hexahydrate and triphenylphosphine in a 2:1 molar ratio.
-
Inert Atmosphere: Place the crucible in a tube furnace and purge with an inert gas (e.g., nitrogen) for at least 30 minutes to remove any residual oxygen.
-
Thermal Treatment: Heat the mixture to a final temperature in the range of 450-600 °C with a heating rate of 2.5 °C/min.[1] The exact temperature can be optimized to control particle size and crystallinity.
-
Dwelling Time: Hold the temperature at the setpoint for 1-2 hours to ensure complete reaction.
-
Cooling: Allow the furnace to cool down naturally to room temperature under the inert atmosphere.
-
Product Collection: The resulting black powder is the Ni₂P product. Gently grind the powder to ensure homogeneity.
Protocol for the Synthesis of Other this compound Phases (e.g., Ni₅P₄, Ni₁₂P₅)
To synthesize other phases of this compound, the molar ratio of the nickel nitrate hexahydrate to triphenylphosphine in the initial mixture should be adjusted to match the desired stoichiometry of the final product. For example, for Ni₅P₄, a Ni:P precursor ratio of 5:4 would be the starting point. The thermal treatment profile would be similar to that for Ni₂P, although optimization of the final temperature and dwelling time may be necessary to obtain phase-pure materials.
Electrochemical Characterization
The electrochemical performance of the synthesized this compound powders is typically evaluated in a three-electrode setup for the hydrogen evolution reaction (HER) or oxygen evolution reaction (OER).
Working Electrode Preparation
-
Catalyst Ink Preparation:
-
Disperse 5 mg of the synthesized this compound powder and 1 mg of a conductive carbon black (e.g., Vulcan XC-72) in a mixture of 968 µL of a water/ethanol solution (e.g., 4:1 v/v) and 32 µL of a 5 wt% Nafion® solution.[2]
-
Sonciate the mixture for at least 30 minutes to form a homogeneous catalyst ink.[2]
-
-
Electrode Coating:
-
Drop-cast a small volume (e.g., 4 µL) of the catalyst ink onto a glassy carbon electrode (GCE) of a known area (e.g., 5 mm diameter).[2]
-
Allow the electrode to dry at room temperature.
-
Electrochemical Measurements
-
Electrolyte: 0.5 M H₂SO₄ for HER in acidic media or 1.0 M KOH for HER/OER in alkaline media.
-
Three-Electrode Setup:
-
Working Electrode: The prepared this compound-coated GCE.
-
Counter Electrode: A platinum wire or graphite rod.
-
Reference Electrode: A saturated calomel electrode (SCE) or Ag/AgCl electrode. All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale.
-
-
Linear Sweep Voltammetry (LSV): Record the polarization curves at a slow scan rate (e.g., 5 mV/s) to evaluate the electrocatalytic activity.
-
Tafel Analysis: The Tafel slope is determined from the linear region of the Tafel plot (overpotential vs. log of current density) to investigate the reaction kinetics.
-
Electrochemical Impedance Spectroscopy (EIS): To study the charge transfer resistance at the electrode-electrolyte interface.
Quantitative Data Summary
The following table summarizes the reported electrochemical performance of various this compound phases for the hydrogen evolution reaction. Note that the synthesis methods for these specific data points may vary, but they provide a benchmark for the expected performance.
| This compound Phase | Synthesis Method | Electrolyte | Overpotential @ 10 mA/cm² (mV vs. RHE) | Tafel Slope (mV/dec) |
| Ni₃P | Molten State | Acidic | 145 | Not Reported |
| Ni₂P | Solvent-less Pyrolysis | 1.0 M KOH | 174 | 115 |
| Ni₅P₄ | Hydrothermal | 0.5 M H₂SO₄ | 35.4 | 48 |
| Ni₁₂P₅/Ni₂P | Low-temperature phosphidation | 0.5 M H₂SO₄ | 131 | Not Reported |
Visualizations
Experimental Workflow
Logical Relationship of Synthesis Parameters
References
Application Notes and Protocols for Nickel Phosphide Embedded in Electrospun Carbon Fibers for the Hydrogen Evolution Reaction (HER)
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The global pursuit of clean and sustainable energy has identified green hydrogen production through water electrolysis as a cornerstone technology. A significant bottleneck in this process is the sluggish kinetics of the hydrogen evolution reaction (HER), which often relies on expensive and scarce platinum-group metal catalysts. This document details the synthesis and application of a highly efficient and cost-effective alternative: nickel phosphide (Ni₂P) nanoparticles embedded within electrospun carbon nanofibers (CNFs).
This composite material leverages the high intrinsic catalytic activity of this compound and the exceptional properties of the carbon nanofiber matrix. The CNFs provide a large, three-dimensional, electrically conductive scaffold that prevents the aggregation of Ni₂P nanoparticles, thereby maximizing the exposure of active sites. The synergistic effect between the Ni₂P catalyst and the carbon support leads to enhanced charge transfer kinetics and remarkable stability in both acidic and alkaline environments, making it a promising candidate for practical water electrolysis applications.
Quantitative Data Summary
The following tables summarize the key performance metrics for various this compound-carbon fiber based electrocatalysts for the Hydrogen Evolution Reaction (HER) in both acidic and alkaline media. These metrics are crucial for evaluating and comparing the efficiency of different electrocatalysts.
Table 1: HER Performance in Acidic Media (0.5 M H₂SO₄)
| Catalyst Composition | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| Ni₂P-MoC/C-CFs | 112 | Not Specified | Stable for 24h and 3000 cycles | [1][2] |
| Ni₅P₄-NiP₂-Ni₂P/NC | 168 | 69.0 | Good stability | [3] |
| Ni₂P Nanostructures | 126 | 60 | Good stability | [4] |
| Ni₂P/NRGO Hybrid | 37 (onset) | 59 | Stable for at least 60,000 s | [4] |
Table 2: HER Performance in Alkaline Media (1.0 M KOH)
| Catalyst Composition | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability | Reference |
| Ni₂P/NC-60 | 108 | 67.3 | No significant attenuation after 1000 cycles | [5] |
| Ni₅P₄-NiP₂-Ni₂P/NC | 202 | 74 | Good stability | [3] |
| MoP/Ni₂P/NF | 75 | 40-120 | Negligible deterioration over 24 h | [6] |
| Co-P Film | 94 | 42 | Enhanced long-term stability | [6] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of Ni₂P-embedded carbon nanofibers and their fabrication into a working electrode for electrochemical evaluation.
Protocol 1: Synthesis of Ni₂P-Embedded Carbon Nanofibers (Ni₂P@CNF)
This protocol describes the synthesis of the catalyst material via a two-step process: electrospinning of a precursor-loaded polymer solution followed by thermal treatment.
1.1. Preparation of the Electrospinning Precursor Solution
-
In a sealed vial, dissolve 10% (w/w) of polyacrylonitrile (PAN) in N,N-dimethylformamide (DMF) by stirring at room temperature for 24 hours to ensure complete dissolution and homogeneity.[7]
-
Prepare the nickel and phosphorus precursors. A common approach is to use nickel(II) chloride (NiCl₂) and phosphoric acid (H₃PO₄).
-
Add the desired molar ratio of NiCl₂ and H₃PO₄ to the PAN/DMF solution. A typical starting point is a 2:1 molar ratio of Ni to P.
-
Stir the final mixture for an additional 4-6 hours to ensure a uniform dispersion of the precursors within the polymer solution.
1.2. Electrospinning of Precursor Nanofibers
-
Load the precursor solution into a 5 mL syringe fitted with a 21-gauge stainless steel needle.
-
Set up the electrospinning apparatus with the following parameters (note: these may require optimization based on your specific setup):
-
Applied Voltage: 15-20 kV
-
Flow Rate: 0.5-1.0 mL/h
-
Needle Tip-to-Collector Distance: 10-15 cm
-
-
Position a grounded collector (e.g., aluminum foil-wrapped rotating drum) to collect the nanofibers.
-
Initiate the electrospinning process and collect the resulting nanofiber mat.
-
Dry the collected mat in a vacuum oven at 60°C for 12 hours to remove residual solvent.
1.3. Thermal Treatment: Stabilization and Carbonization/Phosphidation
-
Stabilization: Place the dried nanofiber mat in a tube furnace. Heat the sample in an air atmosphere to 250-280°C at a heating rate of 5°C/min and hold for 1-2 hours. This step cyclizes the PAN structure, rendering it thermally stable for carbonization.
-
Carbonization and Phosphidation: Switch the furnace atmosphere to an inert gas (e.g., Argon or Nitrogen). Heat the stabilized mat to 800°C at a heating rate of 5°C/min and hold for 2 hours.[1] During this step, the PAN is converted to carbon, and the nickel and phosphorus precursors react to form Ni₂P nanoparticles embedded within the carbon matrix.
-
Allow the furnace to cool down to room temperature under the inert atmosphere. The resulting black, flexible mat is the Ni₂P@CNF catalyst.
Protocol 2: Working Electrode Fabrication and Electrochemical Evaluation
The Ni₂P@CNF mat can be used directly as a self-supported electrode or processed into a catalyst ink.
2.1. Self-Supported Electrode Fabrication
-
Cut a piece of the Ni₂P@CNF mat to a desired geometric area (e.g., 1 cm x 1 cm).
-
Attach a current collector (e.g., titanium wire or carbon cloth) to an edge of the mat using conductive silver paste.
-
Seal the connection point and the edges of the mat with non-conductive epoxy resin, leaving a well-defined active surface area exposed.
2.2. Catalyst Ink Electrode Fabrication
-
Disperse a known mass (e.g., 5 mg) of the ground Ni₂P@CNF catalyst in a solution containing deionized water, isopropanol, and a 5 wt% Nafion solution (a common ratio is 480 µL water, 480 µL isopropanol, and 40 µL Nafion).
-
Sonically disperse the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
Drop-cast a specific volume (e.g., 5 µL) of the ink onto a glassy carbon electrode or carbon paper substrate.[5]
-
Allow the electrode to dry at room temperature.
2.3. Electrochemical HER Measurement
-
Set up a standard three-electrode electrochemical cell. Use the fabricated Ni₂P@CNF as the working electrode, a graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Use either 0.5 M H₂SO₄ (acidic) or 1.0 M KOH (alkaline) as the electrolyte. Purge the electrolyte with high-purity nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 5 mV/s) to record the polarization curve. All potentials should be iR-corrected and converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059*pH + E°(Ref).
-
Determine the Tafel slope by plotting the overpotential (η) versus the logarithm of the current density (log|j|) from the LSV data.
-
Assess stability using chronoamperometry or chronopotentiometry at a constant potential or current density for an extended period (e.g., 24 hours).
Visualizations: Diagrams and Workflows
The following diagrams illustrate the experimental workflow and the proposed mechanism for enhanced HER activity.
Caption: Experimental workflow for the synthesis of Ni₂P-embedded carbon nanofibers.
Caption: Proposed mechanism for enhanced Hydrogen Evolution Reaction (HER) activity.
References
- 1. Construction of Ni2P-MoC/Coal-Based Carbon Fiber Self-Supporting Catalysts for Enhanced Hydrogen Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Transition Metal-Doped Nickel Phosphide for Photocatalytic Hydrogen Generation
Audience: Researchers, scientists, and professionals in materials science and catalysis.
Introduction
Photocatalytic hydrogen generation from water is a promising strategy for producing clean and sustainable energy. Nickel phosphide (Ni₂P) has emerged as a cost-effective and efficient cocatalyst for the hydrogen evolution reaction (HER). Doping Ni₂P with other transition metals, such as cobalt (Co), iron (Fe), and molybdenum (Mo), can further enhance its photocatalytic activity.[1][2][3][4] This is achieved by modulating the electronic structure, creating more active sites, and improving charge separation and transfer.[3] These application notes provide detailed protocols for the synthesis, characterization, and photocatalytic testing of transition metal-doped this compound nanoparticles.
Experimental Protocols
Synthesis of Transition Metal-Doped this compound (M-Ni₂P) Nanoparticles
This protocol describes a wet-chemical method for synthesizing M-Ni₂P (where M = Co, Fe, Mo) nanoparticles.[1]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
Transition metal acetate precursor (e.g., Co(OAc)₂, Fe(OAc)₂, Mo(OAc)ₓ)
-
Oleylamine
-
Trioctylphosphine (TOP)
-
Trioctylphosphine oxide (TOPO)
-
n-hexane
-
Ethanol
Procedure:
-
In a 100 mL three-necked round-bottom flask, mix 1 mmol of Ni(OAc)₂·4H₂O and the desired molar ratio of the transition metal acetate precursor in 5 mL of oleylamine.
-
Place the mixture under vacuum to remove oxygen and moisture.
-
Sequentially add 11.2 mmol of TOP and an equimolar amount of TOPO to the flask.
-
Heat the mixture to 300 °C and maintain this temperature for 2 hours under an inert atmosphere (e.g., Argon).
-
After the reaction, cool the solution to room temperature.
-
Add a mixture of n-hexane and ethanol (1:2 v/v) to precipitate the nanoparticles.
-
Centrifuge the mixture to separate the black precipitates.
-
Wash the obtained solid three times with a mixture of n-hexane and ethanol (1:3 v/v).
-
Dry the final product under vacuum.
Characterization of M-Ni₂P Nanoparticles
To understand the physicochemical properties of the synthesized M-Ni₂P nanoparticles, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal structure and phase purity of the nanoparticles.
-
Transmission Electron Microscopy (TEM): To analyze the morphology, size, and lattice structure of the nanoparticles.
-
X-ray Photoelectron Spectroscopy (XPS): To investigate the elemental composition and chemical states of the elements on the surface of the nanoparticles.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To study the light absorption properties of the materials.
Photocatalytic Hydrogen Evolution Protocol
This protocol details the procedure for evaluating the photocatalytic hydrogen generation performance of the synthesized M-Ni₂P nanoparticles using a photosensitizer.
Materials:
-
Synthesized M-Ni₂P nanoparticles
-
Photosensitizer (e.g., Eosin Y)
-
Sacrificial electron donor (e.g., lactic acid)
-
Deionized water
-
60 mL quartz tube with a silicone rubber septum
-
Light source (e.g., white LED lamp, λ ≥ 420 nm)
-
Gas chromatograph (GC) with a thermal conductivity detector (TCD) and a 5 Å molecular sieve column
Procedure:
-
Prepare a 10 mL aqueous solution in the quartz tube containing the photosensitizer, M-Ni₂P nanoparticles, and the sacrificial electron donor. A typical concentration for the Ni₂P-based catalyst is around 5.0 x 10⁻⁵ M.[5]
-
Adjust the pH of the solution to the desired value (e.g., pH 3.0) using NaOH or an appropriate acid/base.[5]
-
Seal the quartz tube with the silicone rubber septum.
-
Deoxygenate the system by bubbling with argon for 30 minutes.
-
Place the quartz tube under continuous stirring at a fixed distance (e.g., 2 cm) from the light source at room temperature.[5]
-
Periodically, take gas samples from the headspace of the quartz tube using a gas-tight syringe.
-
Analyze the amount of hydrogen produced using a gas chromatograph with argon as the carrier gas.[5]
-
Calculate the rate of hydrogen evolution in mmol h⁻¹ g⁻¹.
Data Presentation
The performance of different transition metal-doped this compound photocatalysts can be compared using the following table. The data presented here is a representative summary based on available literature.
| Dopant | Photosensitizer System | H₂ Evolution Rate (mmol h⁻¹ g⁻¹) | Reference |
| None (Pristine Ni₂P) | Eosin Y (aqueous) | Lower than doped counterparts | [1] |
| Cobalt (Co) | Eosin Y (aqueous) | 20.4 | [1] |
| Molybdenum (Mo) | Organic photosensitizer | High activity | [1][6] |
| Iron (Fe) | Not specified | Enhanced activity | [1][3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and evaluation of transition metal-doped this compound photocatalysts.
Caption: Experimental workflow for M-Ni₂P synthesis and testing.
Mechanism of Photocatalytic Hydrogen Generation
The diagram below outlines the proposed mechanism for photocatalytic hydrogen generation using a transition metal-doped this compound cocatalyst with a photosensitizer.
Caption: Mechanism of photocatalytic H₂ generation.
Concluding Remarks
Transition metal doping is an effective strategy to enhance the photocatalytic hydrogen evolution activity of this compound.[3] The protocols and data presented in these application notes provide a framework for the synthesis, characterization, and testing of these promising materials. Further optimization of dopant concentration, synthesis conditions, and the photocatalytic system can lead to even higher efficiencies in solar-to-hydrogen energy conversion.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Nickel Phosphide Electrocatalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and electrochemical testing of nickel phosphide (NiₓPᵧ) electrocatalysts. The information is tailored for researchers, scientists, and drug development professionals working to enhance the stability and performance of these materials.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Issue | Potential Causes | Recommended Solutions |
| Rapid decrease in catalytic activity during stability testing (e.g., chronopotentiometry or cyclic voltammetry). | 1. Catalyst Dissolution: The acidic or alkaline electrolyte may be dissolving the this compound material. Metal-rich phosphides can be less stable in acidic media.[1] 2. Surface Oxidation: The catalyst surface may be oxidizing, forming a passivating layer of nickel oxide or hydroxide, which can be less active. 3. Phosphorus Leaching: Phosphorus can leach from the catalyst structure, altering the active sites. 4. Detachment from Substrate: Poor adhesion of the catalyst to the underlying substrate (e.g., glassy carbon, nickel foam) can lead to material loss. | 1. Optimize Ni:P Ratio: Synthesize phosphorus-rich this compound phases (e.g., NiP₂, Ni₅P₄), which have shown better stability.[2] Increasing the phosphorus precursor ratio during synthesis can help achieve this.[2][3] 2. Doping: Introduce other transition metals (e.g., Co, Mo) to form bimetallic or ternary phosphides, which can enhance stability.[4] 3. Protective Carbon Coating: Encapsulate the NiₓPᵧ nanoparticles in a carbon shell to prevent direct contact with the electrolyte and mitigate aggregation.[5] 4. Improve Substrate Adhesion: Employ synthesis methods that promote in-situ growth on the substrate, such as thermal phosphidation of nickel foam.[3] Ensure proper binder (e.g., Nafion) concentration and dispersion if using a drop-casting method. |
| High overpotential and/or large Tafel slope from the start of the experiment. | 1. Incorrect Crystalline Phase: The synthesis may have resulted in a less active this compound phase (e.g., Ni₁₂P₅ can be less active than Ni₂P or Ni₅P₄ for HER).[3][6] 2. Surface Contamination: Residual surfactants (e.g., TOP, TOPO) from the synthesis can block active sites.[7] 3. Low Catalyst Loading or Uneven Deposition: Insufficient or non-uniform catalyst on the electrode surface will result in poor performance. 4. High Electrical Resistance: Poor contact between the catalyst particles or between the catalyst and the substrate can increase resistance. | 1. Control Synthesis Parameters: Carefully control the synthesis temperature, time, and precursor ratios to target the desired crystalline phase.[2][3] For instance, higher temperatures in solvothermal synthesis may favor the formation of Ni₁₂P₅ over Ni₂P.[2] 2. Thorough Washing: Implement a rigorous washing procedure after synthesis to remove any remaining organic ligands.[7] 3. Optimize Catalyst Ink: Ensure a well-dispersed catalyst ink and a uniform drop-casting method. Optimize the catalyst loading by testing a range of concentrations.[8] 4. Annealing/Heat Treatment: Annealing the prepared catalyst can improve crystallinity and enhance electrical contact between particles.[9] |
| Inconsistent or non-reproducible experimental results. | 1. Variation in Synthesis Batches: Slight variations in synthesis conditions can lead to different material properties. 2. Electrolyte Impurities: Contaminants in the electrolyte (e.g., Fe in KOH) can significantly affect the measured catalytic activity.[7] 3. Working Electrode Preparation: Inconsistent catalyst loading, binder-to-catalyst ratio, or drying conditions can lead to variability. 4. Electrochemical Cell Setup: Differences in the reference electrode calibration, distance between electrodes, or uncompensated resistance (iR) can alter results. | 1. Standardize Synthesis Protocol: Maintain precise control over all synthesis parameters (temperature ramps, precursor concentrations, reaction times). 2. Use High-Purity Electrolytes: Employ high-purity water and reagents for electrolyte preparation. Consider electrolyte purification steps if necessary. 3. Develop a Standard Operating Procedure (SOP) for Electrode Preparation: Document and adhere to a strict protocol for preparing catalyst inks and coating electrodes. 4. Calibrate and Standardize Electrochemical Setup: Regularly calibrate the reference electrode and maintain a consistent cell geometry. Always perform iR correction for accurate kinetic analysis. |
Frequently Asked Questions (FAQs)
Q1: Which this compound phase is the most stable?
A1: Generally, phosphorus-rich nickel phosphides (e.g., Ni₅P₄, NiP₂) tend to exhibit higher stability, particularly in acidic media, compared to nickel-rich phases like Ni₁₂P₅.[1][2] The increased phosphorus content is believed to enhance corrosion resistance.
Q2: How does the synthesis method affect the stability of NiₓPᵧ electrocatalysts?
A2: The synthesis method significantly influences the catalyst's phase, morphology, crystallinity, and surface properties, all of which impact stability. For example:
-
Solvothermal/Hydrothermal methods allow for good control over phase and morphology.[2]
-
Thermal phosphidation of nickel precursors (e.g., on nickel foam) can create catalysts with strong substrate adhesion, enhancing durability.[3]
-
Electrodeposition can produce amorphous Ni-P films with high phosphorus content, leading to enhanced stability.[10]
Q3: What is the primary degradation mechanism for this compound electrocatalysts in acidic vs. alkaline media?
A3:
-
In acidic media , the primary degradation mechanism is the chemical dissolution of the this compound, leading to the loss of active material.[1][11]
-
In alkaline media , degradation often involves the in-situ surface transformation of this compound into nickel (oxy)hydroxide species during the oxygen evolution reaction (OER).[5] While this layer can be the true active species, its stability and adhesion to the underlying phosphide are crucial for sustained performance.
Q4: How can I improve the stability of my this compound catalyst for the Hydrogen Evolution Reaction (HER)?
A4: Several strategies can be employed:
-
Increase Phosphorus Content: Synthesize P-rich phases.[2]
-
Doping: Incorporate a second transition metal like cobalt or molybdenum to create a synergistic effect that enhances stability.[4]
-
Nanostructuring: Create hollow or porous nanostructures to accommodate volume changes and prevent pulverization during long-term operation.
-
Carbon Composites: Support the NiₓPᵧ nanoparticles on a stable carbon material (e.g., graphene, carbon nanotubes) to improve conductivity and prevent aggregation.[5][12]
Q5: What are the key parameters to report when evaluating the stability of a new NiₓPᵧ electrocatalyst?
A5: To ensure comprehensive and comparable results, you should report:
-
The change in overpotential required to achieve a specific current density (e.g., 10 mA/cm²) after a set number of cyclic voltammetry cycles or a specific duration of chronopotentiometry.[10][11]
-
The results of long-term chronopotentiometry or chronoamperometry tests, showing the voltage or current density over time (e.g., for 10, 20, or more hours).[13][14]
-
Characterization data (e.g., XRD, XPS, SEM, TEM) of the catalyst before and after stability testing to identify any changes in phase, composition, or morphology.
Quantitative Data Summary
The following tables summarize key performance and stability metrics for various this compound electrocatalysts reported in the literature.
Table 1: HER Performance and Stability of NiₓPᵧ Electrocatalysts in Acidic Media (0.5 M H₂SO₄)
| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability Test | Overpotential Change after Test (mV) |
| Ni₂P Nanoparticles | 130 | 46 | 500 CV cycles | Increase of < 25 mV (at 20 mA/cm²) |
| Electrodeposited Amorphous Ni-P | 222 | Not Reported | 5000 CV cycles | Remained constant |
| Ni₁₂P₅ | Higher than Ni₂P | Higher than Ni₂P | Not specified, but noted as less stable than Ni₂P | Not specified |
Data synthesized from multiple sources for comparative purposes.[1][10][11]
Table 2: HER Performance of Different NiₓPᵧ Phases
| Catalyst Phase | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte |
| Ni₂P (from Ni(acac)₂) | 102 | 46 | Not specified |
| Ni₁₂P₅ (from NiCl₂) | Higher than Ni₂P | Not specified | Not specified |
| Ni₅P₄ | Lower than Ni₂P and Ni₁₂P₅ | 48 | Acidic |
| Ni₁₂P₅/CNT | 129 | 56 | Not specified |
This table illustrates the general trend of HER activity being dependent on the crystalline phase.[3][6]
Experimental Protocols
Protocol 1: Synthesis of Ni₂P Nanoparticles via Hot-Injection Method
This protocol is a representative example of a solution-phase synthesis.
-
Preparation of Nickel Precursor Solution: In a three-neck flask, dissolve nickel acetylacetonate (Ni(acac)₂) in a high-boiling point solvent like 1-octadecene (ODE) with coordinating ligands such as oleylamine (OAm).
-
Degassing: Heat the mixture under vacuum at a moderate temperature (e.g., 120 °C) for 1-2 hours to remove water and oxygen.
-
Phosphorus Precursor Injection: Under an inert atmosphere (e.g., Argon), rapidly inject a solution of trioctylphosphine (TOP), the phosphorus source, into the hot nickel precursor solution at a high temperature (e.g., 300 °C).
-
Growth and Annealing: Maintain the reaction temperature for a specific period (e.g., 1 hour) to allow for nanoparticle growth and crystallization.
-
Isolation and Cleaning: Cool the reaction mixture to room temperature. Add a non-solvent like ethanol or isopropanol to precipitate the nanoparticles. Centrifuge to collect the product. Wash the nanoparticles multiple times with a solvent mixture (e.g., hexane/ethanol) to remove residual surfactants.[8]
-
Characterization: Analyze the resulting nanoparticles using XRD for phase identification, TEM for morphology and size, and XPS for surface composition.
Protocol 2: Accelerated Stability Testing using Cyclic Voltammetry (CV)
-
Working Electrode Preparation: Prepare a catalyst ink by dispersing a known amount of the NiₓPᵧ catalyst in a solvent mixture (e.g., water, isopropanol) with a small amount of Nafion ionomer. Sonicate to ensure a homogeneous dispersion. Drop-cast a specific volume of the ink onto a polished glassy carbon electrode and let it dry.
-
Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared catalyst as the working electrode, a graphite rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE). The electrolyte should be 0.5 M H₂SO₄ for acidic conditions or 1.0 M KOH for alkaline conditions.
-
Initial Polarization Curve: Record an initial linear sweep voltammetry (LSV) or cyclic voltammetry (CV) curve at a slow scan rate (e.g., 2-5 mV/s) to determine the initial catalytic activity (overpotential at a given current density).
-
Accelerated Degradation: Perform a large number of continuous CV cycles (e.g., 500 to 5000 cycles) within a defined potential window at a faster scan rate (e.g., 50-100 mV/s).[10][11]
-
Final Polarization Curve: After the cycling, record a final LSV or CV curve under the same conditions as the initial one.
-
Analysis: Compare the initial and final polarization curves to determine the change in overpotential and assess the stability of the electrocatalyst.
Visualizations
Caption: Degradation pathways for NiₓPᵧ catalysts in acidic and alkaline media.
Caption: Workflow for synthesis and stability evaluation of NiₓPᵧ electrocatalysts.
Caption: A logical flow for troubleshooting poor catalyst stability.
References
- 1. This compound: the effect of phosphorus content on hydrogen evolution activity and corrosion resistance in acidic medium - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA03468F [pubs.rsc.org]
- 2. Nickel sulfide and phosphide electrocatalysts for hydrogen evolution reaction: challenges and future perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04897C [pubs.rsc.org]
- 3. This compound Electrocatalysts for Hydrogen Evolution Reaction [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fast synthesis of this compound nanosheets for ultra-stable hydrogen evolution in seawater splitting - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
"effect of synthesis time on nickel phosphide crystalline phase"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of nickel phosphide. The following information addresses common challenges related to controlling the crystalline phase of this compound, with a specific focus on the influence of synthesis time.
Frequently Asked Questions (FAQs)
Q1: What are the most common crystalline phases of this compound, and why is controlling the phase important?
A1: The most commonly synthesized crystalline phases of this compound include Ni₂P, Ni₁₂P₅, and Ni₅P₄.[1][2][3] Phase control is critical because the crystalline structure significantly influences the material's catalytic activity, electronic properties, and stability.[1][3] For instance, different phases exhibit varying performance in applications like hydrodesulfurization and as electrocatalysts for hydrogen evolution reactions (HER).[3]
Q2: How does synthesis time directly impact the final crystalline phase of this compound?
A2: Synthesis time is a crucial parameter that can dictate the final crystalline phase of this compound. Generally, longer reaction times can lead to the formation of different phases. For example, in some solvothermal synthesis methods, shorter reaction times (e.g., 8 hours) may yield Ni₂P, while longer durations (e.g., 36 hours) can result in the formation of Ni₁₂P₅.[4] This is often due to kinetic versus thermodynamic control, where initial phases may transform into more stable phases over time.
Q3: Besides time, what other synthesis parameters influence the crystalline phase?
A3: Several other factors critically affect the resulting crystalline phase:
-
P:Ni Precursor Molar Ratio: The ratio of the phosphorus source to the nickel source is a primary determinant of the final phase.[1][2][3] Higher P:Ni ratios generally favor the formation of phosphorus-rich phases.[4]
-
Temperature: The reaction temperature plays a significant role in precursor decomposition and the crystallization process.[5][6] Different phases have different formation temperatures.
-
Heating Process: The rate of heating and the specific temperature profile can influence nucleation and growth kinetics, thereby affecting the phase.[1][2]
-
Surfactants and Solvents: The choice of surfactants (e.g., TOPO, HDA) and solvents can direct the formation of specific phases.[7]
Q4: Can I obtain a pure crystalline phase of this compound?
A4: Yes, it is possible to synthesize phase-pure this compound nanoparticles.[5][8] Achieving a single, pure phase requires precise control over the synthesis parameters mentioned above (time, temperature, precursor ratio, etc.). However, in some cases, a mixture of phases may be obtained, especially during transitional periods in the reaction.[4]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Obtained an undesired crystalline phase (e.g., Ni₁₂P₅ instead of Ni₂P). | The synthesis time may have been too long or too short. | Adjust the reaction time based on established protocols. For instance, to obtain Ni₂P instead of Ni₁₂P₅ in certain solvothermal methods, try reducing the reaction duration.[4] |
| The P:Ni precursor ratio was incorrect. | Carefully control the molar ratio of your phosphorus and nickel precursors. A lower P:Ni ratio often favors nickel-rich phases like Ni₁₂P₅.[4] | |
| The reaction temperature was not optimal. | Verify and adjust the synthesis temperature. Higher temperatures can sometimes favor the formation of Ni₁₂P₅ over Ni₂P.[4] | |
| The product is a mixture of different this compound phases. | The reaction may not have reached completion or was stopped during a phase transition. | Increase the synthesis time to allow for the complete conversion to the desired, more stable phase. For example, a mixture of Ni₂P and Ni₅P₄ can convert to pure Ni₅P₄ with increased reaction time.[4] |
| Inhomogeneous mixing of precursors. | Ensure vigorous and uniform stirring throughout the synthesis process to maintain a consistent reaction environment. | |
| The resulting nanoparticles are amorphous instead of crystalline. | The synthesis temperature was too low. | Increase the reaction temperature to promote crystallization. Amorphous this compound can be a precursor to crystalline phases upon further heating.[5][8] |
| Insufficient reaction time for crystallization to occur. | Extend the synthesis duration to allow for the ordering of atoms into a crystalline lattice. | |
| Poor reproducibility of the crystalline phase between batches. | Inconsistent control over synthesis parameters. | Meticulously document and control all reaction parameters, including precursor amounts, solvent volumes, heating rates, reaction time, and temperature. |
| Purity of precursors and solvents. | Use high-purity precursors and solvents to avoid unintended side reactions or the introduction of impurities that could affect phase formation. |
Quantitative Data Summary
The following table summarizes the effect of synthesis time and other key parameters on the resulting this compound crystalline phase, based on reported experimental data.
| Nickel Source | Phosphorus Source | P:Ni Molar Ratio | Temperature (°C) | Time | Resulting Phase(s) |
| Ni(acac)₂ | Trioctylphosphine (TOP) | 0.56 | - | - | Ni₁₂P₅ |
| Ni(acac)₂ | Trioctylphosphine (TOP) | 1.12 | - | - | Ni₁₂P₅ + Ni₂P |
| Ni(acac)₂ | Trioctylphosphine (TOP) | 4.48 | - | 1 h | Ni₂P + Ni₅P₄ |
| Ni(acac)₂ | Trioctylphosphine (TOP) | 4.48 | - | 2 h | Ni₅P₄ |
| Nickel Acetate | Red Phosphorus | - | 195 | 3 h | Initial formation on block surface |
| Nickel Acetate | Red Phosphorus | - | 195 | 7 h | Nanowire growth with cavity |
| Nickel Acetate | Red Phosphorus | - | 195 | 30 h | Ni₂P nanowires |
| Ni Foam | Red Phosphorus | - | - | 1 h | Ni-P |
| Ni Foam | Red Phosphorus | - | - | 2 h | Ni-P (Optimal for HER/OER) |
| Ni Foam | Red Phosphorus | - | - | 3 h | Ni-P |
Note: "-" indicates that the specific value was not provided in the cited source.
Experimental Protocols
Wet Chemical Synthesis of Ni₅P₄, Ni₂P, and Ni₁₂P₅ Nanocrystals
This method allows for phase control by varying the P/Ni precursor molar ratio, heating process, and reaction time.[1][2]
-
Materials: Nickel(II) acetylacetonate (Ni(acac)₂), Trioctylphosphine (TOP), Oleylamine (OAm), 1-octadecene (ODE).
-
Procedure:
-
In a three-neck flask, dissolve Ni(acac)₂ in OAm and ODE.
-
Degas the mixture under vacuum at a specified temperature.
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Under an inert atmosphere (e.g., Argon), inject the desired amount of TOP (to achieve the target P:Ni ratio).
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Heat the mixture to the synthesis temperature and maintain for a specific duration (e.g., 1-2 hours). The phase of the resulting nanocrystals will depend on the P/Ni ratio and reaction time.
-
Cool the reaction mixture to room temperature.
-
Isolate the nanocrystals by adding a non-solvent (e.g., ethanol) and centrifuging.
-
Wash the product multiple times with a mixture of a non-solvent and a solvent (e.g., hexane) and redisperse in a suitable solvent.
-
Hydrothermal Synthesis of Ni₂P Nanowires
This one-step hydrothermal method yields Ni₂P nanowires.[9]
-
Materials: Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O), red phosphorus, hexadecyl trimethyl ammonium bromide (CTAB), deionized water.
-
Procedure:
-
Dissolve Ni(CH₃COO)₂·4H₂O, red phosphorus, and CTAB in deionized water.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave to 195°C and maintain this temperature for 30 hours.
-
Allow the autoclave to cool to room temperature.
-
Collect the precipitate by filtration.
-
Wash the product with deionized water and ethanol.
-
Dry the final product overnight.
-
Visualizations
References
- 1. Phase-Controlled Synthesis of this compound Nanocrystals and Their Electrocatalytic Performance for the Hydrogen Evolution Reaction. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Nickel sulfide and phosphide electrocatalysts for hydrogen evolution reaction: challenges and future perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04897C [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. Phase transformations in the this compound system induced by transition-metal doping and their electro-catalytic study - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE01866C [pubs.rsc.org]
- 8. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of this compound with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | One-Step Synthesis of Bifunctional this compound Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
"unsteady performance and dissolution of nickel phosphide electrocatalysts"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the unsteady performance and dissolution of nickel phosphide electrocatalysts. The information is tailored for researchers, scientists, and professionals in drug development who may utilize these materials in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common this compound phases, and how does the phosphorus content affect their stability and activity?
A1: Several crystalline phases of this compound exist, with the most common being Ni₃P, Ni₁₂P₅, Ni₂P, Ni₅P₄, NiP, NiP₂, and NiP₃.[1] The ratio of nickel to phosphorus (Ni:P) is a critical factor that influences both the electrocatalytic activity and the stability of the material.[2]
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P-rich vs. Ni-rich Phases: Generally, phosphorus-rich nickel phosphides tend to exhibit higher stability, particularly in acidic conditions, compared to nickel-rich phases.[3][4] Conversely, metal-rich phosphides may offer better electronic conductivity but are often less stable.[3]
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Activity Trends: For the hydrogen evolution reaction (HER), the catalytic performance of different phases often follows the order of Ni₅P₄ > Ni₂P > Ni₁₂P₅, suggesting that Ni-poor phosphides can show higher activity.[1][5] For the oxygen evolution reaction (OER), a higher Ni:P ratio has been suggested to lead to a more stable structure.[2]
-
Dissolution: Unsteady performance is frequently linked to the dissolution of the electrocatalyst in the electrolyte.[4] For instance, electrodeposited Ni-P alloys can be too unstable in acidic environments to yield reproducible results.[3]
Q2: My this compound catalyst shows an initial high activity for the Hydrogen Evolution Reaction (HER), but the performance degrades quickly. What are the potential causes?
A2: Rapid performance degradation is a common issue and can be attributed to several factors:
-
Phase Instability: The catalyst's crystalline phase may not be stable under the applied potential and electrolyte conditions. This can lead to phase transformation or amorphization. For example, Ni₂P can degrade in both acidic and alkaline solutions.[6][7]
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Surface Oxidation/Passivation: In certain potential windows, a native thin oxide or phosphate layer can form on the catalyst surface.[3] This layer can act as a barrier, increasing overpotential and hindering the reaction.
-
Phosphorus Leaching: Phosphorus can be removed from the surface layer of the catalyst during prolonged operation, leading to a change in the surface composition and a decrease in active sites.[8]
-
Physical Detachment: The catalyst material may physically detach from the electrode substrate during vigorous hydrogen evolution due to poor adhesion or mechanical stress from bubble formation.[9]
Q3: How does the choice of electrolyte (acidic vs. alkaline) impact the stability of this compound electrocatalysts?
A3: The electrolyte pH plays a crucial role in the stability of this compound catalysts.
-
Acidic Media (e.g., 0.5 M H₂SO₄): Many nickel phosphides exhibit significant stability challenges in strong acids.[6] While more stable than some non-noble metals, they can still undergo corrosion and dissolution.[3] For instance, after 500 cyclic voltammetry sweeps in 0.50 M H₂SO₄, the overpotential for Ni₂P nanoparticles to achieve a current density of 20 mA/cm² increased from 130 mV to 155 mV.[7]
-
Alkaline Media (e.g., 1.0 M KOH): While some nickel phosphides show good performance for both HER and OER in alkaline solutions, stability can still be a concern.[7][10] During OER, the surface of this compound often transforms into nickel oxyhydroxide, which is believed to be the true active species.[2] However, the underlying phosphide can still be susceptible to degradation. For example, Ni₂P has been observed to degrade quickly to metallic Ni in 1.0 M KOH.[7]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in electrochemical measurements.
This guide helps diagnose the root causes of variability in performance metrics like overpotential and Tafel slope.
Caption: Troubleshooting workflow for inconsistent results.
Issue 2: The overpotential of my catalyst increases significantly during long-term stability tests (chronoamperometry/chronopotentiometry).
This guide addresses performance decay during continuous operation.
Caption: Diagnosing catalyst degradation during stability tests.
Performance Data Summary
The following tables summarize key performance metrics for various this compound electrocatalysts under different conditions, as reported in the literature.
Table 1: HER Performance in Acidic Electrolyte (0.5 M H₂SO₄)
| Catalyst Phase | Substrate/Support | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability Note |
| Ni₂P (nanoparticles) | Ti foil | 130 | - | Overpotential increased by <25 mV after 500 CV cycles[7] |
| Ni₂P (porous nanosheets) | Carbon Cloth | 63 | - | Stable for 168 hours at 10 mA/cm²[5] |
| Ni₁₂P₅ | Glassy Carbon | Higher than Ni₂P | Higher than Ni₂P | More stable current than Ni₂P in chronoamperometry[3] |
| Ni-P (amorphous) | Glassy Carbon | 144 | - | -[11] |
| Ni-P 300 (crystallized) | Glassy Carbon | 65 | 44 | Stable for over 100 hours at 10 mA/cm²[9] |
Table 2: HER & OER Performance in Alkaline Electrolyte (1.0 M KOH)
| Catalyst Phase | Substrate/Support | Task | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability Note |
| Ni₂P (nanowires) | - | HER | 320 | 73 | Described as "sturdy"[10] |
| Ni₂P (nanowires) | - | OER | 280 (at 1.51 V vs RHE) | 46 | -[10] |
| Ni₂P/rGO | - | HER/OER | 1.61 V for full cell | - | Excellent stability[5] |
Key Experimental Protocols
Protocol 1: Synthesis of Ni₂P Nanowires via Hydrothermal Method [10]
-
Preparation of Precursor Solution: Dissolve 2 mmol of Nickel(II) acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O), 9 mmol of red phosphorus, and 1 mmol of hexadecyl trimethyl ammonium bromide (CTAB) in 60 ml of pure water.
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Hydrothermal Reaction: Transfer the solution into a 100 ml Teflon-lined stainless steel autoclave.
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Heating: Heat the autoclave at 195°C for 30 hours.
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Cooling and Collection: Allow the autoclave to cool to room temperature naturally.
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Washing: Collect the product by centrifugation, wash it with deionized water and ethanol several times to remove any impurities.
-
Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.
Protocol 2: Preparation of a Working Electrode for Electrochemical Testing [10]
-
Catalyst Ink Preparation: Disperse 5 mg of the synthesized this compound electrocatalyst and 1 mg of Ketjen black (conductive additive) in a mixture of 968 µL of water/ethanol (4:1 volume ratio).
-
Nafion Addition: Add 32 µL of 5 wt% Nafion solution to the dispersion. Nafion acts as a binder to hold the catalyst on the electrode.
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Sonication: Sonicate the mixture for at least 30 minutes to form a homogeneous catalyst ink.
-
Deposition: Drop-cast a specific volume of the ink onto the surface of a polished glassy carbon electrode (or other substrate like carbon cloth or nickel foam). The loading is typically controlled, for example, to 0.175 mg/cm².
-
Drying: Allow the electrode to dry at room temperature.
Protocol 3: Electrochemical Characterization (HER in Acidic Media) [12]
-
Electrochemical Cell Setup: Use a standard three-electrode cell.
-
Working Electrode: The prepared catalyst-coated electrode.
-
Counter Electrode: A graphite rod or platinum wire.
-
Reference Electrode: Ag/AgCl (in 3 M KCl) or a Saturated Calomel Electrode (SCE).
-
-
Electrolyte: 0.5 M H₂SO₄ solution. Vigorously stir the electrolyte during tests.
-
Potential Conversion: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ag/AgCl) + E°(Ag/AgCl) + 0.059 × pH.
-
Linear Sweep Voltammetry (LSV): Record polarization curves by sweeping the potential at a slow scan rate (e.g., 2-5 mV/s) to minimize capacitive currents.
-
Tafel Analysis: Plot the overpotential (η) against log(|j|), where j is the current density. The linear portion of this plot gives the Tafel slope.
-
Stability Testing (Chronopotentiometry): Apply a constant current density (e.g., -10 mA/cm²) and record the potential over time (e.g., for 24-100 hours) to assess long-term stability.[11]
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS at a specific overpotential with a small AC amplitude (e.g., 5 mV) over a frequency range (e.g., 100 kHz to 0.1 Hz) to analyze charge transfer resistance.[11]
Caption: General experimental workflow for catalyst evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. orbit.dtu.dk [orbit.dtu.dk]
- 3. This compound: the effect of phosphorus content on hydrogen evolution activity and corrosion resistance in acidic medium - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA03468F [pubs.rsc.org]
- 4. Nickel sulfide and phosphide electrocatalysts for hydrogen evolution reaction: challenges and future perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04897C [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | One-Step Synthesis of Bifunctional this compound Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
- 11. open.library.ubc.ca [open.library.ubc.ca]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Controlling Nickel Phosphide Structure and Morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of nickel phosphide with controlled structure and morphology.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Issue 1: Incorrect or Mixed Phases of this compound Obtained
-
Question: My XRD analysis shows a mixture of this compound phases (e.g., Ni₂P, Ni₁₂P₅, and Ni₅P₄) or the presence of nickel metal/oxide impurities, but I was targeting a single phase. What could be the cause?
-
Answer: The formation of specific this compound phases is highly sensitive to several experimental parameters. Here are the most common factors to investigate:
-
P:Ni Precursor Ratio: The molar ratio of the phosphorus to nickel precursor is a critical determinant of the final phase. A low P:Ni ratio tends to favor nickel-rich phases like Ni₁₂P₅, while a higher ratio promotes the formation of phosphorus-rich phases such as Ni₂P and Ni₅P₄.[1][2][3][4] Carefully check the stoichiometry of your precursors.
-
Reaction Temperature and Time: The reaction temperature and duration significantly influence the phosphidation process. Higher temperatures and longer reaction times generally favor the formation of more thermodynamically stable and phosphorus-rich phases.[1][2][5] For instance, in some syntheses, Ni₁₂P₅ can be formed at shorter reaction times, which then converts to Ni₂P with prolonged heating.[6][7]
-
Phosphorus Source Reactivity: The type of phosphorus source used (e.g., trioctylphosphine (TOP), triphenylphosphine (TPP), red phosphorus, sodium hypophosphite) has a major impact on reactivity and the temperature at which phosphorus becomes available to react with nickel.[8][9][10] The decomposition temperature of the phosphorus precursor must be compatible with the reaction conditions.
-
Incomplete Reaction: Insufficient reaction time or a temperature that is too low may lead to incomplete conversion of precursors or intermediate phases, resulting in a mixed-phase product.
-
Oxygen Contamination: The presence of oxygen during synthesis can lead to the formation of nickel oxides. Ensure all reactions are carried out under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[11]
-
Issue 2: Poor Control Over Nanoparticle Size and Monodispersity
-
Question: The TEM images of my this compound nanoparticles show a wide size distribution and aggregation. How can I improve the monodispersity and control the particle size?
-
Answer: Achieving uniform and size-controlled nanoparticles requires careful control over nucleation and growth kinetics. Consider the following factors:
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Capping Agents/Surfactants: The choice and concentration of capping agents, such as oleylamine (OAm) or trioctylphosphine oxide (TOPO), are crucial for controlling particle size and preventing aggregation.[1][11][12] These molecules bind to the nanoparticle surface, moderating growth and providing colloidal stability. The concentration of the capping agent can also influence the final size; for example, increasing the oleylamine concentration can lead to smaller particles.
-
Injection Temperature and Rate: In "hot-injection" synthesis methods, the temperature of the reaction mixture at the moment of precursor injection significantly affects nucleation. A rapid injection at a high temperature generally leads to a burst of nucleation, resulting in smaller and more monodisperse nanoparticles.
-
Precursor Concentration: The overall concentration of nickel and phosphorus precursors can influence the number of nuclei formed and the subsequent growth rate.[11] Adjusting the precursor concentration can be a tool to tune the final particle size.
-
Aging Temperature: The temperature at which the nanoparticles are aged after nucleation affects their growth. Higher aging temperatures can lead to larger particles through Ostwald ripening.[11]
-
Issue 3: Unexpected Morphology (e.g., Hollow vs. Solid Nanoparticles)
-
Question: I am trying to synthesize solid nanoparticles, but my results show hollow structures (or vice versa). What determines the morphology of the this compound nanoparticles?
-
Answer: The formation of hollow versus solid nanostructures is often linked to the reaction mechanism, particularly the diffusion rates of the reacting species.
-
Kirkendall Effect: The formation of hollow nanostructures in this compound is often attributed to the Kirkendall effect, where the outward diffusion of nickel atoms is faster than the inward diffusion of phosphorus atoms during the phosphidation of nickel nanoparticles.[8]
-
P:Ni Precursor Ratio: The initial P:Ni ratio can influence the final morphology. In some systems, a low P:Ni ratio favors the formation of large, hollow particles, while a high P:Ni ratio leads to small, solid particles.[1][2]
-
Reaction Pathway: The specific synthesis route plays a significant role. For instance, the direct phosphidation of pre-formed nickel nanoparticles is a common route to hollow structures. One-pot syntheses where nickel reduction and phosphidation occur concurrently may offer more control over producing solid particles.[8][13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common nickel and phosphorus precursors used for synthesizing this compound?
A1: Commonly used precursors include:
-
Nickel Sources: Nickel(II) acetylacetonate (Ni(acac)₂), nickel chloride (NiCl₂), nickel nitrate (Ni(NO₃)₂), and bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂).[11][14][15]
-
Phosphorus Sources: Trioctylphosphine (TOP), triphenylphosphine (TPP), red phosphorus, and sodium hypophosphite.[3][8][9][10][14] TOP is widely used in colloidal synthesis as it also acts as a capping agent.[8][13]
Q2: How can I control the phase of this compound (e.g., Ni₁₂P₅ vs. Ni₂P)?
A2: Phase control is primarily achieved by manipulating the following interdependent parameters:
-
P:Ni Ratio: This is a key lever. Low P:Ni ratios favor Ni-rich phases like Ni₁₂P₅, while high ratios favor Ni₂P and more P-rich phases.[1][2][3]
-
Temperature and Time: Increasing the reaction temperature and time generally drives the reaction towards the more thermodynamically stable Ni₂P phase.[1][2] Shorter reaction times may yield Ni₁₂P₅.[6][7]
-
Oleylamine Concentration: The amount of oleylamine can also influence the phase. For instance, increasing the oleylamine concentration can allow for the formation of Ni₁₂P₅ even at high P:Ni ratios that would typically favor Ni₂P.[1][2]
Q3: What is the role of oleylamine (OAm) in this compound synthesis?
A3: Oleylamine is a versatile reagent in the synthesis of this compound nanoparticles and can function as a:
-
Solvent: It is a high-boiling point solvent suitable for high-temperature colloidal synthesis.
-
Reducing Agent: It can reduce Ni(II) precursors to Ni(0), which is an essential step in many synthesis pathways.[8]
-
Capping Agent: It coordinates to the surface of the growing nanoparticles, controlling their size, shape, and preventing aggregation.[1][2]
Q4: Can I synthesize this compound using a method that does not involve organophosphines like TOP?
A4: Yes, several methods avoid the use of pyrophoric and toxic organophosphines. These include:
-
Hydrothermal/Solvothermal Synthesis: These methods often use less hazardous phosphorus sources like red phosphorus or sodium hypophosphite in an aqueous or solvent-based system at elevated temperature and pressure.[14][16][17]
-
Solid-State Reaction: Nanoparticles of Ni₂P can be prepared by a solid-phase reaction between a nickel salt and sodium hypophosphite at relatively low temperatures under an inert atmosphere.[9][10]
-
Electrodeposition: This technique can be used to deposit thin films of this compound onto a conductive substrate from an electrolytic bath.[18][19]
Quantitative Data Summary
The following tables summarize the influence of key experimental parameters on the resulting this compound phase and morphology, based on findings from the cited literature.
Table 1: Effect of P:Ni Ratio and Temperature on this compound Phase
| P:Ni Ratio | Temperature (°C) | Resulting Phase(s) | Reference |
| Low | 300-350 | Ni₁₂P₅ | [1][2] |
| High | 300-350 | Ni₂P | [1][2] |
| 1:1 (P/Ni) | 240 | Ni particles | [13] |
| >9:1 (P/Ni) | 240 | Amorphous NiₓPᵧ | [13] |
| 0.65 (P:Ni) | 330 | Ni₁₂P₅ | [4] |
| 8.75 (P:Ni) | 330 | Ni₅P₄ | [4] |
Table 2: Influence of Synthesis Parameters on Nanoparticle Morphology
| Key Parameter | Variation | Resulting Morphology | Reference |
| P:Ni Ratio | Low | Large, hollow particles | [1][2] |
| P:Ni Ratio | High | Small, solid particles | [1][2] |
| Synthesis Method | Phosphidation of Ni NPs | Hollow Ni₂P | [8] |
| Dropping Rate of Metal Source | Varied | Nanorods vs. Nanoparticles | [20] |
Experimental Protocols
Protocol 1: Thermal Decomposition for Ni₁₂P₅ Nanoparticles
This protocol is adapted from a typical thermal decomposition synthesis.[11]
-
Preparation of Ni-oleylamine complex: In a three-neck flask, react 0.257 g of Ni(acac)₂ with 1.55 g of oleylamine at 100 °C for 30 minutes under an inert atmosphere.
-
Degassing: Inject 5 mL of dioctyl ether into the flask and degas the solution for 1 hour at 100 °C under vacuum.
-
Phosphorus Precursor Injection: Under an argon atmosphere, inject 0.3 mL of tributylphosphine (TBP) into the nickel complex solution.
-
Heating and Aging: Heat the solution to 280 °C with a heating rate of 2 °C/min and maintain this temperature for 30 minutes.
-
Product Isolation: After the reaction, cool the solution to room temperature. Add a non-solvent like ethanol to precipitate the nanoparticles. Centrifuge the mixture to collect the nanoparticles and wash them several times with a mixture of hexane and ethanol.
Protocol 2: Hydrothermal Synthesis of Ni₂P
This protocol is a general representation of a hydrothermal synthesis route.[14][17]
-
Precursor Solution: In a beaker, dissolve nickel chloride (NiCl₂) and red phosphorus in a suitable solvent (e.g., water or ethanol). An alkali source like ethanolamine may be used to facilitate the reaction.
-
Surfactant Addition: Add a surfactant such as polyvinylpyrrolidone (PVP) to control particle growth and prevent aggregation.
-
Hydrothermal Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 160-180 °C) for a set duration (e.g., 10-20 hours).
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the product by filtration or centrifugation, wash it with deionized water and ethanol, and dry it in a vacuum oven.
Visualizations
References
- 1. Synthetic levers enabling independent control of phase, size, and morphology in this compound nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An efficient method for the synthesis of this compound nanocrystals via thermal decomposition of single-source precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. An efficient method for the synthesis of this compound nanocrystals via thermal decomposition of single-source precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of this compound with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New synthesis method for this compound nanoparticles: solid phase reaction of nickel cations with hypophosphites - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Phase-control synthesis and catalytic property of this compound nanospheres | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Electrocatalytic Properties of Pulse-Reverse Electrodeposited this compound for Hydrogen Evolution Reaction [frontiersin.org]
- 19. cdmf.org.br [cdmf.org.br]
- 20. researchgate.net [researchgate.net]
"effect of phosphorus content on nickel phosphide corrosion resistance"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nickel phosphide, specifically focusing on the effect of phosphorus content on its corrosion resistance.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing phosphorus content on the corrosion resistance of this compound?
A1: Increasing the phosphorus content in this compound alloys generally leads to a significant improvement in corrosion resistance, particularly in acidic environments.[1][2][3][4][5] This is attributed to several factors, including the formation of a more amorphous (glass-like) structure, which lacks grain boundaries that are susceptible to corrosion.[1][6][7] Additionally, the presence of phosphorus promotes the formation of a protective passive film.[1]
Q2: How does the structure of this compound change with phosphorus content, and why does this affect corrosion?
A2: this compound coatings can range from crystalline to amorphous.[8][9] At lower phosphorus concentrations, the structure is typically crystalline. As the phosphorus content increases (generally above 9 wt%), the structure becomes more amorphous.[10] This amorphous structure is highly resistant to corrosion because it lacks the grain boundaries and crystalline defects that act as initiation sites for corrosive attack.[1][6]
Q3: Are there different classifications of nickel-phosphorus (Ni-P) coatings based on phosphorus content?
A3: Yes, electroless nickel-phosphorus coatings are often categorized based on their phosphorus content, which in turn dictates their primary properties:
-
Low Phosphorus (1-5 wt% P): These coatings are characterized by their high hardness and wear resistance but offer lower corrosion protection compared to their high-phosphorus counterparts.[10]
-
Medium Phosphorus (5-9 wt% P): This type provides a balance of hardness, wear resistance, and corrosion resistance.[10]
-
High Phosphorus (>9 wt% P): These coatings exhibit the best corrosion resistance, especially in acidic and chloride-containing environments, due to their amorphous structure.[11][12] They are also non-magnetic.
Q4: What is the role of the passive film in the corrosion protection of this compound?
A4: During exposure to a corrosive environment, the phosphorus in the this compound alloy can be oxidized to form a stable and protective passive film, likely composed of phosphates.[1] This film acts as a barrier, isolating the underlying material from the corrosive medium and significantly reducing the rate of corrosion.
Troubleshooting Guide
Issue 1: Inconsistent or poor corrosion resistance in high-phosphorus Ni-P coatings.
-
Possible Cause 1: Inaccurate Phosphorus Content. The actual phosphorus content in the deposited coating may be lower than intended, leading to a more crystalline and less resistant structure.
-
Troubleshooting Step: Verify the phosphorus content of your coating using analytical techniques such as X-ray fluorescence (XRF) or energy-dispersive X-ray spectroscopy (EDS). Adjust deposition parameters (e.g., bath composition, pH, temperature) to achieve the desired high phosphorus content.
-
-
Possible Cause 2: Porosity in the Coating. A porous coating can allow the corrosive medium to penetrate and attack the substrate material, leading to premature failure.[8]
-
Troubleshooting Step: Evaluate the coating's porosity using methods like the Ferroxyl test.[8] Optimize the plating process to minimize porosity; this may involve adjustments to bath chemistry, surface preparation of the substrate, and deposition rate.
-
-
Possible Cause 3: Contamination in the Plating Bath. The co-deposition of contaminants like lead, cadmium, or sulfides, often used as stabilizers in electroless nickel baths, can significantly degrade the corrosion resistance of the coating.[12]
-
Troubleshooting Step: Analyze the plating bath for contaminants. If necessary, use high-purity chemicals and consider alternative, less detrimental stabilizers.
-
Issue 2: Unexpectedly high corrosion rates in acidic media.
-
Possible Cause 1: Crystalline Phases in the Coating. Even in high-phosphorus coatings, heat treatment or improper deposition can lead to the precipitation of crystalline phases, which are less corrosion-resistant.
-
Troubleshooting Step: Use X-ray diffraction (XRD) to analyze the crystal structure of your coating. If crystalline phases are present, review your deposition and any post-treatment processes to ensure an amorphous structure is maintained.
-
-
Possible Cause 2: Aggressive Corrosive Environment. While high-phosphorus Ni-P has excellent corrosion resistance, extremely aggressive environments (e.g., hot, oxidizing acids) can still cause significant corrosion.[1]
-
Troubleshooting Step: Characterize the specific corrosive environment (concentration, temperature, aeration). It may be necessary to consider a different material or a thicker Ni-P coating for very harsh conditions.
-
Data Presentation
Table 1: Effect of Phosphorus Content on the Electrochemical Corrosion Parameters of this compound in Acidic and Neutral Solutions.
| Material/Phosphorus Content | Environment | Corrosion Potential (Ecorr) (V vs. reference) | Corrosion Current Density (Icorr) (A/cm²) | Reference |
| Electrodeposited Ni-P (8 at% P) | 0.5 M H₂SO₄ | More negative than high-P Ni₂P | Higher than high-P Ni₂P | [2] |
| Ni₁₂P₅ (29 at% P) | 0.5 M H₂SO₄ | More positive than electrodeposited Ni-P | Lower than electrodeposited Ni-P | [1][2] |
| Ni₂P (33 at% P) | 0.5 M H₂SO₄ | More positive than Ni₁₂P₅ | Lower than electrodeposited Ni-P | [1][2] |
| Ni-P (3.34 wt% P) | 3.5 wt% NaCl (non-aerated) | Not specified | 4.22 x 10⁻⁶ | [6] |
| Ni-P (13.30 wt% P) | 3.5 wt% NaCl (non-aerated) | Not specified | 0.60 x 10⁻⁶ | [6] |
| Crystalline Ni-P Coating | Not specified | -0.460 | Higher Icorr | [9] |
| Amorphous Ni-P Coating (13.1 wt% P) | Not specified | -0.471 | Lower Icorr | [9] |
Note: Direct comparison of values between different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
1. Preparation of this compound Coatings with Varying Phosphorus Content
This protocol provides a general guideline for preparing Ni-P coatings. The specific parameters will need to be optimized to achieve the desired phosphorus content.
-
Materials: Nickel source (e.g., nickel chloride hexahydrate, nickel sulfate), reducing agent and phosphorus source (e.g., sodium hypophosphite), complexing agents/stabilizers (e.g., organic acids), pH buffer (e.g., boric acid), substrate (e.g., carbon steel, copper), deionized water.[1][2]
-
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate by degreasing, followed by rinsing with deionized water. An acid activation step may be required depending on the substrate material.
-
Plating Bath Preparation: Dissolve the nickel source, reducing agent, and other components in deionized water in a suitable vessel. Adjust the pH of the bath to the desired level (typically in the acidic or alkaline range, which influences the phosphorus content).
-
Deposition: Immerse the prepared substrate in the heated plating bath. The temperature is a critical parameter affecting the deposition rate and phosphorus content. Maintain a constant temperature throughout the deposition process.
-
Post-Treatment: After the desired coating thickness is achieved, remove the substrate from the bath, rinse thoroughly with deionized water, and dry.
-
2. Electrochemical Corrosion Testing (Potentiodynamic Polarization)
This protocol outlines the steps for evaluating the corrosion resistance of Ni-P coatings.
-
Equipment: Potentiostat, electrochemical cell with a three-electrode setup (working electrode: Ni-P coated sample, reference electrode: e.g., Saturated Calomel Electrode (SCE) or Ag/AgCl, counter electrode: e.g., platinum or graphite).
-
Electrolyte: The corrosive solution of interest (e.g., 0.5 M H₂SO₄, 3.5% NaCl solution).
-
Procedure:
-
Sample Preparation: Mount the Ni-P coated sample as the working electrode, ensuring that only a well-defined surface area is exposed to the electrolyte.
-
Open Circuit Potential (OCP) Measurement: Immerse the electrodes in the electrolyte and monitor the OCP until it stabilizes.
-
Potentiodynamic Polarization Scan: Scan the potential from a value more negative than the OCP to a more positive value at a slow, constant scan rate (e.g., 1 mV/s).
-
Data Analysis: Plot the resulting current density versus the applied potential on a semi-logarithmic scale (Tafel plot). From this plot, determine the corrosion potential (Ecorr) and the corrosion current density (Icorr). A lower Icorr value indicates better corrosion resistance.
-
Visualizations
Caption: Relationship between phosphorus content, microstructure, and corrosion resistance.
References
- 1. This compound: the effect of phosphorus content on hydrogen evolution activity and corrosion resistance in acidic medium - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA03468F [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. This compound: the effect of phosphorus content on hydrogen evolution activity and corrosion resistance in acidic medium - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. A review on the corrosion resistance of electroless Ni-P ... [degruyterbrill.com]
- 7. mdpi.com [mdpi.com]
- 8. Quality of Electroless Ni-P (Nickel-Phosphorus) Coatings Applied in Oil Production Equipment with Salinity [scirp.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phosphorus Content Effects in Electroless Nickel Coatings [eureka.patsnap.com]
- 11. High Phosphorus Electroless Nickel Coatings | Plating Services [pfiinc.com]
- 12. twincityplating.com [twincityplating.com]
Technical Support Center: Surface Ligation Chemistry in Catalytic Hydrodesulfurization (HDS)
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with catalytic hydrodesulfurization (HDS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving surface ligation chemistry on HDS catalysts.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your HDS experiments.
Problem: Low HDS activity after catalyst synthesis and sulfidation.
Possible Causes and Solutions:
-
Incomplete Sulfidation: The active phase of CoMo or NiMo catalysts is the sulfide form. Incomplete sulfidation will result in lower activity.
-
Verification: Use X-ray Photoelectron Spectroscopy (XPS) to determine the sulfidation degree of Mo and the promoter metal (Co or Ni).[1]
-
Solution: Ensure proper sulfidation protocol. The catalyst should not be exposed to a hydrogen environment at temperatures above 232°C for extended periods before sulfidation, as this can lead to the reduction of metal oxides to metallic states that are difficult to sulfide.[2] Use a suitable sulfiding agent and ensure the temperature ramps and hold times are appropriate for your specific catalyst system.[2]
-
-
Poor Dispersion of Active Metals: Agglomeration of the active metal sulfides can lead to a decrease in the number of active sites.
-
Verification: High-resolution transmission electron microscopy (HRTEM) can be used to visualize the dispersion and morphology of the MoS2 slabs.
-
Solution: The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) or citric acid (CA) during the impregnation step can improve the dispersion of the active metals.[3][4]
-
-
Residual Ligands Blocking Active Sites: If the chelating ligands used during synthesis are not completely removed, they can block the active sites.
-
Verification: Fourier-transform infrared spectroscopy (FTIR) can be used to detect the presence of residual organic ligands on the catalyst surface.
-
Solution: A calcination step after impregnation and before sulfidation can help to remove the organic ligands. However, the calcination temperature must be carefully controlled to avoid negative effects on the catalyst structure.[5]
-
-
Feedstock Contaminants: The presence of impurities in your feedstock can poison the catalyst.
Problem: Poor selectivity towards the desired desulfurization pathway (DDS vs. HYD).
Possible Causes and Solutions:
-
Incorrect Promoter-to-Molybdenum Ratio: The ratio of the promoter metal (Co or Ni) to molybdenum can significantly influence the selectivity of the HDS reaction.
-
Verification: Compare the product distribution (e.g., biphenyl from the direct desulfurization of dibenzothiophene vs. cyclohexylbenzene from the hydrogenation pathway) for catalysts with different Co/Mo or Ni/Mo ratios.
-
Solution: Optimize the Co/Mo or Ni/Mo ratio in your catalyst synthesis to favor the desired reaction pathway. For instance, Co-promoted catalysts are generally more selective for the direct desulfurization (DDS) pathway.[3]
-
-
Nature of the Surface Ligand: The choice of chelating agent can influence the morphology of the MoS2 slabs and the nature of the active sites, thereby affecting selectivity.
-
Verification: Characterize the catalyst morphology using HRTEM and correlate it with the product selectivity.
-
Solution: Experiment with different chelating agents. For example, it has been reported that CoMo-AA/γ-Al2O3 presents a higher hydrogenation (HYD) to direct desulfurization (DDS) ratio compared to catalysts prepared with citric acid or EDTA.[3]
-
Problem: Rapid catalyst deactivation.
Possible Causes and Solutions:
-
Coke Deposition: The formation of carbonaceous deposits (coke) on the catalyst surface is a common cause of deactivation.[6][8]
-
Verification: Temperature-programmed oxidation (TPO) or thermogravimetric analysis (TGA) can be used to quantify the amount of coke on the catalyst.
-
Solution: Optimize reaction conditions to minimize coke formation, such as increasing the hydrogen partial pressure and using lower reaction temperatures.[6] Avoid using cracked stocks in the feed immediately after sulfiding.[9]
-
-
Metal Contamination: Deposition of metals like nickel and vanadium from the feedstock onto the catalyst surface can block active sites and pores.[6][8]
-
Verification: Use techniques like inductively coupled plasma-atomic emission spectroscopy (ICP-AES) or X-ray fluorescence (XRF) to analyze the elemental composition of the spent catalyst.
-
Solution: Implement feedstock pre-treatment to remove metal contaminants or use a guard bed to trap them before they reach the main catalyst bed.[6]
-
-
Sintering of Active Phases: At high reaction temperatures, the active metal sulfide particles can agglomerate (sinter), leading to a loss of active surface area.
-
Verification: HRTEM can be used to observe changes in the particle size and morphology of the active phase in fresh versus spent catalysts.
-
Solution: Operate at the lowest possible temperature that still achieves the desired conversion. The choice of support material can also influence the thermal stability of the catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of surface ligands in HDS catalyst preparation?
A1: Surface ligands, typically chelating agents like EDTA and citric acid, are used during the impregnation step of catalyst synthesis to improve the dispersion of the active metal (e.g., Mo) and the promoter (e.g., Co or Ni) on the support material (e.g., γ-Al2O3).[3][4] This improved dispersion leads to a higher number of active sites and, consequently, enhanced catalytic activity. Ligands can also influence the sulfidation process, promoting the formation of the desired active Co-Mo-S (Type II) phase.[3]
Q2: How do I choose the right chelating agent for my HDS catalyst synthesis?
A2: The choice of chelating agent can impact the final properties and performance of the catalyst. Common chelating agents include ethylenediaminetetraacetic acid (EDTA), citric acid (CA), and nitrilotriacetic acid (NTA).[3][10] The selection depends on the desired outcome. For example, some studies have shown that citric acid can lead to higher overall HDS activity, while acetic acid might favor the hydrogenation pathway.[3] It is recommended to consult the literature for specific applications and to perform experimental screening of different ligands.
Q3: What are the main reaction pathways in hydrodesulfurization, and how do ligands affect them?
A3: The two main reaction pathways for the HDS of dibenzothiophene (DBT), a model sulfur compound, are the direct desulfurization (DDS) pathway, which leads to the formation of biphenyl, and the hydrogenation (HYD) pathway, which proceeds through the hydrogenation of one of the aromatic rings before sulfur removal to form cyclohexylbenzene.[3] Surface ligands can influence the selectivity towards one of these pathways by modifying the morphology and electronic properties of the active Co-Mo-S sites.[3]
Q4: What are the key characterization techniques for ligand-modified HDS catalysts?
A4: A combination of characterization techniques is essential to understand the properties of your catalyst. Key techniques include:
-
N2 physisorption (BET): To determine the surface area and pore size distribution.[3]
-
X-ray Diffraction (XRD): To identify the crystalline phases present in the catalyst.[3]
-
High-Resolution Transmission Electron Microscopy (HRTEM): To visualize the morphology and dispersion of the active MoS2 slabs.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and the sulfidation state of the metals.[1][3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups on the catalyst surface, including residual ligands.[3]
-
Temperature-Programmed Reduction (TPR): To study the reducibility of the metal oxides.
Q5: How can I avoid catalyst poisoning during HDS reactions?
A5: Catalyst poisoning is a major cause of deactivation. To mitigate this, consider the following:
-
Feedstock Analysis: Thoroughly analyze your feedstock for potential poisons such as nitrogen compounds, arsenic, silicon, and heavy metals (e.g., Ni, V).[6][7]
-
Feedstock Pre-treatment: If poisons are present, use appropriate pre-treatment methods to remove them. This can include hydrotreating or using guard beds.[6]
-
Catalyst Selection: Choose a catalyst that is known to be more resistant to the specific poisons present in your feed.
-
Process Optimization: Adjusting process conditions, such as temperature and pressure, can sometimes reduce the impact of certain poisons.[11]
Data Presentation
Table 1: Effect of Chelating Ligands on the Hydrodesulfurization (HDS) of Dibenzothiophene (DBT)
| Catalyst | Chelating Ligand | HDS Activity (% DBT Conversion) | HYD/DDS Ratio | Reference |
| CoMo/γ-Al2O3 | None | 43% | - | [3] |
| CoMo-EDTA/γ-Al2O3 | EDTA | 90% | - | [3] |
| CoMo-AA/γ-Al2O3 | Acetic Acid | 94% | Higher | [3] |
| CoMo-CA/γ-Al2O3 | Citric Acid | 98% | Lower | [3] |
Experimental Protocols
Protocol 1: Synthesis of a Ligand-Modified CoMo/γ-Al2O3 Catalyst (Example with EDTA)
-
Support Preparation: Begin with commercially available γ-Al2O3 extrudates.
-
Impregnation Solution Preparation:
-
Dissolve a stoichiometric amount of ammonium heptamolybdate ((NH4)6Mo7O24·4H2O) in deionized water.
-
In a separate beaker, dissolve a stoichiometric amount of cobalt nitrate (Co(NO3)2·6H2O) in deionized water.
-
Add the desired molar ratio of ethylenediaminetetraacetic acid (EDTA) to the cobalt nitrate solution and stir until fully dissolved.
-
Slowly add the cobalt-EDTA solution to the ammonium heptamolybdate solution while stirring continuously. Adjust the pH if necessary.
-
-
Incipient Wetness Impregnation:
-
Slowly add the impregnation solution to the γ-Al2O3 support until the pores are completely filled.
-
Allow the impregnated support to stand at room temperature for several hours to ensure uniform distribution of the metal precursors.
-
-
Drying and Calcination:
-
Dry the impregnated catalyst in an oven at 120°C for 12 hours.
-
Calcine the dried catalyst in a furnace at a specified temperature (e.g., 400-500°C) for a set duration to decompose the precursors and remove the ligand. The specific temperature and time should be optimized for the catalyst system.[5]
-
-
Sulfidation:
-
Place the calcined catalyst in a fixed-bed reactor.
-
Activate the catalyst by sulfiding in a flow of H2S/H2 (e.g., 10% H2S in H2) at elevated temperature (e.g., 400°C) for several hours.[10]
-
Protocol 2: HDS Activity Testing
-
Reactor Setup: Use a high-pressure, fixed-bed microreactor system.[5]
-
Catalyst Loading: Load a known amount of the sulfided catalyst into the reactor, diluted with an inert material like silicon carbide to ensure uniform flow and temperature distribution.
-
Feed Preparation: Prepare a model feed solution by dissolving a known concentration of a sulfur-containing compound (e.g., dibenzothiophene) in a suitable solvent (e.g., n-heptane).
-
Reaction Conditions:
-
Pressurize the reactor with hydrogen to the desired reaction pressure (e.g., 3.0-4.0 MPa).[3]
-
Heat the reactor to the desired reaction temperature (e.g., 300-350°C).
-
Introduce the feed solution into the reactor at a specific liquid hourly space velocity (LHSV).
-
-
Product Analysis:
-
Collect the liquid product from the reactor outlet at regular intervals.
-
Analyze the product composition using gas chromatography (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) to determine the conversion of the sulfur compound and the distribution of the products.[3]
-
Visualizations
Caption: Mechanism of ligand-modified HDS catalysis.
Caption: Experimental workflow for HDS catalyst synthesis and testing.
Caption: Troubleshooting decision tree for low HDS activity.
References
- 1. researchgate.net [researchgate.net]
- 2. thepetrosolutions.com [thepetrosolutions.com]
- 3. Influence of Ligands on the Surface Characteristics of CoMo/γ‐Al2O3 and Hydrodesulfurization Catalytic Activity on Dibenzothiophene‐Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How to Minimize Catalyst Deactivation in Hydroprocessing Units [eureka.patsnap.com]
- 7. operations.refiningcommunity.com [operations.refiningcommunity.com]
- 8. mdpi.com [mdpi.com]
- 9. operations.refiningcommunity.com [operations.refiningcommunity.com]
- 10. aidic.it [aidic.it]
- 11. solubilityofthings.com [solubilityofthings.com]
Navigating Nickel Phosphide Synthesis: The Critical Role of Calcining Temperatures
Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nickel phosphide catalysts. This resource provides troubleshooting guidance and frequently asked questions (FAQs) related to the significant impact of calcination temperatures on the material's properties and performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of increasing calcination temperature on the crystal structure of this compound?
Increasing the calcination temperature generally promotes the formation of more crystalline this compound phases.[1] At lower temperatures (e.g., 300°C), a mixture of phases such as Ni₂P and Ni₃P may be present, or the material might be amorphous.[1] As the temperature is elevated to 400°C and 500°C, the transformation into a more dominant and crystalline Ni₂P phase is often observed.[1] However, excessively high temperatures can lead to undesirable phase changes or sintering.
Q2: How does calcination temperature influence the particle size and surface area of this compound?
There is an inverse relationship between calcination temperature and surface area, and a direct relationship with particle size. As the calcination temperature increases, the specific surface area (SBET) of the this compound tends to decrease.[2][3] This is attributed to sintering, where particles agglomerate and grow larger, leading to a reduction in the available surface area.[2][3] Transmission Electron Microscopy (TEM) images confirm that higher calcination temperatures result in larger nanoparticle sizes.[1]
Q3: My catalyst is showing low activity. Could the calcination temperature be the cause?
Yes, the calcination temperature is a critical parameter affecting catalytic activity. For instance, in quinoline hydrodenitrogenation (HDN), the activity of SiO₂-supported this compound catalysts has been shown to decrease as the calcination temperature increases.[2] This is often linked to the growth of larger particles, which exposes fewer active sites.[2] For the Hydrogen Evolution Reaction (HER), the optimal calcination temperature can create a balance of crystalline phases that enhance performance.[1] Deviating from the optimal temperature can lead to less active phases or reduced surface area, both of which negatively impact catalytic performance.
Q4: I'm observing a mix of this compound phases (e.g., Ni₂P and Ni₁₂P₅) in my XRD pattern. How can I obtain a phase-pure sample?
Achieving a phase-pure sample is highly dependent on the precursor ratio, calcination temperature, and reduction conditions.[4][5] To favor the formation of a specific phase, careful control of the calcination temperature is crucial. For example, to obtain crystalline Ni₂P, calcination at temperatures around 400-500°C is often effective.[1] If you are observing a mixture of phases, consider systematically varying the calcination temperature in small increments to find the optimal window for the desired phase. Additionally, the P:Ni precursor ratio is a key factor in controlling the final phase of the this compound nanocrystals.[4][5]
Q5: Can calcination affect the reducibility of the this compound precursor?
Yes, the calcination temperature can influence the subsequent reduction process. The interaction between the nickel precursor and the support material can be altered at different calcination temperatures, which in turn affects the temperature required for reduction to the active this compound phase. For SiO₂-supported catalysts, the highly active Ni₂P phase can be formed at lower reduction temperatures compared to γ-Al₂O₃-supported catalysts.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Catalytic Activity | - Suboptimal calcination temperature leading to a less active phase. - High calcination temperature causing particle sintering and reduced surface area.[2][3] - Incomplete reduction of the precursor. | - Systematically vary the calcination temperature to find the optimal performance window. - Characterize the surface area (BET) and particle size (TEM) to correlate with activity. - Ensure complete reduction by optimizing reduction temperature and time. |
| Poor Product Selectivity | - Presence of multiple this compound phases. | - Adjust the P:Ni precursor ratio and calcination temperature to favor the formation of the desired phase.[4][5] - Use X-ray Diffraction (XRD) to confirm the phase composition. |
| Inconsistent Batch-to-Batch Results | - Poor temperature control during calcination. - Inhomogeneous precursor mixture. | - Ensure precise and uniform temperature control within the furnace. - Improve the mixing of precursor materials before calcination. |
| Amorphous Material Instead of Crystalline | - Calcination temperature is too low.[1] | - Increase the calcination temperature in controlled increments. Monitor the crystallinity using XRD. |
| Large Particle Size and Low Surface Area | - Calcination temperature is too high, leading to sintering.[2][3] | - Reduce the calcination temperature. - Consider using a support material to improve dispersion and thermal stability. |
Quantitative Data Summary
The following table summarizes the effect of calcination temperature on the physical and catalytic properties of SiO₂-supported this compound catalysts.
| Calcination Temperature (°C) | Reduction Temperature (°C) | Specific Surface Area (SBET) (m²/g) | CO Uptake (μmol/g) | Quinoline HDN Conversion (%) |
| 440 | 560 | 179 | 158.3 | 99.8 |
| 500 | 560 | 165 | 145.2 | 96.4 |
| 560 | 560 | 158 | 138.7 | 91.2 |
| 620 | 560 | 149 | 121.5 | 85.7 |
Data adapted from a study on SiO₂-supported nickel phosphides. The specific values can vary based on the support material and other synthesis parameters.[2]
Experimental Protocols
Synthesis of SiO₂-Supported this compound
-
Precursor Solution Preparation: Dissolve ammonium dihydrogen phosphate (NH₄H₂PO₄) and nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water. The Ni:P atomic ratio is typically controlled (e.g., 1.25).[2] Adjust the pH of the solution to 2-3 using nitric acid (HNO₃).[2]
-
Impregnation: Add the SiO₂ support to the precursor solution and stir at 80°C for 4 hours.[2]
-
Drying: Dry the sample at 120°C overnight.[2]
-
Calcination: Calcine the dried powder at a specific temperature (e.g., 440°C, 500°C, 560°C, or 620°C) for 5 hours in a furnace.[2]
-
Reduction: Reduce the calcined precursor using a temperature-programmed reduction (TPR) method. Heat the sample in a hydrogen (H₂) flow to the target reduction temperature (e.g., 560°C, 650°C, or 750°C) at a controlled ramp rate (e.g., 1°C/min).[2]
-
Passivation: After reduction, passivate the catalyst with a low concentration of oxygen in nitrogen (e.g., 0.5 vol% O₂/N₂) at room temperature for several hours to prevent rapid oxidation upon exposure to air.[2]
Characterization Techniques
-
X-ray Diffraction (XRD): To identify the crystalline phases of this compound present in the sample.[1][2]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the catalyst.[2]
-
Transmission Electron Microscopy (TEM): To visualize the morphology and determine the particle size of the this compound nanoparticles.[1]
-
CO Chemisorption: To quantify the number of active sites on the catalyst surface.[2]
Visualizations
Caption: Experimental workflow for investigating the influence of calcining temperatures on this compound properties.
References
- 1. Synthesis, Physical Properties and Electrocatalytic Performance of Nickel Phosphides for Hydrogen Evolution Reaction of Water Electrolysis [mdpi.com]
- 2. Effects of calcination and reduction temperature on the properties of Ni-P/SiO2 and Ni-P/Al2O3 and their hydrodenitrogenation performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Limitations of Nickel Phosphide in Large-Scale Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis, characterization, and application of nickel phosphide (NiₓPᵧ) materials for large-scale use.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the synthesis of this compound nanoparticles?
A1: The main challenges include controlling the phase purity, size, and morphology of the nanoparticles, which are crucial for their catalytic activity and stability.[1][2][3][4] Many lab-scale synthesis methods are difficult to scale due to complex procedures, the use of hazardous reagents, and issues with reproducibility.[2][5][6] Developing low-cost, scalable, and safe synthesis routes is a key area of research.[5][7][8]
Q2: How do the different phases of this compound (e.g., Ni₂P, Ni₁₂P₅, Ni₅P₄) affect its performance?
A2: Different crystalline phases of this compound exhibit distinct electronic and geometric structures, which in turn influence their catalytic activity and stability.[9][10] For instance, in the hydrogen evolution reaction (HER), Ni₅P₄ has shown higher intrinsic activity than Ni₂P and Ni₁₂P₅, attributed to a higher positive charge on Ni and a stronger ensemble effect of P.[4] However, Ni₂P often exhibits better stability.[11] The optimal phase is application-dependent.
Q3: My this compound catalyst is showing rapid deactivation. What are the likely causes?
A3: Catalyst deactivation can stem from several factors. A primary cause is the sintering of nanoparticles at elevated operating temperatures, which leads to a loss of active surface area.[12][13] Another significant issue, particularly in electrocatalysis, is the material's instability in acidic or alkaline media, which can lead to degradation of the catalyst.[6][14][15] For example, Ni₂P nanoparticles have been observed to degrade to metallic nickel in 1.0 M KOH.[14]
Q4: How can I improve the stability of my this compound catalyst for long-term operation?
A4: Improving stability is a critical aspect of designing this compound catalysts for large-scale applications. Strategies include:
-
Encapsulation: Encasing the nanoparticles within a protective matrix, such as a mesoporous silica shell, can prevent sintering.[12]
-
Support Interaction: Utilizing strong interactions between the this compound particles and the support material can enhance stability.[16]
-
Doping: Introducing other elements into the this compound structure can improve its chemical resistance and electronic properties.
-
Phase Control: Synthesizing phases with inherently higher stability, such as Ni₂P, can be beneficial for certain applications.[11]
Troubleshooting Guides
Issue 1: Difficulty in Achieving Phase-Pure this compound
Symptoms:
-
X-ray diffraction (XRD) patterns show peaks corresponding to multiple this compound phases (e.g., Ni₂P, Ni₁₂P₅, Ni₅P₄) or metallic nickel.[1][16]
-
Inconsistent catalytic performance across different batches.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Precursor Ratio: The molar ratio of the nickel precursor to the phosphorus source is a critical parameter that dictates the final phase.[4][17] | Systematically vary the Ni:P precursor ratio. Higher phosphorus content in the reaction mixture generally favors the formation of phosphorus-rich phases like Ni₅P₄.[4] |
| Inappropriate Reaction Temperature: The reaction or annealing temperature plays a crucial role in phase transformation.[1][17] | Optimize the synthesis temperature. For instance, in solvothermal synthesis, higher temperatures can favor the formation of Ni₁₂P₅ over Ni₂P.[17] A subsequent annealing step at a controlled temperature can be used to transform amorphous intermediates into a desired crystalline phase.[1][5] |
| Reaction Time: The duration of the synthesis can influence the extent of phosphidation and phase evolution.[1] | Adjust the reaction time. Monitoring the reaction at different time points can help determine the optimal duration to achieve the desired phase. |
| Choice of Phosphorus Source: Different phosphorus sources (e.g., trioctylphosphine (TOP), sodium hypophosphite) have different reactivities.[3][7] | Select a phosphorus source appropriate for the desired reaction conditions and phase. TOP is commonly used in colloidal synthesis, while hypophosphites can be used in solid-state reactions.[3][7] |
Issue 2: Poor Control Over Nanoparticle Size and Morphology
Symptoms:
-
Transmission electron microscopy (TEM) images show a wide particle size distribution (polydispersity).[2]
-
Inconsistent nanoparticle shapes (e.g., spheres, rods, hollow structures).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Surfactant/Capping Agent Concentration: The amount and type of surfactant (e.g., oleylamine) control nucleation and growth rates.[12] | Vary the concentration of the capping agent. Higher concentrations typically lead to smaller, more uniform nanoparticles. |
| Reaction Temperature and Ramp Rate: These parameters influence the kinetics of nanoparticle formation.[2] | Precisely control the heating rate and final reaction temperature. A slower ramp rate can sometimes lead to better size control. |
| Precursor Injection Method: A rapid "hot-injection" of precursors can induce burst nucleation, leading to more monodisperse nanoparticles. | If the synthesis method allows, use a hot-injection technique where one precursor is rapidly injected into a hot solution of the other precursor and surfactant. |
| Aging Time: The time the reaction is held at the final temperature can affect particle growth and shape.[2] | Optimize the aging time post-injection or after reaching the target temperature. |
Data Presentation
Table 1: Comparison of Electrocatalytic Performance of Different this compound Phases for the Hydrogen Evolution Reaction (HER) in Acidic Media.
| Catalyst | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Stability Notes | Citation(s) |
| Ni₂P Nanoparticles | ~130 | ~42-60 | Good stability in acid after initial break-in. | [11][14] |
| Ni₅P₄ Nanosheets | ~114 | ~34 | Shows some degradation and decrease in performance over time. | [11] |
| Ni₁₂P₅ | Higher than Ni₂P | Higher than Ni₂P | May have a passivating surface layer affecting activity. | [18] |
Note: Performance metrics can vary significantly based on synthesis method, support material, and testing conditions.
Experimental Protocols
Protocol 1: Synthesis of Ni₂P Nanoparticles via a Wet Chemical Approach
This protocol is adapted from methods described for synthesizing crystalline this compound nanoparticles.[1][3]
Materials:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Trioctylphosphine (TOP)
-
Oleylamine (OLAM)
-
1-octadecene (ODE)
-
Toluene
-
Acetone
Procedure:
-
In a three-neck flask, combine Ni(acac)₂ (e.g., 0.2 mmol), OLAM (e.g., 1 mL), and ODE (e.g., 4 mL).
-
Degas the mixture under argon flow for 10-15 minutes.
-
Inject TOP (e.g., 1 mL) into the flask under argon.
-
Heat the reaction mixture to 215°C and maintain this temperature for 1 hour to form an amorphous intermediate.
-
To crystallize the nanoparticles into the Ni₂P phase, increase the temperature to 315°C and hold for a specified duration (this step requires careful optimization).
-
Quench the reaction by removing the heat source.
-
Purify the resulting nanoparticles by adding acetone to precipitate them, followed by centrifugation.
-
Redisperse the purified Ni₂P nanoparticles in a nonpolar solvent like toluene for storage and further use.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Ni₂P Nanoparticle Synthesis
Caption: Workflow for the synthesis of crystalline Ni₂P nanoparticles.
Diagram 2: Troubleshooting Logic for Phase Control Issues
Caption: Troubleshooting flowchart for achieving phase-pure this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Amorphous and Various Phase-Pure Nanoparticles of this compound with Uniform Sizes via a Trioctylphosphine-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. New synthesis method for this compound nanoparticles: solid phase reaction of nickel cations with hypophosphites - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Supported Metal Phosphides for Catalysis in One Simple Step - ChemistryViews [chemistryviews.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound polymorphs with an active (001) surface as excellent catalysts for water splitting - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. Rational Design of this compound Hydrodesulfurization Catalysts: Controlling Particle Size and Preventing Sintering | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. Nickel sulfide and phosphide electrocatalysts for hydrogen evolution reaction: challenges and future perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04897C [pubs.rsc.org]
- 18. This compound: the effect of phosphorus content on hydrogen evolution activity and corrosion resistance in acidic medium - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/C4TA03468F [pubs.rsc.org]
Validation & Comparative
Unraveling the Catalytic Prowess of Nickel Phosphide Phases: A Comparative Guide
A detailed analysis of the catalytic activities of various nickel phosphide phases reveals significant performance differences that are contingent on the specific chemical reaction. This guide provides a comparative overview of the catalytic performance of prominent this compound phases—Ni₂P, Ni₅P₄, Ni₁₂P₅, and Ni₃P—supported by experimental data from recent literature, offering insights for researchers and professionals in catalysis and materials science.
The catalytic activity of nickel phosphides is intricately linked to their crystalline phase, with distinct phases exhibiting preferential activity for different chemical transformations, most notably in the Hydrogen Evolution Reaction (HER) and Hydrodeoxygenation (HDO) processes. The selection of the optimal this compound phase is therefore a critical consideration in catalyst design and application.
Comparative Catalytic Performance
The catalytic efficacy of this compound phases is not absolute but is rather a function of the target reaction. Below is a summary of reported performance data for various this compound phases in HER and HDO reactions.
Hydrogen Evolution Reaction (HER)
The HER is a critical reaction for electrochemical water splitting to produce hydrogen fuel. The efficiency of a HER catalyst is often evaluated by its overpotential (the potential required to achieve a current density of 10 mA/cm²) and its Tafel slope (indicative of the reaction mechanism and kinetics).
| This compound Phase | Overpotential (η₁₀) in Acidic Media (mV) | Tafel Slope in Acidic Media (mV dec⁻¹) | Overpotential (η₁₀) in Alkaline Media (mV) | Tafel Slope in Alkaline Media (mV dec⁻¹) | Reference |
| Amorphous Ni-P | ~144 | - | - | - | [1] |
| Ni-P 300 (Ni₂P + Ni₃P) | ~65 | ~44 | - | - | [1] |
| Ni-P 400 (mainly Ni₂P) | ~84 | - | - | - | [1] |
| Ni-P 500 (mainly Ni₂P) | ~107 | - | - | - | [1] |
| Ni₅P₄ | - | - | Lower than Ni₂P and Ni₁₂P₅ | - | [2][3] |
| Ni₂P | - | - | Higher than Ni₅P₄ | - | [2][3] |
| Ni₁₂P₅ | - | - | Higher than Ni₅P₄ and Ni₂P | - | [2][3] |
| Ni₂P-Ni₁₂P₅ Heterostructure | 124 | 84.1 | - | - | [4] |
Note: The performance of this compound catalysts can be significantly influenced by the synthesis method, support material, and testing conditions.
For the Hydrogen Evolution Reaction, a mixture of Ni₂P and Ni₃P phases, obtained by calcining an amorphous precursor at 300 °C, has demonstrated remarkable performance with a low overpotential of approximately 65 mV in acidic media.[1] In another study, the HER activity in alkaline media was found to follow the trend Ni₁₂P₅ < Ni₂P < Ni₅P₄, with Ni₅P₄ exhibiting the highest activity.[2][3] The formation of heterostructures, such as Ni₂P-Ni₁₂P₅, can also lead to enhanced catalytic activity due to synergistic effects at the interface.[4][5]
Hydrodeoxygenation (HDO)
HDO is a crucial process in biorefining for the upgrading of biomass-derived oils by removing oxygen. The performance of this compound catalysts in HDO is typically assessed by the conversion of the model compound and the selectivity towards the desired deoxygenated products.
| This compound Phase | Reaction | Model Compound | Conversion (%) | Selectivity (main product) | Reference |
| Ni₂P/SiO₂ | Guaiacol HDO | Guaiacol | Higher | Benzene | [6] |
| Ni₁₂P₅/SiO₂ | Guaiacol HDO | Guaiacol | Intermediate | - | [6] |
| Ni₃P/SiO₂ | Guaiacol HDO | Guaiacol | Lower | - | [6] |
| Ni₃P/HZSM-5 | Phenol HDO | Phenol | High | Cycloalkanes | [7] |
| Ni₁₂P₅/HZSM-5 | Phenol HDO | Phenol | Intermediate | - | [7] |
| Ni₂P/HZSM-5 | Phenol HDO | Phenol | Lower | - | [7] |
| Ni₂P | Methyl Laurate HDO | Methyl Laurate | Highest | - | [8] |
| Ni₁₂P₅ | Methyl Laurate HDO | Methyl Laurate | Intermediate | - | [8] |
| Ni₃P | Methyl Laurate HDO | Methyl Laurate | Lowest | - | [8] |
The optimal this compound phase for HDO is highly dependent on the substrate. For guaiacol HDO, P-rich catalysts (Ni₂P) exhibited higher conversions to deoxygenated products like benzene, while for phenol HDO, the Ni-rich phase Ni₃P showed the highest hydrogenation activity.[6][7] Conversely, for the HDO of methyl laurate, Ni₂P was found to be the most active phase.[8] These findings underscore the importance of tuning the this compound phase to the specific HDO reaction and feedstock.
Experimental Protocols
The synthesis method plays a pivotal role in determining the final phase composition and morphology of the this compound catalyst, which in turn dictates its catalytic performance.
Synthesis of this compound Catalysts
A common method for synthesizing different this compound phases is the temperature-programmed reduction (TPR) of a nickel phosphate precursor. The Ni/P molar ratio in the precursor is a key parameter that influences the final phase.
Typical TPR Synthesis Protocol:
-
Precursor Preparation: An aqueous solution of nickel nitrate and ammonium phosphate with a specific Ni/P molar ratio is prepared.
-
Impregnation: The precursor solution is impregnated onto a support material (e.g., SiO₂, Al₂O₃, HZSM-5).
-
Drying and Calcination: The impregnated support is dried and then calcined in air.
-
Reduction: The calcined precursor is reduced under a flow of hydrogen at elevated temperatures. The final this compound phase is determined by the reduction temperature and the initial Ni/P ratio. For instance, on a SiO₂ support, Ni/P ratios of 3, 2, and 1 tend to yield Ni₃P, Ni₁₂P₅, and Ni₂P as the major phases, respectively.[7]
Another versatile method is the solution-phase synthesis , which allows for the preparation of monodispersed nanocrystals with controlled phases.
Typical Solution-Phase Synthesis Protocol:
-
Precursor Mixing: Nickel acetylacetonate (nickel source) and trioctylphosphine (phosphorus source) are mixed in a solvent mixture of oleylamine and 1-octadecene.
-
Thermal Decomposition: The mixture is heated to a high temperature (e.g., 320 °C) under an inert atmosphere.
-
Phase Control: The final this compound phase (e.g., Ni₁₂P₅, Ni₂P, or Ni₅P₄) can be controlled by adjusting the P/Ni precursor ratio.[2][3]
References
- 1. Synthesis, Physical Properties and Electrocatalytic Performance of Nickel Phosphides for Hydrogen Evolution Reaction of Water Electrolysis | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Atmospheric Hydrodeoxygenation of Guaiacol over this compound Catalysts: Effect of Phosphorus Composition - ProQuest [proquest.com]
- 7. Hydrodeoxygenation of phenolic compounds to cycloalkanes over supported nickel phosphides (Journal Article) | OSTI.GOV [osti.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Nickel Phosphide and Transition Metal Sulfides for the Hydrogen Evolution Reaction
In the quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a critical component of water splitting for hydrogen production, nickel phosphides (NiₓPᵧ) and transition metal sulfides (TMSs) have emerged as promising alternatives to precious metal catalysts like platinum. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and professionals in drug development in their selection of catalytic materials.
Performance Comparison
The electrocatalytic activity of materials for the HER is primarily evaluated based on two key metrics: the overpotential required to achieve a specific current density (typically 10 mA/cm²) and the Tafel slope, which provides insight into the reaction mechanism. Lower overpotential and a smaller Tafel slope are indicative of a more efficient catalyst.
The following table summarizes the HER performance of various nickel phosphide and transition metal sulfide catalysts as reported in the literature. It is important to note that direct comparisons can be challenging due to variations in synthesis methods, catalyst loading, and testing conditions across different studies.
| Catalyst | Electrolyte | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Nickel Phosphides | ||||
| Ni₂P | 0.5 M H₂SO₄ | ~130 | - | [1] |
| Ni₂P/MoS₂ Hybrid | Not Specified | 75 | 76 | [2] |
| Ni₅P₄ | Not Specified | > Ni₂P > Ni₁₂P₅ | - | [3] |
| Ni₂P@C Nanorod Array | 0.5 M H₂SO₄ | 186 | - | [3] |
| Porous Ni₂P Nanosheets | 0.5 M H₂SO₄ | 63 | - | [3] |
| Ni₁₂P₅/CNT | Not Specified | 129 | 56 | [3] |
| Transition Metal Sulfides | ||||
| MoS₂ | 0.5 M H₂SO₄ | ~150 | - | [1] |
| N₂-plasma treated MoS₂ | Not Specified | 200 | 120 | [4] |
| NiS–Ni₂P Heterostructure | Not Specified | 147 | 68 | [5] |
| N-doped CoS₂ | Not Specified | 57 | 48 | [6] |
| Ni₃S₂ | Alkaline | > NiS₂ > NiS | - | [7] |
| 1T-MoS₂/NiS | 1.0 M KOH | 120 | 69 | [8] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis of this compound and transition metal sulfide catalysts, and the subsequent electrochemical evaluation for HER activity.
Synthesis of this compound (Ni₂P) Nanoparticles
A common method for synthesizing Ni₂P nanoparticles is the solid-state reaction between a nickel precursor and a phosphorus source.
-
Precursor Mixing: Stoichiometric amounts of a nickel precursor (e.g., nickel chloride, NiCl₂) and a phosphorus source (e.g., sodium hypophosphite, NaH₂PO₂) are thoroughly mixed in a mortar and pestle.
-
Calcination: The mixture is then transferred to a tube furnace and heated under an inert atmosphere (e.g., argon) at a specific temperature ramp and held at the desired temperature (e.g., 300-500 °C) for a set duration (e.g., 1-2 hours).
-
Purification: After cooling to room temperature, the product is washed several times with a suitable solvent (e.g., ethanol and deionized water) to remove any unreacted precursors and byproducts.
-
Drying: The final product is dried in a vacuum oven.
Synthesis of Transition Metal Sulfides (e.g., MoS₂)
Hydrothermal synthesis is a widely used technique for preparing TMS materials.
-
Precursor Solution: A molybdenum precursor (e.g., ammonium molybdate, (NH₄)₆Mo₇O₂₄) and a sulfur source (e.g., thiourea, CS(NH₂)₂) are dissolved in a solvent, often deionized water or a water/ethanol mixture.
-
Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-220 °C) for a defined period (e.g., 12-24 hours).
-
Product Recovery: After the autoclave has cooled down, the resulting black precipitate is collected by centrifugation or filtration.
-
Washing and Drying: The product is washed repeatedly with deionized water and ethanol and then dried under vacuum.
Electrochemical Evaluation of HER Performance
The catalytic activity of the synthesized materials is typically assessed in a three-electrode electrochemical cell.
-
Working Electrode Preparation: A catalyst ink is prepared by dispersing a known amount of the catalyst powder in a solution containing a solvent (e.g., a water/isopropanol mixture) and a binder (e.g., Nafion®). The mixture is sonicated to form a homogeneous ink, and a specific volume of the ink is drop-casted onto a conductive substrate (e.g., glassy carbon electrode, carbon paper) and allowed to dry.
-
Electrochemical Cell Setup: The electrochemical measurements are performed in a standard three-electrode cell containing the working electrode, a counter electrode (e.g., a graphite rod or platinum wire), and a reference electrode (e.g., a saturated calomel electrode (SCE) or Ag/AgCl). The electrolyte is typically an acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) solution.
-
Electrochemical Measurements:
-
Linear Sweep Voltammetry (LSV): The polarization curve is recorded by sweeping the potential at a slow scan rate (e.g., 5 mV/s). The overpotential required to achieve a current density of 10 mA/cm² is determined from this curve.
-
Tafel Plot: The Tafel slope is derived from the linear region of the Tafel plot (overpotential vs. log of the current density).
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the electrode kinetics and charge transfer resistance.
-
Stability Test: The long-term stability of the catalyst is evaluated by chronopotentiometry or chronoamperometry at a constant current density or potential for an extended period.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of HER electrocatalysts.
Concluding Remarks
Both nickel phosphides and transition metal sulfides demonstrate significant promise as earth-abundant electrocatalysts for the hydrogen evolution reaction. Nickel phosphides, particularly Ni₂P and its composites, exhibit excellent activity in acidic media, with some achieving overpotentials comparable to more expensive materials.[1][3] Transition metal sulfides, such as MoS₂ and CoS₂, also show competitive performance, with the ability to tune their activity through strategies like doping and defect engineering.[4][6] The choice between these two classes of materials will ultimately depend on the specific application, including the desired operating pH, cost considerations, and long-term stability requirements. Further research focusing on direct comparative studies under standardized conditions is crucial for a more definitive assessment and to guide the rational design of next-generation HER electrocatalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Electrocatalysts for Hydrogen Evolution Reaction [mdpi.com]
- 4. Efficient Hydrogen Evolution Reaction in 2H-MoS2 Basal Planes Enhanced by Surface Electron Accumulation | MDPI [mdpi.com]
- 5. A phase-engineered nickel sulfide and phosphide (NiS–Ni2P) heterostructure for enhanced hydrogen evolution performance supported with DFT analysis - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nickel sulfides for electrocatalytic hydrogen evolution under alkaline conditions: a case study of crystalline NiS, NiS2, and Ni3S2 nanoparticles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Recent progress of transition metal sulfides as electrocatalysts for hydrogen/oxygen evolution reactions [ouci.dntb.gov.ua]
"comparative evaluation of metal-rich and phosphorus-rich nickel phosphides"
A Comparative Guide to Metal-Rich and Phosphorus-Rich Nickel Phosphides as Electrocatalysts
Nickel phosphides have emerged as a promising class of non-precious metal catalysts for various electrochemical reactions, including the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for water splitting technologies. The catalytic properties of nickel phosphides are highly dependent on their stoichiometry, with a spectrum of phases ranging from metal-rich to phosphorus-rich compositions. This guide provides a comparative evaluation of these different nickel phosphide phases, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their structure-performance relationships.
Data Presentation: Comparative Electrocatalytic Performance
The performance of different this compound phases as electrocatalysts is summarized in the tables below. The data is collated from various studies to provide a comparative overview.
Hydrogen Evolution Reaction (HER)
The efficiency of a catalyst for the HER is often evaluated by the overpotential (η) required to achieve a current density of 10 mA/cm² and the Tafel slope, which provides insight into the reaction mechanism.
| This compound Phase | Composition | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |
| Metal-Rich | |||||
| Ni₃P | Metal-Rich | ~65 | ~44 | 0.5 M H₂SO₄ | [1][2] |
| Ni₁₂P₅ | Metal-Rich | 118 - 295 | - | 1 M KOH / Acidic | [3][4][5] |
| Ni₂P | Metal-Rich | 65 - 330 | 44 - 73 | 0.5 M H₂SO₄ / 1 M KOH | [1][2][4] |
| Phosphorus-Rich | |||||
| Ni₅P₄ | Phosphorus-Rich | 33 - 118 | - | Acidic | [3][5][6] |
| NiP₂ (cubic) | Phosphorus-Rich | ~160-260 | - | 0.5 M H₂SO₄ | [7][8] |
| NiP₂ (monoclinic) | Phosphorus-Rich | ~160-260 | - | 0.5 M H₂SO₄ | [7][8] |
| NiP₃ | Phosphorus-Rich | ~160-260 | - | 0.5 M H₂SO₄ | [7][8] |
Key Observations for HER:
-
Generally, phosphorus-rich phases like Ni₅P₄ and cubic-NiP₂ exhibit higher HER activity compared to some metal-rich phases like Ni₂P in acidic media.[5][7][8]
-
The catalytic activity is influenced by a combination of factors including phosphorus content, particle size, and crystalline structure.[3][7][8]
-
Phosphorus-rich phases like NiP₂ appear to be more stable under acidic conditions during extended reactions.[7][8]
Oxygen Evolution Reaction (OER)
For the OER, the overpotential required to achieve a current density of 10 mA/cm² is a key performance indicator.
| This compound Phase | Composition | Overpotential (η) @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |
| Metal-Rich | |||||
| Ni₁₂P₅ | Metal-Rich | 295 | - | 1 M KOH | [4] |
| Ni₂P | Metal-Rich | 330 - 347 | 46 - 63 | 1 M KOH | [4][9] |
| Phosphorus-Rich | |||||
| Ni₅P₄ | Phosphorus-Rich | - | - | - |
Key Observations for OER:
-
Under OER conditions, this compound surfaces often undergo transformation to form nickel (oxy)hydroxide species, which are considered the true active sites.[10][11][12]
-
Despite the surface transformation, the underlying this compound phase influences the overall catalytic performance. For instance, Ni₂P-based catalysts have demonstrated superior activity and long-term stability for OER.[10]
-
The phosphorus content plays a significant role in the formation of the active nickel oxyhydroxide layer.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are typical protocols for the synthesis and electrochemical evaluation of nickel phosphides.
Synthesis of this compound Nanocrystals (Thermal Decomposition)
This method allows for the synthesis of different this compound phases by controlling the precursor ratio.[3][13]
-
Precursor Preparation : Nickel acetylacetonate is used as the nickel source and trioctylphosphine (TOP) as the phosphorus source. Oleylamine in 1-octadecene serves as the reductant and solvent.
-
Reaction : The precursors are mixed in a three-neck flask and heated under an inert atmosphere (e.g., N₂).
-
Phase Control : The stoichiometry of the resulting this compound (e.g., Ni₁₂P₅, Ni₂P, Ni₅P₄) is controlled by varying the molar ratio of the phosphorus precursor to the nickel precursor.[3][13] For instance, a higher P:Ni ratio favors the formation of phosphorus-rich phases.[3]
-
Purification : The resulting nanocrystals are collected by centrifugation, washed with a suitable solvent (e.g., isopropanol), and dried under vacuum.[14]
Electrochemical Characterization (HER/OER)
Electrochemical measurements are typically performed in a standard three-electrode system.[1][14]
-
Working Electrode Preparation : The synthesized this compound catalyst powder (e.g., 5 mg) is dispersed in a solution of isopropyl alcohol and Nafion to form an ink.[1][14] This ink is then drop-casted onto a glassy carbon electrode and dried.
-
Three-Electrode Setup : A platinum foil or graphite rod is commonly used as the counter electrode, and a saturated calomel electrode (SCE) or a mercury/mercurous sulfate electrode (Hg/Hg₂SO₄) serves as the reference electrode.[1]
-
Electrolyte : The choice of electrolyte depends on the reaction being studied (e.g., 0.5 M H₂SO₄ for HER in acidic medium, 1.0 M KOH for OER in alkaline medium).
-
Measurements :
-
Linear Sweep Voltammetry (LSV) : To obtain the polarization curves and determine the overpotential required to achieve a specific current density.
-
Tafel Plot : Derived from the LSV data, the Tafel slope is calculated to understand the reaction kinetics.
-
Chronoamperometry or Chronopotentiometry : To evaluate the long-term stability of the catalyst at a constant potential or current.
-
Electrochemical Impedance Spectroscopy (EIS) : To investigate the charge transfer kinetics at the electrode-electrolyte interface.[1]
-
Visualization of Key Concepts
Diagrams generated using Graphviz illustrate important workflows and relationships in the study of nickel phosphides.
Caption: General experimental workflow for the synthesis, characterization, and electrochemical evaluation of nickel phosphides.
Caption: Logical relationship between phosphorus content and the electrocatalytic properties of nickel phosphides for HER in acidic media.
References
- 1. Synthesis, Physical Properties and Electrocatalytic Performance of Nickel Phosphides for Hydrogen Evolution Reaction of Water Electrolysis [mdpi.com]
- 2. Synthesis, Physical Properties and Electrocatalytic Performance of Nickel Phosphides for Hydrogen Evolution Reaction of Water Electrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | One-Step Synthesis of Bifunctional this compound Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tunable Synthesis of Metal-Rich and Phosphorus-Rich Nickel Phosphides and Their Comparative Evaluation as Hydrogen Evolution Electrocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced oxygen evolution reaction of metallic this compound nanosheets by surface modification - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. orbit.dtu.dk [orbit.dtu.dk]
- 12. Is this compound an efficient catalyst for the oxygen-evolution reaction at low overpotentials? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. [PDF] Monodispersed this compound nanocrystals with different phases: synthesis, characterization and electrocatalytic properties for hydrogen evolution | Semantic Scholar [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
Unraveling the Oxygen Evolution Reaction on Nickel Phosphides: A DFT-Driven Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate mechanisms of catalytic reactions is paramount. This guide provides a comparative analysis of the oxygen evolution reaction (OER) mechanism on nickel phosphides, drawing upon density functional theory (DFT) studies and supporting experimental data. We delve into competing reaction pathways, compare the catalytic activity of different nickel phosphide phases, and discuss the crucial role of surface transformations under operational conditions.
The quest for efficient and cost-effective electrocatalysts for the OER is a cornerstone of renewable energy technologies. Nickel phosphides have emerged as a promising class of materials, exhibiting notable catalytic activity.[1] DFT calculations have been instrumental in providing atomic-level insights into the OER mechanism on these materials, helping to elucidate active sites, reaction intermediates, and rate-determining steps.[2][3]
Competing OER Mechanisms: Adsorbate Evolution vs. Lattice Oxygen
Theoretical studies have primarily explored two major pathways for the OER on nickel phosphides: the conventional Adsorbate Evolution Mechanism (AEM) and the Lattice Oxygen-mediated Mechanism (LOM).
The Adsorbate Evolution Mechanism (AEM) involves a series of four concerted proton-electron transfer steps where oxygen-containing intermediates are sequentially adsorbed onto a single active site. The generally accepted AEM pathway proceeds as follows:
-
OH⁻ adsorption: * + OH⁻ → *OH + e⁻
-
*OH⁻ reaction with OH: *OH + OH⁻ → *O + H₂O + e⁻
-
*OH⁻ reaction with O: *O + OH⁻ → *OOH + e⁻
-
*OH⁻ reaction with OOH: *OOH + OH⁻ → * + O₂ + H₂O + e⁻
DFT studies on various this compound surfaces have investigated this mechanism in detail. A key finding is that the rate-determining step is often the formation of the *OOH intermediate from *O.[2][3]
The Lattice Oxygen-mediated Mechanism (LOM) , on the other hand, involves the participation of lattice oxygen atoms from the catalyst itself in the O-O bond formation step. This mechanism is particularly relevant for catalysts that can exhibit lattice oxygen mobility. For certain doped this compound systems, such as those incorporating iron, there is evidence suggesting a shift from the AEM to the LOM pathway, which can lead to enhanced OER kinetics.[4]
The Active Site Debate: Nickel vs. Phosphorus
A central question in the study of this compound OER catalysts is the nature of the active site. DFT studies have presented evidence for both nickel and phosphorus sites being active, depending on the specific this compound phase and the reaction conditions.
Some theoretical investigations on Ni₁₂P₅ have shown that water molecules preferentially adsorb on the nonmetallic phosphorus atoms, suggesting that these P sites are the primary active centers for the OER.[2][3] Conversely, other studies, particularly those considering the in-situ formation of nickel oxyhydroxides on the catalyst surface, propose that nickel atoms are the true active sites where the OER intermediates bind.[1][5][6]
Performance Comparison of this compound Phases
The stoichiometry of nickel phosphides significantly influences their electronic structure and, consequently, their catalytic activity. DFT calculations have been employed to compare the OER performance of various phases, including Ni₂P, Ni₁₂P₅, Ni₅P₂, and Ni₃P.
| This compound Phase | Calculated OER Overpotential (V) | Rate-Determining Step | Active Site Proposed (DFT) | Reference |
| Ni₁₂P₅ | Lowest among compared phosphides | Formation of OOH | P atom | [2][3] |
| Ni₂P | Higher than Ni₁₂P₅ | - | P atom | [2][3] |
| Ni₅P₂ | Higher than Ni₁₂P₅ | - | P atom | [2][3] |
| Ni₃P | Higher than Ni₁₂P₅ | - | P atom | [2][3] |
These theoretical findings suggest that Ni₁₂P₅ exhibits enhanced catalytic activity compared to other this compound phases, which is attributed to its lower theoretical overpotential for the OER.[2][3]
The Pre-catalyst Role: In-situ Surface Transformation
A critical aspect often highlighted by experimental studies is the dynamic nature of this compound catalysts under OER conditions. Several reports indicate that nickel phosphides are, in fact, pre-catalysts that undergo surface transformation into nickel oxyhydroxides, which are considered the true catalytically active species.[1][7] This transformation is supported by ex-situ and in-situ characterization techniques like X-ray photoelectron spectroscopy (XPS), which reveal changes in the surface composition and oxidation states of nickel and phosphorus after the OER.[8]
Methodologies: A Glimpse into the Protocols
Computational Details (DFT)
The theoretical insights presented are typically derived from spin-polarized DFT calculations performed using software packages like the Vienna Ab initio Simulation Package (VASP).[3] Key aspects of the computational setup include:
-
Functionals: Generalized Gradient Approximation (GGA) with functionals like Perdew-Burke-Ernzerhof (PBE) are commonly used.
-
Van der Waals Corrections: Methods like the DFT-D3 correction are often included to accurately describe non-covalent interactions.[3]
-
Slab Models: The catalyst surfaces are modeled using periodic slab models, for instance, the (001) surface of various nickel phosphides.
-
Adsorption Energy Calculation: The adsorption energy (E_ads) of an intermediate is calculated as E_ads = E_(total) - E_(slab) - E_(adsorbate), where E_(total) is the total energy of the slab with the adsorbed intermediate, E_(slab) is the energy of the clean slab, and E_(adsorbate) is the energy of the isolated intermediate in the gas phase.
-
Free Energy Calculations: The Gibbs free energy of the reaction intermediates is calculated to determine the theoretical overpotential, taking into account zero-point energy and entropic contributions.
Experimental Protocols
Experimental validation of the DFT-predicted mechanisms and active sites is crucial. Common techniques include:
-
Catalyst Synthesis: this compound nanoparticles can be synthesized through various methods, including one-pot syntheses involving the phosphidation of nickel precursors.[1]
-
Structural and Compositional Characterization:
-
Electrochemical Measurements:
-
Linear Sweep Voltammetry (LSV): To measure the OER catalytic activity and determine the overpotential required to reach a specific current density (e.g., 10 mA cm⁻²).
-
Tafel Plots: To evaluate the OER kinetics by determining the Tafel slope.[9][10]
-
Chronoamperometry: To assess the long-term stability of the catalyst.
-
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Nonmetallic Active Sites on this compound in Oxygen Evolution Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00794H [pubs.rsc.org]
- 6. Oxygen evolution activity of nickel-based phosphates and effects of their electronic orbitals - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 7. Is this compound an efficient catalyst for the oxygen-evolution reaction at low overpotentials? - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Nanostructured amorphous Ni–Co–Fe phosphide as a versatile electrocatalyst towards seawater splitting and aqueous zinc–air batteries - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01249J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Enhanced oxygen evolution reaction of metallic this compound nanosheets by surface modification | Semantic Scholar [semanticscholar.org]
A Comparative Performance Analysis: Nickel Phosphide vs. Noble Metal Catalysts
For researchers, scientists, and professionals in drug development, the choice of catalyst is pivotal for efficient and cost-effective chemical transformations. This guide provides a comprehensive comparison of the performance of nickel phosphide (Ni₂P) catalysts and their noble metal counterparts (e.g., Platinum, Palladium, Rhodium), supported by experimental data and detailed protocols.
This compound has emerged as a promising alternative to expensive and scarce noble metal catalysts in a variety of catalytic applications, including hydrodesulfurization (HDS), hydrodeoxygenation (HDO), and the hydrogen evolution reaction (HER). This guide delves into a direct comparison of their performance metrics, offering a clear perspective on their respective strengths and weaknesses.
Performance Comparison in Key Catalytic Reactions
The catalytic efficacy of this compound and noble metals is highly dependent on the specific reaction. Below is a summary of their comparative performance in several key industrial processes.
Hydrogen Evolution Reaction (HER)
The HER is a critical reaction for producing clean hydrogen fuel. Platinum-based catalysts have long been the benchmark for this reaction due to their exceptional activity. However, recent studies have demonstrated that this compound can be a viable, low-cost alternative.
| Catalyst | Electrolyte | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Ni₂P/CC | 0.5 M H₂SO₄ | 119 | 50 | [1] |
| 20% Pt/C | 0.5 M H₂SO₄ | ~30 | 30 | [1] |
| Ni₂P/rGO | 1.0 M KOH | Not Specified | 113.2 | [2] |
| Ni₂P Nanoparticles | Not Specified | 102 | 46 | [3] |
As the data indicates, while Pt/C still exhibits lower overpotential and a more favorable Tafel slope, indicative of superior intrinsic activity, Ni₂P catalysts show commendable performance, particularly when considering their cost-effectiveness. The performance of Ni₂P can be further enhanced through nanostructuring and the use of conductive supports.
Hydrodesulfurization (HDS)
HDS is a crucial process in the petroleum refining industry to remove sulfur from fuels. Transition metal sulfides have traditionally dominated this field, but this compound has shown remarkable activity and stability.
| Catalyst | Model Compound | Reaction Temperature (°C) | Pressure (MPa) | HDS Conversion (%) | Selectivity | Reference |
| Ni₂P/MCM-41 | Dibenzothiophene (DBT) | 340 | 3.0 | 100 (with 0.6% Pt) | - | [4] |
| Bulk Ni₂P | Dibenzothiophene (DBT) | 340 | 3.0 | 4.2 | Predominantly DDS pathway | [5] |
| Ti₀.₀₂-Ni₂P | Dibenzothiophene (DBT) | 340 | 3.0 | 99.6 | - | [6] |
| Pt/Al-MCM-41 | Dibenzothiophene (DBT) | Not Specified | Not Specified | High | Comparable DDS and HYD pathways | [7] |
| Pd/Al-MCM-41 | Dibenzothiophene (DBT) | Not Specified | Not Specified | High | Predominantly HYD pathway | [7] |
Direct quantitative comparisons of Ni₂P with noble metals for HDS in the same study are scarce in the provided results. However, it is evident that the activity of Ni₂P can be significantly enhanced by doping with other metals or by using appropriate supports. For instance, a small addition of platinum to a Ni₂P/MCM-41 catalyst resulted in 100% HDS conversion of dibenzothiophene.[4] Studies on noble metal catalysts like Pt and Pd on Al-MCM-41 also show high HDS performance, with differing selectivities towards either the direct desulfurization (DDS) or hydrogenation (HYD) pathway.[7]
Hydrodeoxygenation (HDO)
HDO is essential for upgrading biomass-derived oils into high-quality biofuels. This compound catalysts have demonstrated high activity in cleaving C-O bonds.
| Catalyst | Model Compound | Reaction Temperature (°C) | Pressure (MPa) | Conversion (%) | Major Products | Reference |
| Ni₂P@hierarchical HZSM-5 | Guaiacol | 300 | 3 | 98 | Cyclohexane (78.8% yield) | [8] |
| 1% Pt/AC | Guaiacol | 300 | In-situ H₂ | >96 | Phenol, Cyclohexanol | [9][10] |
| 10 wt.% Ni₂P/SiO₂ | Palm Oil | 360 | Not Specified | Superior to 1 wt.% Pt/Al₂O₃ | n-alkanes | [11] |
| 1 wt.% Pt/Al₂O₃ | Palm Oil | 380-400 | Not Specified | Active and Stable | n-alkanes | [11] |
In the HDO of guaiacol, a model compound for lignin, Ni₂P supported on hierarchical HZSM-5 showed a high conversion of 98% with a remarkable 78.8% yield of fully deoxygenated cyclohexane.[8] A 1% Pt/AC catalyst also achieved over 96% conversion of guaiacol, though the primary products were partially deoxygenated phenol and cyclohexanol.[9][10] A direct comparison in the hydroprocessing of palm oil revealed that 10 wt.% Ni₂P/SiO₂ exhibited superior activity at 360°C compared to 1 wt.% Pt/Al₂O₃.[11]
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the accurate assessment of catalyst performance. Below are representative protocols for catalyst synthesis and performance evaluation.
Synthesis of Supported this compound Catalyst (Ni₂P/MCM-41)
This protocol is adapted from a method for preparing Ni₂P supported on MCM-41 molecular sieves.[4]
Materials:
-
Nickel nitrate hexahydrate (Ni(NO₃)₂·6H₂O)
-
Diammonium hydrogen phosphate ((NH₄)₂HPO₄)
-
MCM-41 support
-
Deionized water
Procedure:
-
Impregnation: Dissolve appropriate amounts of Ni(NO₃)₂·6H₂O and (NH₄)₂HPO₄ in deionized water to achieve the desired Ni and P loading and P/Ni molar ratio. Impregnate the MCM-41 support with this solution.
-
Drying: Dry the impregnated support at 120°C for 12 hours.
-
Calcination: Calcine the dried material in air at 500°C for 4 hours to obtain the nickel phosphate precursor supported on MCM-41.
-
Reduction: Place the precursor in a fixed-bed reactor and reduce it under a flow of H₂. The temperature is programmed to ramp up to the desired reduction temperature (e.g., 650°C) and held for a specific duration to form the Ni₂P phase.
-
Passivation: After reduction and cooling to room temperature, passivate the catalyst with a flow of 0.5% O₂/N₂ for 4 hours to prevent bulk oxidation upon exposure to air.
References
- 1. Nanoparticle catalyzed hydrodesulfurization of diesel fuel in a trickle bed reactor: experimental and optimization study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05748G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [repository.kaust.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-Performance Evolution of Ni2P@Hierarchical HZSM-5 as the Guaiacol Hydrodeoxygenation Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
- 10. idus.us.es [idus.us.es]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Nickel Phosphide Characterization: A Comparative Analysis Using XRD and TEM
For researchers, scientists, and drug development professionals, a thorough understanding of material properties is paramount. This guide provides a comparative analysis of nickel phosphide characterization using two of the most powerful analytical techniques: X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM). We will delve into the experimental protocols and present quantitative data to facilitate a comprehensive understanding of how these methods are applied to this compound analysis.
The synthesis of this compound often results in various crystalline phases, such as Ni₂P, Ni₁₂P₅, and Ni₅P₄, each possessing unique properties that are critical for their application in fields like catalysis and energy storage. The precise identification and characterization of these phases, along with their morphology and crystallinity, are crucial for establishing structure-activity relationships.
Unveiling the Crystal Structure with X-ray Diffraction (XRD)
XRD is an indispensable technique for identifying the crystalline phases present in a this compound sample. By analyzing the diffraction pattern of X-rays interacting with the material's crystal lattice, one can determine the specific phases, their crystal structure, and estimate the crystallite size.
Experimental Protocol for XRD Analysis
A typical experimental setup for the XRD analysis of this compound nanoparticles is as follows:
-
Sample Preparation: A small amount of the this compound powder is carefully placed onto a sample holder, ensuring a flat and uniform surface.
-
Instrumentation: A powder X-ray diffractometer is used for the analysis. A common configuration includes a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Acquisition: The sample is scanned over a specific 2θ range (e.g., 20-80 degrees) with a defined step size and scan speed. The diffracted X-rays are detected and recorded to generate a diffraction pattern.
-
Phase Identification: The obtained XRD pattern is then compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD) to identify the this compound phases present (e.g., Ni₂P, Ni₁₂P₅, Ni₅P₄).
-
Crystallite Size Calculation: The average crystallite size (D) can be estimated from the broadening of the diffraction peaks using the Scherrer equation:
D = (K * λ) / (β * cos(θ))
where K is the Scherrer constant (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak in radians, and θ is the Bragg angle.
Visualizing the Nanoscale: Transmission Electron Microscopy (TEM)
While XRD provides information about the bulk crystal structure, TEM offers direct visualization of the material's morphology, particle size, and crystallinity at the nanoscale. High-resolution TEM (HRTEM) can even reveal the atomic lattice fringes, providing further confirmation of the crystalline structure.
Experimental Protocol for TEM Analysis
The following protocol outlines the key steps for TEM analysis of this compound nanoparticles:
-
Sample Preparation: A dilute suspension of the this compound nanoparticles is prepared in a suitable solvent (e.g., ethanol or toluene). A drop of this suspension is then carefully deposited onto a TEM grid (typically a carbon-coated copper grid) and allowed to dry completely.[1]
-
Instrumentation: A transmission electron microscope, operating at a typical acceleration voltage of 200 kV, is used for imaging.
-
Imaging: The electron beam is transmitted through the sample, and the resulting image is projected onto a fluorescent screen or captured by a camera. Different imaging modes can be used:
-
Bright-field imaging: Provides contrast based on the diffraction of electrons, allowing for visualization of the overall morphology and size of the nanoparticles.
-
High-resolution TEM (HRTEM): Enables the visualization of the atomic lattice fringes, providing information about the crystallinity and crystal orientation of individual nanoparticles.
-
-
Selected Area Electron Diffraction (SAED): By focusing the electron beam on a specific area of the sample, a diffraction pattern can be obtained. The SAED pattern consists of spots or rings that are characteristic of the crystal structure of the material, which can be used to confirm the phase identified by XRD.[2]
-
Energy-Dispersive X-ray Spectroscopy (EDX): This analytical technique, often coupled with TEM, allows for the elemental analysis of the sample, confirming the presence and ratio of nickel and phosphorus.[3]
Comparative Data Analysis
The combination of XRD and TEM provides a powerful and comprehensive characterization of this compound materials. The following table summarizes typical quantitative data obtained for different this compound phases.
| This compound Phase | Crystal System | Lattice Parameters (Å) | Prominent XRD Peaks (2θ) | Typical Crystallite Size (nm) from XRD[3] | Typical Particle Size (nm) from TEM[1] |
| Ni₂P | Hexagonal | a = 5.864, c = 3.385 | 40.8°, 44.7°, 47.5°, 54.4° | 15 - 25[3][4] | 14 - 21[3][4] |
| Ni₁₂P₅ | Tetragonal | a = 8.646, c = 5.070 | 32.7°, 35.8°, 41.7°, 47.1°, 48.9°, 54.1° | ~15[4] | 10 - 20[1][4] |
| Ni₅P₄ | Hexagonal | a = 6.845, c = 11.89 | 31.8°, 36.3°, 46.2°, 48.1°, 55.8° | - | 10 - 15[1] |
Note: The exact values can vary depending on the synthesis method and experimental conditions.
Visualizing the Workflow and Logical Connections
Caption: Experimental workflow for this compound characterization.
References
A Comparative Guide to Electrochemical Impedance Spectroscopy of Nickel Phosphide Catalysts
An Objective Analysis of Nickel Phosphide Catalyst Performance for Researchers, Scientists, and Drug Development Professionals
This compound (NiP) catalysts have emerged as a promising and cost-effective alternative to precious metal catalysts for various electrochemical reactions, including the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER), which are crucial for technologies like water splitting and metal-air batteries. Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the interfacial properties and reaction kinetics of these catalysts. This guide provides a comparative analysis of the EIS data for various this compound catalysts, offering insights into their performance relative to other materials.
Comparative Performance Data
The efficacy of a catalyst is often evaluated by its charge transfer resistance (Rct), which represents the opposition to the flow of charge at the electrode-electrolyte interface. A lower Rct value generally indicates faster reaction kinetics. The Tafel slope, derived from polarization curves, also provides insight into the reaction mechanism and kinetics. The following table summarizes key EIS and performance parameters for different this compound-based catalysts from recent studies.
| Catalyst | Reaction | Electrolyte | Rct (Ω) | Tafel Slope (mV dec⁻¹) | Overpotential @ 10 mA cm⁻² (mV) | Reference |
| Ni₂P | HER | 0.5 M H₂SO₄ | ~28 | 82 | 224 | [1] |
| NiP-3 (Mn-doped) | OER | 1 M KOH | Low (not specified) | - | 276 | [2] |
| NiP-5 (Cu-doped) | OER | 1 M KOH | Low (not specified) | 54 | - | [2] |
| NiCoP-2/NF | HER | 1 M KOH | Low (not specified) | 57.1 | - | [3] |
| NiCoP-2/NF | OER | 1 M KOH | Low (not specified) | 129.2 | - | [3] |
| Ni-P24 on Ni foam | OER | 1 M KOH | ~4 | - | 335 | [4] |
| Ni₆₉P₃₁ | HER | Not Specified | Low (not specified) | 97 | 317 | [5] |
| Ni-P-Pt/NF | HER | 1 M KOH | Low (not specified) | 31 | 34 | [6][7] |
| NiFeP@NiP@NF | OER | 1.0 M KOH | 2.4 | 60.7 | 227 | [8] |
| NiFeP@NiP@NF | HER | 1.0 M KOH | - | - | 105 | [8] |
| Ni-P 300 | HER | 0.1 M HClO₄ | Low (not specified) | ~44 | ~65 | [9] |
Note: "Low (not specified)" indicates that the source mentions a low charge transfer resistance but does not provide a specific value in the abstract or summary. The overpotential values are provided to contextualize the kinetic data.
Experimental Protocols
The following are generalized experimental protocols for conducting EIS on this compound catalysts, based on common practices reported in the literature.
1. Electrode Preparation:
-
Working Electrode: this compound catalysts are typically synthesized directly on a conductive substrate like nickel foam (NF) or glassy carbon.[9] The catalyst loading is an important parameter to control and report.
-
Counter Electrode: A graphite rod or platinum wire is commonly used.[10]
-
Reference Electrode: A Saturated Calomel Electrode (SCE), Ag/AgCl, or Hg/HgO electrode is used, depending on the electrolyte.[2][3][10]
2. Electrochemical Cell Setup:
-
A standard three-electrode electrochemical cell is employed.[10]
-
The reference electrode is positioned close to the working electrode to minimize iR drop.[1]
-
The cell is typically placed in a Faraday cage to shield against electromagnetic interference.[11]
3. EIS Measurement Parameters:
-
Electrolyte: The choice of electrolyte depends on the reaction being studied (e.g., 1 M KOH for OER and HER in alkaline media, 0.5 M H₂SO₄ for HER in acidic media).[1][3]
-
Potential: EIS measurements are often performed at a specific overpotential or at the open-circuit potential.[4][9]
-
Frequency Range: A wide frequency range is typically scanned, for instance, from 100 kHz down to 0.1 Hz or 0.05 Hz.[2][9]
-
AC Amplitude: A small AC voltage amplitude, typically 5 mV or 10 mV, is applied.[2][9]
4. Data Analysis:
-
The resulting Nyquist plots are fitted to an appropriate equivalent electrical circuit, often a simplified Randles circuit, to extract parameters like Rct, solution resistance (Rs), and double-layer capacitance (Cdl).[4]
Visualizing the Process and Model
To better understand the experimental workflow and the model used for data interpretation, the following diagrams are provided.
Caption: Experimental workflow for EIS analysis of NiP catalysts.
Caption: Simplified Randles equivalent circuit for fitting EIS data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phase transformations in the this compound system induced by transition-metal doping and their electro-catalytic study - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE01866C [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Electrocatalytic Properties of Pulse-Reverse Electrodeposited this compound for Hydrogen Evolution Reaction [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orbit.dtu.dk [orbit.dtu.dk]
- 9. mdpi.com [mdpi.com]
- 10. EIS-Electrochemical Impedance Techniques Gamry Instruments [gamry.com]
- 11. youtube.com [youtube.com]
- 12. orbit.dtu.dk [orbit.dtu.dk]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Phase Transformations in Transition-Metal Doped Nickel Phosphides
For Researchers, Scientists, and Drug Development Professionals
The introduction of transition-metal dopants into nickel phosphide lattices presents a compelling strategy for tuning their crystal structure and, consequently, their physicochemical properties. This guide provides a comparative analysis of phase transformations observed in nickel phosphides upon doping with various transition metals, with a focus on the resulting impact on electrocatalytic performance. Experimental data is presented to offer a clear comparison between different systems.
Inducing Phase Transformations: A Comparative Overview
The choice of transition metal dopant and its concentration are critical factors that determine whether a phase transformation occurs in the this compound host lattice. Copper and manganese have been identified as effective agents for inducing a complete phase transformation between the nickel-rich Ni₂P phase and the phosphorus-rich Ni₅P₄ phase. In contrast, doping with other transition metals like iron and cobalt under similar conditions often results in the retention of the original crystal structure, albeit with modified properties.
The prevailing hypothesis for this dopant-induced phase transformation is the introduction of lattice stress due to the size mismatch between the dopant and the host nickel atoms. This internal stress can drive the rearrangement of the crystal structure to a more thermodynamically favorable phase under the synthesis conditions.
Below is a logical diagram illustrating the proposed mechanism for dopant-induced phase transformation in nickel phosphides.
Caption: Proposed mechanism of dopant-induced phase transformation.
Data Presentation: Performance Comparison
The following tables summarize the structural and electrocatalytic performance data for various transition-metal doped nickel phosphides.
Table 1: Dopant-Induced Phase Transformations and Structural Parameters
| Initial Phase | Dopant (Concentration) | Resulting Phase | Crystal System | Lattice Parameters (Å) |
| Ni₂P | None (Pristine) | Ni₂P | Hexagonal | a = 5.859, c = 3.382[1] |
| Ni₅P₄ | None (Pristine) | Ni₅P₄ | Hexagonal | a = 6.729, c = 10.890[2] |
| Ni₂P | 5% Cu | Ni₂P + Ni₅P₄ (Mixture) | Hexagonal | Not Reported |
| Ni₂P | 10% Cu | Ni₅P₄ | Hexagonal | Not explicitly reported, but XRD matches hexagonal Ni₅P₄[3][4] |
| Ni₂P | 5% Mn | Ni₂P + Ni₅P₄ (Mixture) | Hexagonal | Not Reported |
| Ni₂P | 10% Mn | Ni₅P₄ | Hexagonal | Not explicitly reported, but XRD matches hexagonal Ni₅P₄[3][4] |
| Ni₅P₄ | 10% Cu | Ni₂P | Hexagonal | Not explicitly reported, but XRD matches hexagonal Ni₂P[3] |
| Ni₅P₄ | 10% Mn | Ni₂P | Hexagonal | Not explicitly reported, but XRD matches hexagonal Ni₂P[3][4] |
| Ni₂P | 5% Co | Ni₂P | Hexagonal | Lattice expansion observed[1] |
| Ni₂P | Fe (unspecified %) | Ni₂P | Hexagonal | Not specified |
Table 2: Electrocatalytic Performance in Alkaline Media
| Catalyst | Target Reaction | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) |
| Pristine Ni₂P | HER | 203 | 145 |
| Pristine Ni₅P₄ | HER | Not Reported | Not Reported |
| 10% Cu-doped Ni₅P₄ (from Ni₂P) | OER | 276 | 85 |
| 10% Cu-doped Ni₂P (from Ni₅P₄) | HER | 146 | 116 |
| 10% Mn-doped Ni₅P₄ (from Ni₂P) | HER | 162 | 109 |
| 10% Mn-doped Ni₂P (from Ni₅P₄) | HER | 164 | 133 |
| Fe-doped Ni₂P | OER | 215 (at 50 mA/cm²) | Not Reported[5][6] |
| Co-doped Ni₂P | HER | Lower than pristine Ni₂P | Not Reported |
HER: Hydrogen Evolution Reaction; OER: Oxygen Evolution Reaction. Data for Cu and Mn doped samples are from Ayom et al. (2022).[3]
Experimental Protocols
Detailed methodologies for the synthesis of pristine and doped nickel phosphides are crucial for reproducibility. The hot-injection technique is a commonly employed method.
Synthesis of Pristine Ni₂P Nanoparticles
-
Preparation of Precursor Solution: Nickel(II) acetate tetrahydrate (0.50 g, 2.01 mmol) is dispersed in 5 mL of tri-n-octylphosphine (TOP) via sonication.
-
Reaction Setup: 5.0 g of tri-octylphosphine oxide (TOPO) is heated to 300 °C in a three-neck flask under a nitrogen atmosphere.
-
Hot Injection: The nickel precursor solution is rapidly injected into the hot TOPO solution.
-
Reaction: The reaction mixture is maintained at 300 °C for 1 hour.
-
Purification: The mixture is cooled, and the nanoparticles are precipitated with a methanol/acetone solution, washed with acetone, and collected by centrifugation.
Synthesis of Phase-Transformed 10% Cu-doped Ni₅P₄ from Ni₂P
-
Preparation of Precursor Solution: Copper(II) acetate monohydrate (0.040 g, 0.201 mmol) and nickel(II) acetate tetrahydrate (0.50 g, 2.01 mmol) are mixed and dispersed in 5 mL of TOP by sonication.
-
Reaction Setup: 5.0 g of TOPO is heated to 300 °C in a three-neck flask under a nitrogen atmosphere.
-
Hot Injection: The mixed-metal precursor solution is rapidly injected into the hot TOPO solution.
-
Reaction: The reaction is maintained at 300 °C for 1 hour.
-
Purification: The product is cooled, precipitated with a methanol/acetone solution, washed with acetone, and collected by centrifugation. A similar procedure is followed for Mn-doping, using manganese(II) acetate.
The following diagram illustrates the general experimental workflow for the hot-injection synthesis of transition-metal doped nickel phosphides.
Caption: Experimental workflow for nanoparticle synthesis.
Electrochemical Characterization
-
Electrode Preparation: A paste is formed by mixing the synthesized this compound nanoparticles (80 wt%), polyvinylidene difluoride (PVDF, 10 wt%), and acetylene black (10 wt%) in N-methyl pyrrolidinone (NMP).
-
Working Electrode: The paste is coated onto nickel foam and dried.
-
Electrochemical Cell: A three-electrode system is used with the prepared this compound as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Measurements: Linear sweep voltammetry (LSV) is performed in 1.0 M KOH solution to determine the overpotential required to achieve a current density of 10 mA/cm². The Tafel slope is derived from the LSV curve to evaluate the reaction kinetics.
Conclusion
The doping of nickel phosphides with transition metals is a versatile strategy to engineer their crystal phase and enhance their functional properties. Doping with 10% copper or manganese can induce a complete phase transformation between Ni₂P and Ni₅P₄, leading to significant improvements in electrocatalytic activity for water splitting reactions. Specifically, the transformation of Ni₅P₄ to Cu-doped Ni₂P results in a highly efficient hydrogen evolution catalyst. In contrast, doping with iron or cobalt tends to preserve the original Ni₂P structure while still modulating its electronic properties and catalytic performance. The choice of dopant and the ability to control phase transformations provide a powerful tool for the rational design of advanced this compound materials for catalysis and other energy-related applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phase transformations in the this compound system induced by transition-metal doping and their electro-catalytic study - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D1SE01866C [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fe-Doped Ni2P Nanosheet Array for High-Efficiency Electrochemical Water Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrogen Evolution Activity of Ni₂P vs. Ni₁₂P₅
In the quest for efficient and cost-effective electrocatalysts for the hydrogen evolution reaction (HER), a critical component of water splitting for hydrogen production, nickel phosphides have emerged as a promising class of materials. Among the various stoichiometries, Ni₂P and Ni₁₂P₅ have garnered significant attention. This guide provides a detailed comparison of their HER activity, supported by experimental data, to assist researchers, scientists, and professionals in drug development and materials science in their research and development endeavors.
Performance Comparison: Ni₂P vs. Ni₁₂P₅ in HER
The electrocatalytic activity of Ni₂P and Ni₁₂P₅ for the hydrogen evolution reaction is typically evaluated based on several key metrics, including the overpotential required to achieve a current density of 10 mA/cm² (a benchmark for solar fuel synthesis), the Tafel slope, which provides insight into the reaction mechanism, and the long-term stability of the catalyst.
Experimental evidence suggests that both Ni₂P and Ni₁₂P₅ are active catalysts for the HER, with their performance being highly dependent on the synthesis method, morphology, and the presence of supporting materials. Generally, Ni₂P is often reported to exhibit superior intrinsic HER activity compared to Ni₁₂P₅.[1] However, heterostructures combining both phases have shown synergistic effects, leading to enhanced catalytic performance.[2][3][4][5][6]
Below is a summary of key performance data extracted from various studies:
| Catalyst Phase | Support/Morphology | Electrolyte | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Reference |
| Ni₂P | Pure | 1 M KOH | 210 | - | [7] |
| Ni₂P | N-doped nanomesh carbon | 1 M KOH | 108 | 67.3 | [7] |
| Ni₂P | Nanowires | - | 320 | 73 | [8] |
| Ni₂P | MOF-derived | - | 120 | - | [9] |
| Ni₂P-Cys | Nanoparticles | 1 M KOH | - | - | [1] |
| Ni₁₂P₅ | Porous | - | - | 102 | [10] |
| Ni₁₂P₅-rGO | Porous on rGO | - | - | 33 | [10] |
| Ni₁₂P₅ | Pristine | 1 M KOH | 226 | 156 | [11] |
| 15% W-doped Ni₁₂P₅ | - | 1 M KOH | 172 | 75 | [11] |
| Ni₂P-Ni₁₂P₅/NF | Heterostructure on Nickel Foam | 0.5 M H₂SO₄ | 124 | 84.1 | [3] |
| Ni₂P-Ni₁₂P₅/NF | Heterostructure on Nickel Foam | 1 M KOH | 76 | 68.0 | [6] |
| V-Ni₂P/Ni₁₂P₅ | Heterostructure | - | - | 63 | [5] |
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis of Ni₂P and Ni₁₂P₅ catalysts and their electrochemical evaluation for HER, based on common practices reported in the literature.
Catalyst Synthesis
1. Hydrothermal/Solvothermal Synthesis of Ni₂P and Ni₁₂P₅:
This is a common method for preparing nickel phosphide nanomaterials.[8][10]
-
Precursors: A nickel source (e.g., nickel chloride, nickel acetate) and a phosphorus source (e.g., red phosphorus, sodium hypophosphite) are used.
-
Solvent: Typically, a high-boiling point solvent like ethylene glycol or oleylamine is employed.
-
Procedure:
-
The nickel and phosphorus precursors are dispersed in the chosen solvent in a Teflon-lined stainless-steel autoclave.
-
The molar ratio of Ni to P precursors can be adjusted to favor the formation of either Ni₂P or Ni₁₂P₅. A higher Ni:P ratio generally favors the formation of the nickel-rich Ni₁₂P₅ phase.
-
The autoclave is sealed and heated to a specific temperature (e.g., 180-320°C) for a defined period (e.g., 1-30 hours).[10]
-
After cooling to room temperature, the product is collected by centrifugation, washed with ethanol and deionized water, and dried under vacuum.
-
2. Gas-Phase Phosphorization:
This method involves the reaction of a nickel-containing precursor with a phosphorus vapor source at elevated temperatures.
-
Precursor: A nickel-containing material, such as nickel foam, nickel oxide, or nickel hydroxide, is used as the substrate or precursor.
-
Phosphorus Source: Sodium hypophosphite or red phosphorus is placed upstream in a tube furnace.
-
Procedure:
-
The nickel precursor is placed in the center of a tube furnace.
-
The furnace is heated under an inert atmosphere (e.g., Argon) to the desired reaction temperature (e.g., 300-700°C).
-
The phosphorus source is heated to generate phosphorus vapor, which is carried by the inert gas to react with the nickel precursor.
-
The reaction time is controlled to achieve the desired this compound phase.
-
Electrochemical Evaluation of HER Activity
The performance of the synthesized catalysts is evaluated using a standard three-electrode electrochemical setup.[12]
-
Working Electrode: The synthesized this compound catalyst is loaded onto a conductive substrate (e.g., glassy carbon electrode, nickel foam, or carbon paper). A typical catalyst ink is prepared by dispersing the catalyst powder in a mixture of deionized water, ethanol, and a binder (e.g., Nafion), followed by sonication to form a homogeneous suspension. A specific volume of this ink is then drop-casted onto the electrode surface.
-
Reference Electrode: A saturated calomel electrode (SCE), Ag/AgCl electrode, or a reversible hydrogen electrode (RHE) is used as the reference.
-
Counter Electrode: A graphite rod or a platinum wire is commonly used as the counter electrode.
-
Electrolyte: The measurements are typically performed in acidic (e.g., 0.5 M H₂SO₄) or alkaline (e.g., 1.0 M KOH) solutions.
-
Electrochemical Tests:
-
Linear Sweep Voltammetry (LSV): LSV is performed at a slow scan rate (e.g., 5 mV/s) to obtain the polarization curve, from which the overpotential required to achieve a certain current density is determined.
-
Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density), which is constructed from the LSV data.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the electrode kinetics and charge transfer resistance.
-
Chronoamperometry or Chronopotentiometry: These techniques are employed to assess the long-term stability of the catalyst by holding the potential or current constant for an extended period and monitoring the current density or potential, respectively.
-
Visualizing the Comparison Workflow
The logical flow for comparing the HER activity of Ni₂P and Ni₁₂P₅ can be visualized as a structured workflow, from material synthesis to final performance evaluation.
Figure 1. Workflow for comparing the HER activity of Ni₂P and Ni₁₂P₅.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Facile Synthesis of Well-Dispersed Ni2P on N-Doped Nanomesh Carbon Matrix as a High-Efficiency Electrocatalyst for Alkaline Hydrogen Evolution Reaction | MDPI [mdpi.com]
- 8. Frontiers | One-Step Synthesis of Bifunctional this compound Nanowires as Electrocatalysts for Hydrogen and Oxygen Evolution Reactions [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Ni12P5 and Ni12P5-rGO for multifunctional electrocatalyst and supercapacitor application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. powdermetallurgy.com [powdermetallurgy.com]
A Comparative Guide to NiFe-Based Phosphide and Sulfide Pre-Electrocatalysts for the Oxygen Evolution Reaction
A detailed analysis of nickel-iron phosphides and sulfides as pre-electrocatalysts for the oxygen evolution reaction (OER), providing researchers, scientists, and drug development professionals with a comparative overview of their performance, underlying mechanisms, and synthesis protocols.
The quest for efficient and cost-effective electrocatalysts for the oxygen evolution reaction (OER) is a critical endeavor in the development of sustainable energy technologies such as water splitting and metal-air batteries. Among the various non-precious metal catalysts, NiFe-based compounds have emerged as highly promising candidates. This guide provides a comparative analysis of two leading classes of NiFe-based pre-electrocatalysts: phosphides and sulfides. Both material types undergo in-situ transformation under OER conditions to form the active catalytic species, typically NiFe (oxy)hydroxides. However, the nature of the initial pre-catalyst significantly influences the resulting activity and stability.
Performance Comparison
The electrocatalytic performance of NiFe-based phosphides and sulfides for the OER is typically evaluated based on key metrics such as the overpotential required to achieve a specific current density (e.g., 10 mA/cm²), the Tafel slope, and long-term stability. The following tables summarize the performance data extracted from various studies. It is important to note that direct comparison can be challenging due to variations in synthesis methods, electrode preparation, and testing conditions across different research efforts.
| Catalyst | Substrate | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |
| NiFe Phosphide (NiFeP) | Nickel Foam | 220 | 67 | 1 M KOH | [1] |
| NiFe Phosphide ((Ni₁₋ₓFeₓ)₁₂P₅) | Not Specified | 216 (at 20 mA/cm²) | 39 | 1.0 M KOH | [2] |
| NiFe Phosphide (NiFe-Pi/P) | Nickel Foam | Not explicitly stated for 10 mA/cm², but shows high activity | Not Specified | Not Specified | [3] |
| Amorphous Ni-Fe-P | Nickel Foam | ~250 (at 50 mA/cm²) | Not Specified | 1 M KOH | [4] |
Table 1: Electrocatalytic Performance of NiFe-Based Phosphide Pre-Electrocatalysts for OER.
| Catalyst | Substrate | Overpotential @ 10 mA/cm² (mV) | Tafel Slope (mV/dec) | Electrolyte | Reference |
| NiFe Sulfide (NiFeS) | Nickel Foam | 65 | Not Specified | Alkaline Media | [5] |
| NiFe Sulfide (NiFeS) | Flat Electrode | ~290 (at 100 mA/cm²) | 39 | Alkaline Environment | [6] |
| Amorphous Ni-Fe-S | Nickel Foam | 230 (at 50 mA/cm²) | Not Specified | 1 M KOH | [4] |
| Anion Regulated NiFeS | Not Specified | 286 | 56.3 | Not Specified | [7] |
Table 2: Electrocatalytic Performance of NiFe-Based Sulfide Pre-Electrocatalysts for OER.
In-Situ Transformation and Catalytic Mechanism
Both NiFe phosphides and sulfides are considered "pre-catalysts" because they undergo significant surface reconstruction during the OER process to form the true active species. This transformation is a key aspect of their catalytic activity.
References
- 1. Preparation and electrocatalytic oxygen evolution of bime... [degruyterbrill.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly wettable and metallic NiFe-phosphate/phosphide catalyst synthesized by plasma for highly efficient oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Two-step synthesis of binary Ni–Fe sulfides supported on nickel foam as highly efficient electrocatalysts for the oxygen evolution reaction - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. Sulfur incorporation into NiFe oxygen evolution electrocatalysts for improved high current density operation - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Nickel Phosphide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. Nickel phosphide (Ni₂P), a compound utilized in various research applications, requires specific procedures for its safe disposal due to its hazardous properties. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the specific this compound product in use. General precautions include:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[1][2][3] In case of dust formation, a NIOSH-approved respirator is necessary.[2]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[1][2]
-
Avoid Contact: Prevent contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with soap and water and seek medical attention if irritation persists.[2]
-
Spill Management: In the event of a spill, wear appropriate PPE, isolate the area, and prevent dust generation.[2] Use a HEPA-filtered vacuum to clean up the spill and place the material in a sealed container for disposal.[2]
Quantitative Safety Data Summary
The following table summarizes key quantitative data related to this compound safety.
| Parameter | Value | Reference |
| OSHA Permissible Exposure Limit (PEL) | 1 mg(Ni)/m³ | [2] |
| ACGIH Threshold Limit Value (TLV) | 1 mg(Ni)/m³ | [2] |
| Melting Point | 1112.0 °C | [2] |
| Specific Gravity | 6.31 g/cc @ 15 °C | [2] |
| Solubility in Water | Insoluble | [2] |
Step-by-Step Disposal Procedure
The disposal of this compound is governed by federal, state, and local regulations and must be carried out by a licensed disposal company.[1][2][4] The following steps provide a general workflow for its proper disposal:
Step 1: Waste Identification and Segregation
-
Clearly label the waste container as "Hazardous Waste: this compound".
-
Do not mix this compound waste with other chemical waste streams to avoid unintended reactions.[1] Leave chemicals in their original containers if possible.[1]
Step 2: Containerization
-
Place the this compound waste in a suitable, closed container.[1][2] The container should be in good condition and compatible with the chemical.
-
For unused product, keep it in its original container.[1] Contaminated packaging should be disposed of as unused product.[1][4]
Step 3: Storage
-
Store the sealed waste container in a designated, well-ventilated, and cool area away from incompatible materials.[1][2]
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 4: Arrange for Professional Disposal
-
Contact a licensed and certified hazardous waste disposal company to arrange for pickup and disposal.[1][4]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
Step 5: Documentation
-
Maintain accurate records of the amount of this compound waste generated, its storage location, and the date of disposal.
-
Retain all documentation provided by the hazardous waste disposal company, including manifests and certificates of disposal, in accordance with your institution's policies and regulatory requirements.
Disposal Methodology
According to safety data sheets, a common method for the disposal of this compound by licensed professionals involves incineration.[1][4] This process typically includes dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful emissions.[1][4]
Experimental Workflow: this compound Disposal
Caption: A flowchart illustrating the key steps for the safe and compliant disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Nickel Phosphide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Nickel phosphide, a compound recognized for its potential health hazards. Adherence to these procedural steps is critical for minimizing risk and ensuring operational safety.
Hazard Summary
This compound is a hazardous substance that poses several risks. It is classified as a substance that may cause an allergic skin reaction, is suspected of causing cancer, and causes damage to organs through prolonged or repeated exposure.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1][2][3] In case of fire, this compound may emit oxides of phosphorous when heated to decomposition.[4] It is crucial to avoid breathing in dust or fumes and to prevent its release into the environment.[1][3][5]
Personal Protective Equipment (PPE)
The proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this chemical.
| Protection Type | Equipment Specification | Purpose | Source |
| Respiratory Protection | NIOSH-approved dust, mist, or cartridge respirator. A full-face particle respirator (type N100 US or P3 EN 143) may be appropriate depending on risk assessment.[4][5] | To prevent inhalation of harmful dust particles. | [1][4][5] |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield is also recommended.[1][3][5] | To protect eyes from dust and potential splashes. | [1][3][5] |
| Hand Protection | Chemical-resistant rubber gloves.[1] Gloves should be inspected before use and disposed of properly after handling.[3][5] | To prevent skin contact and potential allergic reactions. | [1][3][5] |
| Body Protection | Protective work clothing, including long sleeves and pants, and a lab coat.[1] A complete suit protecting against chemicals may be necessary depending on the scale of work.[5] | To minimize skin exposure. | [1][5] |
| Foot Protection | Close-toed shoes.[1] | To protect feet from spills and falling objects. | [1] |
Safe Handling Protocol
Follow these step-by-step instructions for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Obtain and read the Safety Data Sheet (SDS) for this compound before starting any work.[1][3]
- Work in a well-ventilated area, preferably within a chemical fume hood, to maintain exposure below permissible limits.[1][4]
- Ensure that an eyewash station and safety shower are readily accessible.[4]
- Keep containers of this compound tightly sealed when not in use and store in a cool, dry area.[4]
2. Donning PPE:
- Before handling the chemical, put on all required PPE as specified in the table above.
- Ensure gloves are inspected for any signs of damage before use.[3][5]
3. Handling the Chemical:
- Avoid any actions that could generate dust, such as shaking or scraping the container.[1][4]
- If transferring the powder, do so carefully to minimize dust formation.
- Do not eat, drink, or smoke in the area where this compound is handled.[1]
4. Post-Handling Procedures:
- After handling, wash hands and any exposed skin thoroughly with soap and water.[1][4][5]
- Remove PPE carefully to avoid contaminating yourself.
- Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][5]
Emergency and Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
1. Isolate the Area:
2. Don Appropriate PPE:
- Wear the appropriate respiratory and protective equipment as outlined in the PPE section before attempting to clean the spill.[1][4]
3. Spill Cleanup:
- Do not use compressed air to blow dust.[1][4]
- Carefully vacuum up the spilled material using a high-efficiency particulate air (HEPA) filtered vacuum.[1][4]
- Place the collected material and any contaminated cleaning supplies into a sealed, labeled container for disposal.[1][4]
- If a vacuum is not available, gently sweep up the material, taking care not to raise dust, and place it in a suitable container.[3][5]
4. Decontamination:
- Clean the spill area with soap and water.
- Properly dispose of all contaminated materials, including gloves and wipes.[3][5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to regulations.
1. Waste Collection:
- Collect all this compound waste, including contaminated materials and disposable PPE, in a clearly labeled, sealed, and suitable container.[1][4]
2. Storage:
- Store the waste container in a designated, secure area away from incompatible materials.
3. Disposal:
- Dispose of the waste through a licensed professional waste disposal service.[3][5]
- The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5]
- All disposal activities must be in accordance with local, state, and federal regulations.[1][4]
- Do not allow the product to enter drains or the environment.[3][5]
First Aid Measures
In case of exposure, follow these first aid guidelines and seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice.[1][3][4]
-
Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if symptoms persist.[1][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][3]
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
